molecular formula C24H36O2 B1235011 Nisinic acid CAS No. 81247-23-6

Nisinic acid

Katalognummer: B1235011
CAS-Nummer: 81247-23-6
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: YHGJECVSSKXFCJ-KUBAVDMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tetracosahexaenoic acid (THA, 24:6n-3), also known as Nisinic acid, is a natural, very-long-chain polyunsaturated omega-3 fatty acid that serves as an essential biosynthetic precursor to docosahexaenoic acid (DHA, 22:6n-3) in the mammalian Sprecher pathway . This pathway involves the translocation of 24:6n-3 to peroxisomes, where it undergoes one cycle of β-oxidation to form DHA . Exogenous administration of Tetracosahexaenoic acid has been demonstrated to be efficiently incorporated into cells, such as T lymphocytes, and converted to DHA, modifying cellular fatty acid composition and influencing homeoviscous adaptations . Beyond its role as a DHA precursor, research indicates that Tetracosahexaenoic acid possesses significant biological activities in its own right. Studies in metabolic syndrome models show that THA has the highest efficacy among n-3 fatty acids in suppressing hepatic triglyceride accumulation and increasing serum adiponectin levels, with a potency order of THA > DHA > EPA . Furthermore, in vitro studies using mast cells demonstrate that 24:6n-3 can inhibit the production of leukotriene-related eicosanoids and reduce cellular histamine content, suggesting potent anti-inflammatory and potential anti-allergic properties . This fatty acid is found in nature in various marine sources, including Baltic herring, flathead flounder, and the brittle star . Tetracosahexaenoic acid is provided as a high-purity reagent For Research Use Only, making it an essential tool for scientists investigating lipid biochemistry, PUFA metabolism, peroxisomal β-oxidation, neurobiology, and the development of interventions for metabolic and inflammatory conditions.

Eigenschaften

IUPAC Name

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJECVSSKXFCJ-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318739
Record name Nisinic acid
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetracosahexaenoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68378-49-4, 81247-23-6
Record name C24:6n-3
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URL https://commonchemistry.cas.org/detail?cas_rn=68378-49-4
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Record name Nisinic acid
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Record name Nisinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NISINIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetracosahexaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Nisin: A Comprehensive Technical Guide to its Structure-Function Relationship for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nisin, a member of the lantibiotic family of antimicrobial peptides, has a long history of safe and effective use as a food preservative. Its potent bactericidal activity against a wide range of Gram-positive bacteria, including drug-resistant pathogens, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the intricate relationship between the structure of nisin and its multifaceted functions. We delve into the biosynthesis of this complex peptide, its dual mechanism of action involving lipid II-mediated pore formation and inhibition of cell wall synthesis, and the critical structural motifs that govern its activity. Furthermore, this guide summarizes key quantitative data on nisin's efficacy, details essential experimental protocols for its study, and presents visual representations of its biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Nisin is a 34-amino acid cationic peptide produced by certain strains of Lactococcus lactis.[1] It is characterized by the presence of unusual amino acids, including dehydroalanine (B155165) (Dha), dehydrobutyrine (Dhb), lanthionine (B1674491) (Ala-S-Ala), and β-methyllanthionine (Abu-S-Ala), which are formed through extensive post-translational modifications.[2] These modifications result in a unique pentacyclic structure that is crucial for its biological activity.[1] Nisin's primary target is the bacterial cell wall precursor, lipid II, a feature that contributes to its high potency and specificity.[3] Its dual mechanism of action, which includes both pore formation in the cell membrane and inhibition of peptidoglycan synthesis, makes it a formidable antimicrobial agent.[3][4] This guide will systematically dissect the structural features of nisin and correlate them with its diverse biological functions.

Nisin Structure

The mature nisin molecule is a flexible, elongated peptide with a positively charged C-terminus and a more hydrophobic N-terminus.[5] Its structure is defined by five thioether rings, designated A, B, C, D, and E, which are formed by the linkage of dehydroamino acids with cysteine residues.[2] Rings A, B, and C are located in the N-terminal region, while rings D and E form a bicyclic structure in the C-terminal part of the molecule.[6] A flexible hinge region, typically comprising residues Asn-Met-Lys, connects the N- and C-terminal domains and is critical for the conformational changes required for pore formation.[7]

Biosynthesis of Nisin

The biosynthesis of nisin is a complex, multi-step process encoded by the nis gene cluster, which includes genes for the precursor peptide, modification enzymes, transport, and immunity.[1] The process begins with the ribosomal synthesis of a precursor peptide, prenisin, which consists of an N-terminal leader sequence and a C-terminal propeptide region.[8]

The leader peptide guides the propeptide through a series of post-translational modifications. The dehydratase NisB catalyzes the dehydration of specific serine and threonine residues in the propeptide to dehydroalanine and dehydrobutyrine, respectively.[2][8] Subsequently, the cyclase NisC facilitates the intramolecular addition of cysteine thiol groups to the dehydro residues, forming the characteristic lanthionine and β-methyllanthionine rings.[8] The fully modified prenisin is then transported across the cell membrane by the ABC transporter NisT.[8] Finally, the leader peptide is cleaved off by the extracellular protease NisP, releasing the mature, active nisin molecule.[8]

Nisin_Biosynthesis Nisin Biosynthetic Pathway cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Transport and Activation nisA_gene nisA gene Prenisin_mRNA Prenisin mRNA nisA_gene->Prenisin_mRNA Transcription Ribosome Ribosome Prenisin_mRNA->Ribosome Translation Prenisin Prenisin (Leader-Propeptide) Ribosome->Prenisin NisB NisB (Dehydratase) Prenisin->NisB Dehydration of Ser/Thr NisC NisC (Cyclase) NisB->NisC Cyclization Modified_Prenisin Modified Prenisin NisC->Modified_Prenisin NisT NisT (ABC Transporter) Modified_Prenisin->NisT Translocation NisP NisP (Protease) NisT->NisP Leader Peptide Cleavage Mature_Nisin Mature Nisin NisP->Mature_Nisin

Nisin Biosynthetic Pathway

Mechanism of Action

Nisin exhibits a dual mechanism of action that targets the bacterial cell envelope, leading to rapid cell death.[3][4]

Lipid II Binding and Inhibition of Cell Wall Synthesis

The primary target of nisin is lipid II, an essential precursor molecule for the synthesis of peptidoglycan, the major component of the bacterial cell wall.[3] The N-terminal region of nisin, specifically rings A and B, forms a "pyrophosphate cage" that recognizes and binds to the pyrophosphate moiety of lipid II with high affinity.[4] This binding sequesters lipid II, preventing its incorporation into the growing peptidoglycan chain and thereby inhibiting cell wall synthesis.[5]

Pore Formation

Upon binding to lipid II, nisin undergoes a conformational change.[9] The flexible hinge region allows the C-terminal domain to insert into the cytoplasmic membrane.[10] Multiple nisin-lipid II complexes then aggregate to form a stable transmembrane pore.[10][11] The stoichiometry of the pore is thought to be composed of eight nisin molecules and four lipid II molecules.[10][11] The formation of these pores leads to the rapid efflux of ions and small cytoplasmic molecules, dissipation of the proton motive force, and ultimately, cell death.[12]

Nisin_Mechanism_of_Action Nisin's Dual Mechanism of Action Nisin Nisin Lipid_II Lipid_II Nisin->Lipid_II Binding Bacterial_Membrane Bacterial Cytoplasmic Membrane Lipid_II->Bacterial_Membrane Nisin_LipidII_Complex Nisin-Lipid II Complex Pore_Formation Pore Formation Nisin_LipidII_Complex->Pore_Formation Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Nisin_LipidII_Complex->Cell_Wall_Inhibition Cell_Death Cell Death Pore_Formation->Cell_Death Ion leakage, Depolarization Cell_Wall_Inhibition->Cell_Death Inhibition of Peptidoglycan Synthesis SAR_Workflow Structure-Activity Relationship (SAR) Study Workflow for Nisin Identify_Target Identify Target Residue/Region in Nisin Site_Directed_Mutagenesis Site-Directed Mutagenesis Identify_Target->Site_Directed_Mutagenesis Express_Variant Express Nisin Variant in L. lactis Site_Directed_Mutagenesis->Express_Variant Purify_Variant Purify Nisin Variant Express_Variant->Purify_Variant Characterize_Structure Structural Characterization (NMR, MS) Purify_Variant->Characterize_Structure Assess_Activity Assess Antimicrobial Activity (MIC, Agar Diffusion) Purify_Variant->Assess_Activity Analyze_Results Analyze SAR Data Characterize_Structure->Analyze_Results Assess_Activity->Analyze_Results Iterate Iterate Design Analyze_Results->Iterate Iterate->Identify_Target

References

discovery and history of nisin variants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Nisin Variants

Introduction

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis and is notable for being the first discovered and most extensively studied lantibiotic.[1][2][3] Its journey began in 1928, the same year penicillin was discovered, when it was identified in fermented milk cultures.[1][4][5] Initially recognized for its ability to inhibit cheese starter cultures, it was later named "nisin" (Group N Streptococcus Inhibitory Substance).[1] Commercially produced since the 1950s, nisin has been approved as a safe food additive (E234) by the FAO/WHO and is used in over 50 countries to prevent spoilage in a variety of food products.[1][4][5][6][7]

Nisin's potent antimicrobial activity is primarily directed against Gram-positive bacteria, including significant foodborne pathogens like Listeria monocytogenes and Clostridium botulinum.[1][5][8] This activity stems from a dual mode of action: it inhibits cell wall synthesis by binding to Lipid II, an essential precursor for peptidoglycan, and it forms pores in the bacterial membrane, leading to cell death.[1][9][10]

The peptide itself is ribosomally synthesized as a 57-amino acid precursor (pre-nisin) which then undergoes extensive post-translational modifications.[1][11] These modifications create unusual amino acids such as lanthionine (B1674491) (Lan), methyllanthionine (MeLan), dehydroalanine (B155165) (Dha), and dehydroaminobutyric acid (Dhb), which are crucial for its structure and function.[2][12] The gene-encoded nature of nisin makes it an ideal candidate for bioengineering, allowing for the creation of novel variants with improved properties.[13][14] This guide provides a comprehensive overview of the discovery of natural nisin variants and the subsequent development of bioengineered analogues, detailing the experimental methodologies and key findings in the field.

Discovery of Natural Nisin Variants

While Nisin A was the first variant to be characterized, genomic mining and screening of diverse environments have led to the discovery of numerous other natural variants.[1][4] These variants, produced by various species of Lactococcus, Streptococcus, and other bacteria, differ primarily in their amino acid sequences, which can influence their antimicrobial spectrum, solubility, and stability.[1][4][6]

  • Nisin A: The archetypal variant, discovered in 1928 and produced by Lactococcus lactis.[1][4][6]

  • Nisin Z: Isolated from L. lactis NIZO 22186, it differs from Nisin A by a single amino acid substitution (His27Asn).[4][6] This change enhances its solubility and diffusion rate at neutral pH.[4][15]

  • Nisin F: Produced by L. lactis F10 isolated from a freshwater catfish, it has two substitutions compared to Nisin A: His27Asn and Ile30Val.[4][6]

  • Nisin Q: Isolated from L. lactis 61-14 from a river in Japan, it features four amino acid changes compared to Nisin A (Ala15Val, Met21Leu, His27Asn, and Ile30Val).[4][6][7]

  • Nisin U and U2: These were the first variants found to be produced by a different genus, Streptococcus uberis.[6][16] They are more distantly related to Nisin A, with 9 and 10 amino acid differences, respectively, and are also three amino acids shorter.[6]

  • Nisin H: The first variant isolated from a mammalian gastrointestinal tract (Streptococcus hyointestinalis), its sequence shares features with both lactococcal and streptococcal nisins.[1][4]

  • Nisin P: Identified through genome mining in Streptococcus gallolyticus subsp. pasteurianus.[4]

  • Nisin O: Discovered in Blautia obeum A2-162, a dominant human gut bacterium.[17][18]

  • Cesin (Nisin J): A short natural variant from Clostridium estertheticum that lacks the C-terminal rings D and E.[9] It kills bacteria by inhibiting cell wall synthesis but does not form pores.[9]

  • Nisin S: A novel variant produced by Ligilactobacillus salivarius isolated from the gastrointestinal tract of pigs.[19]

  • Nisin G and E: More recent discoveries, with Nisin G produced by Streptococcus salivarius and Nisin E by Streptococcus equinus.[20]

The ongoing discovery of new variants from diverse microbiomes highlights the widespread distribution of nisin-like gene clusters and suggests a significant role for these peptides in microbial competition.[1][21]

Bioengineered Nisin Variants

Despite its effectiveness, wild-type nisin possesses limitations such as low solubility and stability at neutral pH, which can restrict its application.[22][23][24] Protein engineering has been employed to overcome these shortcomings and to generate variants with enhanced properties, such as improved activity, a broader antimicrobial spectrum (including against Gram-negative bacteria), and resistance to degradation.[4][14][22]

Common strategies for nisin bioengineering include:

  • Site-Directed Mutagenesis: This technique is used to introduce specific amino acid substitutions at key positions. For example, mutations in the flexible hinge region (connecting the N-terminal and C-terminal domains) have been shown to enhance flexibility and antimicrobial activity.[23] Variants with substitutions like N27K and H31K have demonstrated increased activity against both Gram-positive and Gram-negative pathogens.[13]

  • Random Mutagenesis: This approach creates large libraries of nisin derivatives, which can then be screened for variants with desired improvements.[14] One such effort generated over 8,000 derivatives to identify a variant with enhanced activity against Streptococcus agalactiae.[14]

  • Hybrid Peptide Construction: This involves fusing the lipid II binding domain of nisin with C-terminal motifs from other lantibiotics to create hybrid peptides with novel activities.[14]

These bioengineering efforts have yielded numerous valuable variants, demonstrating the potential to tailor nisin for specific therapeutic and industrial applications.[13][22][23]

Data Presentation

Table 1: Discovery and Characteristics of Selected Natural Nisin Variants
VariantYear of DiscoveryProducing OrganismSource of IsolationKey Amino Acid Substitutions (vs. Nisin A)Reference(s)
Nisin A 1928Lactococcus lactisFermented milk-[1][4][6]
Nisin Z 1991Lactococcus lactisDairy productHis27Asn[4][6]
Nisin F 2008Lactococcus lactisFreshwater catfishHis27Asn, Ile30Val[4][6][25]
Nisin Q 2003Lactococcus lactisRiver waterAla15Val, Met21Leu, His27Asn, Ile30Val[4][6][7]
Nisin U 2006Streptococcus uberisBovine milk (mastitis)9 amino acid differences[4][6]
Nisin U2 2006Streptococcus agalactiaeBovine milk (mastitis)10 amino acid differences[6]
Nisin H 2015Streptococcus hyointestinalisPorcine intestineMultiple differences[1][4]
Nisin O 2017Blautia obeumHuman gastrointestinal tractMultiple differences[17]
Cesin (J) 2023Clostridium estertheticum-Truncated peptide, lacks rings D & E[9]
Nisin S 2022Ligilactobacillus salivariusPorcine gastrointestinal tractMultiple differences[19]
Table 2: Comparative Antimicrobial Activity (MIC, µM) of Selected Nisin Variants
Target PathogenNisin ANisin ZNisin FNisin QNisin HReference(s)
Staphylococcus aureus (MSSA)0.78---0.19[26]
Staphylococcus aureus (MRSA)6.25---0.78[26]
Staphylococcus aureus 8325-4>10102.5>10-[6]
Enterococcus faecium ATCC 356673.12---1.56[26]
Listeria innocua ATCC 33090> Nisin Q/ZMore active than A-More active than A-[6]
Bacillus subtilis 1680.39---0.19[26]
Lactococcus lactis HP2.51.251.255-[6]

Note: MIC values can vary between studies due to different experimental conditions. This table provides a comparative summary based on available data.

Experimental Protocols

Protocol 1: Screening for Nisin-Producing Strains
  • Sample Collection: Obtain environmental samples (e.g., dairy products, soil, animal feces).

  • Isolation: Serially dilute the samples and plate them on a suitable growth medium (e.g., M17 agar (B569324) for lactic acid bacteria).

  • Overlay Assay: After incubation and colony formation, overlay the plate with a soft agar seeded with a sensitive indicator strain (e.g., Micrococcus luteus or Lactococcus lactis).

  • Identification of Producers: Incubate the plates again. The presence of a clear zone of inhibition around a colony indicates the production of an antimicrobial substance.

  • Confirmation: Isolate the producer strain. Use PCR with primers specific to nisin-related genes (nisA, nisB, etc.) to confirm it is a nisin variant producer. Sequence the structural gene to identify the variant.

Protocol 2: Purification of Nisin Variants
  • Cultivation: Grow the nisin-producing strain in a suitable liquid medium (e.g., GM17 broth) to a high cell density.[27]

  • Cell Removal: Centrifuge the culture to pellet the cells. The supernatant contains the secreted nisin.

  • pH Adjustment & Precipitation: Adjust the supernatant to pH 3.0 with HCl. Heat to 70°C for 10 minutes to inactivate proteases. Allow cooling and precipitation of proteins overnight at 4°C.

  • Centrifugation: Collect the precipitate containing crude nisin by centrifugation.

  • Chromatography: Re-dissolve the precipitate in a suitable buffer. Purify the nisin variant using a combination of chromatographic techniques, such as ion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the purity and mass of the final product using mass spectrometry.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the purified nisin variant in a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target bacterial strain to a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no nisin) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the target strain (e.g., 37°C) for 18-24 hours.[26]

  • Determination of MIC: The MIC is defined as the lowest concentration of the nisin variant that completely inhibits visible growth of the target bacterium.

Protocol 4: Generation of Bioengineered Nisin Variants (Site-Directed Mutagenesis)
  • Plasmid Isolation: Isolate the plasmid containing the nisin structural gene (nisA) from a suitable host (e.g., Lactococcus lactis).

  • Primer Design: Design PCR primers that contain the desired mutation (codon change) for the target amino acid position.

  • Mutagenesis PCR: Perform PCR using the isolated plasmid as a template and the mutagenic primers. This creates a new plasmid containing the mutated nisA gene.

  • Template Removal: Digest the original, non-mutated template plasmid using the DpnI enzyme, which specifically targets methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform a suitable expression host (e.g., a nisin-negative L. lactis strain or E. coli) with the mutated plasmid.[14][23]

  • Expression and Verification: Culture the transformed host to express the nisin variant. Purify the peptide and verify the mutation and its effect on antimicrobial activity using the protocols described above.

Mandatory Visualizations

Timeline of Natural Nisin Variant Discovery

G cluster_timeline Timeline of Natural Nisin Variant Discovery NisinA Nisin A (1928) NisinZ Nisin Z (1991) NisinA->NisinZ NisinQ Nisin Q (2003) NisinZ->NisinQ NisinU Nisin U/U2 (2006) NisinQ->NisinU NisinF Nisin F (2008) NisinU->NisinF NisinH Nisin H (2015) NisinF->NisinH NisinO Nisin O (2017) NisinH->NisinO CesinJ Cesin (J) (2023) NisinO->CesinJ

Caption: A timeline showing the discovery of major natural nisin variants.

General Workflow for Bioengineering Nisin Variants

G cluster_workflow Bioengineering Workflow for Nisin Variants gene 1. Identify nisA gene on plasmid mutagenesis 2. Site-Directed or Random Mutagenesis gene->mutagenesis transformation 3. Transform into Expression Host (e.g., L. lactis) mutagenesis->transformation expression 4. Culture Host & Express Variant transformation->expression purification 5. Purify Nisin Variant expression->purification characterization 6. Characterize Properties (MIC, Stability, etc.) purification->characterization

Caption: A generalized workflow for creating and testing bioengineered nisin variants.

Nisin's Dual Mode of Action Signaling Pathway

G cluster_pathway Nisin's Dual Mode of Action cluster_outcomes Nisin Nisin Peptide LipidII Lipid II (Cell Wall Precursor) Nisin->LipidII Binds (N-terminus) Membrane Bacterial Cell Membrane LipidII->Membrane Anchors Nisin Inhibition Cell Wall Synthesis Inhibition LipidII->Inhibition Sequesters Pore Pore Formation Membrane->Pore Nisin inserts (C-terminus) & aggregates Death Cell Death Pore->Death Inhibition->Death

Caption: Nisin's dual mechanism involving Lipid II binding and pore formation.

Conclusion

From its initial discovery nearly a century ago to the cutting-edge bioengineering of today, nisin has remained a subject of intense scientific interest. The unearthing of numerous natural variants has not only expanded our understanding of its structure-function relationships but has also provided a rich template for protein engineering.[1][3] The ability to rationally design and produce nisin variants with enhanced stability, solubility, and antimicrobial spectra opens up new possibilities for its use beyond food preservation.[13][14][22] As antibiotic resistance continues to be a major global health threat, the development of potent, next-generation nisin-based therapeutics for clinical and veterinary applications represents a promising and critical area of future research.[1][14]

References

The Nisin Biosynthesis Pathway in Lactococcus lactis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nisin, a potent antimicrobial peptide produced by Lactococcus lactis, has garnered significant interest in the food preservation and pharmaceutical industries due to its broad spectrum of activity against Gram-positive bacteria. This technical guide provides an in-depth exploration of the intricate biosynthesis pathway of nisin, tailored for researchers, scientists, and drug development professionals. We delve into the genetic organization of the nisin biosynthesis gene cluster, the enzymatic machinery responsible for its complex post-translational modifications, the dedicated transport system for its secretion, and the elegant two-component regulatory network that governs its production. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for studying the pathway, and utilizes Graphviz diagrams to visualize the complex biological processes, offering a comprehensive resource for understanding and harnessing the power of nisin.

Introduction

Nisin is a member of the lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. These thioether cross-links are crucial for its structure and antimicrobial activity. The biosynthesis of nisin in Lactococcus lactis is a multi-step process orchestrated by a dedicated set of genes organized in a cluster. A thorough understanding of this pathway is essential for its potential optimization for industrial production and for the bioengineering of novel antimicrobial agents.

The Nisin Biosynthesis Gene Cluster

The genetic blueprint for nisin production is encoded within the nis gene cluster, which comprises 11 genes: nisA, nisB, nisT, nisC, nisI, nisP, nisR, nisK, nisF, nisE, and nisG. These genes are organized into operons and are responsible for precursor peptide synthesis, modification, transport, regulation, and immunity.

Table 1: Genes of the Nisin Biosynthesis Cluster and Their Functions

GeneProteinFunction
nisANisAPrecursor peptide of nisin, consisting of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification.[1]
nisBNisBDehydratase that converts serine and threonine residues in the NisA core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb).[2]
nisCNisCCyclase that catalyzes the stereospecific addition of cysteine thiols to Dha and Dhb, forming lanthionine and methyllanthionine rings.[2]
nisTNisTABC transporter responsible for the secretion of the modified prenisin across the cytoplasmic membrane.[2]
nisPNisPExtracellular serine protease that cleaves off the leader peptide from the secreted prenisin, releasing the active nisin molecule.[2]
nisRNisRResponse regulator of the two-component system; upon phosphorylation by NisK, it activates the transcription of nisin biosynthesis genes.[3]
nisKNisKSensor histidine kinase of the two-component system; it detects extracellular nisin and autophosphorylates.[3]
nisINisILipoprotein that provides immunity to the producing cell by an unknown mechanism.[4]
nisFNisFComponent of an ABC transporter (with NisE and NisG) that confers immunity to nisin.
nisENisEComponent of an ABC transporter (with NisF and NisG) that confers immunity to nisin.
nisGNisGComponent of an ABC transporter (with NisF and NisE) that confers immunity to nisin.

The Nisin Biosynthesis Pathway

The biosynthesis of nisin can be divided into four main stages: ribosomal synthesis of the precursor peptide, post-translational modification, transport, and proteolytic activation.

Ribosomal Synthesis of the Precursor Peptide (NisA)

The journey of nisin begins with the ribosomal synthesis of the precursor peptide, NisA, a 57-amino-acid polypeptide.[5] NisA consists of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition signal for the modification enzymes and the transporter, ensuring that only NisA is processed and secreted.

Post-Translational Modification: Dehydration and Cyclization

Following ribosomal synthesis, the NisA core peptide undergoes extensive post-translational modifications, which are the hallmark of lantibiotics. This process is carried out by a membrane-associated complex of enzymes.

  • Dehydration by NisB: The dehydratase NisB catalyzes the dehydration of specific serine and threonine residues within the NisA core peptide to form 2,3-didehydroalanine (Dha) and (Z)-2,3-didehydrobutyrine (Dhb), respectively.[2] This reaction is ATP-dependent.[6]

  • Cyclization by NisC: The cyclase NisC then catalyzes the intramolecular Michael-type addition of cysteine thiol groups to the dehydroamino acids.[2] This stereospecific reaction results in the formation of five characteristic thioether rings: one lanthionine (Ala-S-Ala) and four β-methyllanthionine (Abu-S-Ala) rings. The formation of these rings is crucial for the structural integrity and biological activity of nisin.

cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Transport & Activation nisA_gene nisA gene NisA_mRNA NisA mRNA nisA_gene->NisA_mRNA Transcription Ribosome Ribosome NisA_mRNA->Ribosome Translation NisA_precursor NisA Precursor Peptide (Leader + Core) Ribosome->NisA_precursor NisB NisB (Dehydratase) NisA_precursor->NisB Dehydration (Ser/Thr -> Dha/Dhb) NisC NisC (Cyclase) NisB->NisC Intermediate Transfer Modified_NisA Modified NisA Precursor (Dehydrated & Cyclized) NisC->Modified_NisA Cyclization (Thioether Ring Formation) NisT NisT (ABC Transporter) Modified_NisA->NisT Secretion NisP NisP (Protease) NisT->NisP Extracellular Processing Active_Nisin Active Nisin NisP->Active_Nisin Leader Peptide Cleavage

Overview of the nisin biosynthesis pathway.
Subcellular Localization of the Biosynthesis Machinery

Recent studies using fluorescence microscopy have revealed the subcellular localization of the nisin biosynthesis machinery. NisA, NisB, and NisC are predominantly localized at the cell poles, with a preference for the old pole, where they form a modification complex.[7] In contrast, the transporter NisT is uniformly distributed in the cytoplasmic membrane. This suggests a model where the precursor peptide is fully modified at the cell pole before being secreted by NisT, which may be recruited to the site of modification.

cluster_cell Lactococcus lactis Cell cluster_complex Nisin Modification Complex Cell_Pole Cell Pole cluster_complex cluster_complex Cytoplasmic_Membrane Cytoplasmic Membrane NisA NisA NisB NisB NisA->NisB NisC NisC NisB->NisC NisT NisT

Subcellular localization of the nisin biosynthesis machinery.
Transport and Activation

Once fully modified, the prenisin is transported out of the cell by the dedicated ABC transporter, NisT.[2] The final step in the biosynthesis pathway is the proteolytic cleavage of the leader peptide from the secreted, modified prenisin. This is accomplished by the extracellular serine protease, NisP, resulting in the release of the mature, biologically active nisin molecule.[2]

Regulation of Nisin Biosynthesis

The production of nisin is tightly regulated by a two-component signal transduction system composed of the sensor histidine kinase NisK and the response regulator NisR.[3]

  • Sensing of Extracellular Nisin: NisK, a transmembrane protein, senses the presence of mature nisin in the extracellular environment.[3]

  • Signal Transduction: Upon binding nisin, NisK autophosphorylates a conserved histidine residue. The phosphate (B84403) group is then transferred to a specific aspartate residue on the response regulator, NisR.[3]

  • Transcriptional Activation: Phosphorylated NisR acts as a transcriptional activator, binding to the promoter regions of the nisA and nisF operons, thereby upregulating the expression of the genes required for nisin biosynthesis and immunity.[3] This creates a positive feedback loop, as the newly synthesized nisin can further induce its own production.

Extracellular_Nisin Extracellular Nisin NisK NisK (Sensor Kinase) Extracellular_Nisin->NisK NisR NisR (Response Regulator) NisK->NisR Phosphorylation P_NisR Phosphorylated NisR NisR->P_NisR nisA_promoter nisA Promoter P_NisR->nisA_promoter nisF_promoter nisF Promoter P_NisR->nisF_promoter Transcription_Activation Transcription Activation nisA_promoter->Transcription_Activation nisF_promoter->Transcription_Activation

Two-component regulatory system of nisin biosynthesis.

Quantitative Data

Table 2: Kinetic Constants for the Interaction of NisB with Prenisin Derivatives [7]

Peptidekon (M-1s-1)koff (s-1)KD (µM)
Unmodified Prenisin1.2 ± 0.4 x 1040.0117 ± 0.00141.05 ± 0.25
Dehydrated Prenisin5.1 ± 1.4 x 1040.0149 ± 0.00190.31 ± 0.07
Fully Modified PrenisinNot determined>0.310.5 ± 1.7

Table 3: Nisin Production in Lactococcus lactis in Different Media [8]

MediumNisin Activity (AU/L)
M17 Broth<0.01
MRS Broth<0.01
M17 with 0.14% Sucrose7.5
M17 diluted with nonfat milk (1:1)142.5
25% Milk + 25% M17Highest levels
25% Milk + 25% MRSHighest levels

Experimental Protocols

Agar (B569324) Diffusion Bioassay for Nisin Quantification

This protocol is adapted from established methods for quantifying nisin activity.[1][9][10]

  • Indicator Strain Preparation: Culture Micrococcus luteus in Nutrient Broth (NB) medium (10 g/L peptones, 1 g/L beef extract, 2 g/L yeast extract, 5 g/L sodium chloride, pH 6.8) for 24 hours.

  • Assay Plate Preparation: Prepare NB medium with 0.75% Bacto agar and 1% Tween 20. After autoclaving and cooling to approximately 45-50°C, inoculate the agar with 1% of the overnight M. luteus culture (approximately 108 CFU/mL). Pour the inoculated agar into sterile petri dishes and allow to solidify.

  • Sample and Standard Preparation: Prepare a stock solution of a nisin standard (e.g., 1000 IU/mL) in 0.02 N HCl. Create a serial dilution of the nisin standard to generate a standard curve. Prepare dilutions of the experimental samples.

  • Assay: Create wells (e.g., 3-5 mm in diameter) in the solidified agar plates. Add a fixed volume (e.g., 20-50 µL) of the nisin standards and samples to the wells.

  • Incubation: For improved sensitivity, pre-diffuse the plates at 4°C for 24 hours.[9] Subsequently, incubate the plates at 30°C for 18-24 hours.

  • Quantification: Measure the diameter of the zones of inhibition around the wells. Plot the diameter of the inhibition zones of the standards against the logarithm of the nisin concentration to generate a standard curve. Use the standard curve to determine the nisin concentration in the unknown samples.

Western Blot Analysis of His-tagged NisA

This protocol is a synthesized procedure based on general Western blotting protocols and specifics for His-tagged proteins and nisin.[11][12]

  • Sample Preparation: Harvest L. lactis cells expressing His-tagged NisA by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Lyse the cells by sonication or other appropriate methods. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Mix the protein lysate with 2x Laemmli sample buffer and boil for 5-10 minutes. Load 10-50 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the His-tag (e.g., anti-polyHistidine antibody) diluted in blocking buffer (typically 1:1000 to 1:10,000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.

Co-Immunoprecipitation (Co-IP) of the Nisin Biosynthesis Complex

This protocol provides a general framework for Co-IP, which should be optimized for the specific proteins of interest within the nisin biosynthesis complex.[13]

  • Cell Lysis: Grow L. lactis cells expressing tagged versions of the proteins of interest (e.g., His-tagged NisB and FLAG-tagged NisC). Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1-2 hours at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody against one of the tagged proteins (e.g., anti-FLAG antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other protein of interest (e.g., anti-His antibody) to confirm the interaction.

Conclusion

The biosynthesis of nisin in Lactococcus lactis is a remarkable example of complex molecular engineering in bacteria. The coordinated action of the nis gene products results in the production of a highly modified and potent antimicrobial peptide. This technical guide has provided a comprehensive overview of this pathway, from the genetic level to the final active molecule. The detailed information on the gene cluster, enzymatic functions, regulatory mechanisms, and experimental methodologies presented herein serves as a valuable resource for researchers seeking to further unravel the intricacies of nisin biosynthesis and for professionals in drug development aiming to leverage this natural antimicrobial for novel therapeutic applications. Future research focusing on the precise kinetic parameters of the modification enzymes and the structural elucidation of the entire biosynthesis complex will undoubtedly pave the way for the rational design of new and improved lantibiotics.

References

An In-depth Technical Guide to Nisin Immunity Mechanisms in Producer Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sophisticated immunity mechanisms that nisin-producing strains of Lactococcus lactis employ for self-protection. Nisin, a potent lantibiotic with significant applications in food preservation and potential as a therapeutic agent, would be lethal to the producer organism without these specialized defense systems. This document details the key molecular players, their mechanisms of action, quantitative data on their efficacy, and the experimental protocols used to elucidate these functions.

Core Immunity Components: A Two-Tiered Defense

Nisin-producing strains of Lactococcus lactis possess a robust, two-pronged immunity system encoded by the nis gene cluster. This system comprises two primary components that work synergistically to provide a high level of resistance: the lipoprotein NisI and the ATP-binding cassette (ABC) transporter NisFEG.[1][2] When both components are expressed, the producer strain can withstand nisin concentrations up to approximately 750 nM.[2][3] When expressed individually, each component provides only 10-30% of the full immunity level, highlighting their cooperative nature.[2][3]

NisI: The Intercepting Lipoprotein

NisI is a 25.8 kDa lipoprotein anchored to the outer leaflet of the cytoplasmic membrane.[4] Its primary role is to intercept nisin molecules at the cell surface, preventing them from reaching their target, Lipid II, a crucial precursor for cell wall biosynthesis.[5] NisI achieves this through direct and specific binding to nisin.[1][6] The C-terminal domain of NisI is crucial for this interaction and specificity.[6][7] Deletion of the C-terminal 22 amino acids of NisI leads to a significant reduction in immunity.[4]

Interestingly, a portion of NisI can be found in a lipid-free, secreted form in the extracellular environment. This secreted NisI may act as a first line of defense, neutralizing nisin before it reaches the cell.[3] Another fascinating aspect of NisI-mediated immunity is the induction of cell clustering in the presence of nisin, which is thought to form a protective barrier, further shielding the cells.[4]

NisFEG: The ABC Transporter Efflux Pump

The NisFEG complex is an ABC transporter responsible for actively expelling nisin molecules from the cell membrane.[1][8] This efflux mechanism reduces the local concentration of nisin at its site of action, thereby preventing pore formation and disruption of the membrane potential.[3][8] The NisFEG transporter is composed of three protein subunits: NisF, the nucleotide-binding domain (NBD) that hydrolyzes ATP to power transport, and NisE and NisG, the transmembrane domains (TMDs) that form the translocation channel.[9] The functionality of NisFEG is strictly dependent on ATP hydrolysis, as mutations abolishing this activity eliminate the provided immunity.[8] The transporter specifically recognizes the C-terminal region of nisin, as deletions in this part of the nisin molecule reduce the efficiency of the immunity conferred by NisFEG.[8]

Quantitative Analysis of Nisin Immunity

The efficacy of the nisin immunity components has been quantified through various experimental approaches. The following tables summarize key quantitative data, providing a comparative view of the different elements of the immunity system.

Table 1: Nisin Susceptibility of Lactococcus lactis Strains

Strain DescriptionNisin Immunity Genes PresentIC50 (nM) of NisinFold Increase in Immunity (compared to sensitive strain)Reference
Sensitive Strain (e.g., NZ9000Erm)None9 ± 0.71[9]
Strain Expressing NisInisI73 ± 108-10[3]
Strain Expressing NisFEGnisFEG59 ± 3.77-8[9][10]
Strain Expressing Truncated NisI (Δ22 C-terminal amino acids)nisIΔ2222~2.4[3]
Producer StrainnisI and nisFEG~750>80[3]

Table 2: Binding Affinity of NisI for Nisin

Interacting MoleculesMethodDissociation Constant (KD)Reference
Mature NisI (Lipid-free) and NisinSurface Plasmon Resonance (SPR)1.65 µM[7]
Pre-NisI (with signal peptide) and NisinSurface Plasmon Resonance (SPR)4.61 µM[7]
Nisin and Lipid IINot specified2 x 107 M-1 (Association Constant)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize nisin immunity mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is fundamental for quantifying the susceptibility of bacterial strains to nisin.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A serial dilution of nisin is prepared and inoculated with a standardized bacterial suspension.

Protocol:

  • Preparation of Nisin Stock Solution: Prepare a stock solution of nisin in an appropriate solvent (e.g., 0.02 M HCl) and sterilize by filtration.

  • Bacterial Inoculum Preparation:

    • Culture the Lactococcus lactis strain to be tested overnight in a suitable broth medium (e.g., M17 broth supplemented with 0.5% glucose - GM17).

    • Dilute the overnight culture in fresh broth to a standardized optical density (OD) at 600 nm, typically corresponding to a specific colony-forming unit (CFU)/mL.

  • Microtiter Plate Assay:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the nisin stock solution in broth.

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without nisin) and a negative control (broth without bacteria).

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 30°C for L. lactis) for 16-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of nisin in a well that shows no visible turbidity (growth) after incubation. This can be assessed visually or by measuring the OD at 600 nm using a microplate reader.[1][12]

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, such as the binding of NisI to nisin.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) can be calculated.

Protocol:

  • Protein Preparation: Purify both the ligand (e.g., nisin) and the analyte (e.g., NisI) to a high degree.

  • Sensor Chip Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the ligand (nisin) over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (NisI) over the immobilized ligand surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to obtain sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.[7][13][14]

Nisin-Induced Gene Expression Assay

This assay is used to study the regulation of the nis operon, including the immunity genes, in response to external nisin.

Principle: A reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase) is placed under the control of a nisin-inducible promoter (e.g., PnisA or PnisF). The expression of the reporter gene in a host strain containing the NisRK two-component system is then measured in the presence of varying concentrations of nisin.

Protocol:

  • Construction of the Reporter Strain:

    • Clone the reporter gene downstream of the nisin-inducible promoter in an appropriate expression vector.

    • Transform the resulting plasmid into a suitable L. lactis host strain that expresses the NisR (response regulator) and NisK (histidine kinase) proteins.

  • Induction and Measurement:

    • Grow the reporter strain to the mid-exponential phase.

    • Induce the cultures with different concentrations of nisin.

    • After a defined incubation period, measure the reporter gene expression. For GFP, this involves measuring fluorescence at the appropriate excitation and emission wavelengths. For luciferase, a substrate (luciferin) is added, and luminescence is measured.

  • Data Analysis: Correlate the level of reporter gene expression with the concentration of nisin to determine the induction profile.[2][15]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in nisin immunity.

Nisin_Immunity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nisin Nisin NisI_secreted Secreted NisI Nisin->NisI_secreted Binding & Neutralization NisI_anchored Anchored NisI Nisin->NisI_anchored LipidII Lipid II Nisin->LipidII Binding NisI_anchored->LipidII Protection NisFEG NisFEG Transporter NisFEG->Nisin Efflux ADP_Pi ADP + Pi NisFEG->ADP_Pi LipidII->Pore_Formation Pore Formation ATP ATP ATP->NisFEG Hydrolysis

Caption: The dual nisin immunity pathway in Lactococcus lactis.

Nisin_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NisK NisK (Histidine Kinase) NisK->NisK Autophosphorylation (ATP -> ADP) NisR NisR (Response Regulator) NisK->NisR Phosphotransfer NisR_P NisR-P NisR->NisR_P nisA_promoter P_nisA NisR_P->nisA_promoter Binds & Activates nisF_promoter P_nisF NisR_P->nisF_promoter Binds & Activates nisA_operon nisABTCIP... nisA_promoter->nisA_operon Transcription nisF_operon nisFEG nisF_promoter->nisF_operon Transcription Nisin_ext Extracellular Nisin Nisin_ext->NisK Binding

Caption: The NisRK two-component system for nisin-induced gene expression.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Overnight Culture of L. lactis Strain standardize Standardize Inoculum (OD600) start->standardize inoculate Inoculate Microtiter Plate Wells standardize->inoculate nisin_dilution Serial Dilution of Nisin nisin_dilution->inoculate incubate Incubate at 30°C for 16-24h inoculate->incubate readout Measure OD600 or Visual Inspection incubate->readout determine_mic Determine MIC readout->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nisin.

References

natural variants of nisin and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Variants of Nisin and Their Properties

Introduction

Nisin is a member of the lantibiotic family of antimicrobial peptides, characterized by the presence of unusual amino acids such as dehydroalanine, dehydrobutyrine, and lanthionine (B1674491) rings.[1][2] Produced by certain strains of Lactococcus lactis, it exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its efficacy and safety have led to its widespread use as a food preservative.[1][3] Beyond its application in the food industry, nisin and its variants are gaining interest in the biomedical field for their potential to combat antibiotic-resistant pathogens.[2][4] This guide provides a detailed overview of the known natural variants of nisin, their distinct properties, the experimental protocols used for their characterization, and the underlying molecular mechanisms of their action and regulation.

Natural Variants of Nisin

Several natural variants of nisin have been identified, each with unique structural and functional characteristics. The most common are nisin A and nisin Z, which differ by a single amino acid substitution.[5] Other naturally occurring variants include nisin F, Q, H, J, U, P, and the recently discovered cesin.[5][6] These variants exhibit differences in their antimicrobial spectra and potency.

Properties of Natural Nisin Variants

The antimicrobial activity of nisin variants is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The stability of these variants under different pH and temperature conditions is also a critical factor for their application.

Antimicrobial Activity

The following table summarizes the reported MIC values for different nisin variants against a selection of pathogenic bacteria.

Nisin VariantTarget OrganismMIC (μM)Reference Strain(s)
Nisin AMethicillin-susceptible S. aureus (MSSA)0.78
Nisin AMethicillin-resistant S. aureus (MRSA)6.25
Nisin HMethicillin-susceptible S. aureus (MSSA)0.19
Nisin HMethicillin-resistant S. aureus (MRSA)0.78
Nisin H F1IMethicillin-susceptible S. aureus (MSSA)0.19
Nisin H F1IMethicillin-resistant S. aureus (MRSA)0.78

Data sourced from[4][7]

Physicochemical Stability

The stability of nisin is highly dependent on pH, with optimal stability observed under acidic conditions.[8][9] At neutral or alkaline pH, the stability of nisin decreases, which can impact its antimicrobial efficacy.[8][9]

Nisin VariantConditionStability
Nisin ApH 2, autoclaved at 121°CStable.[8]
Nisin ApH 11, 63°C for 30 minComplete inactivation.[8]
Nisin A, P, HStored at various pH for 24, 48, 72hGenerally more stable at lower pH values, with activity decreasing over time at higher pH.[10]

Experimental Protocols

Nisin Purification

1. Cation Exchange Chromatography: [11]

  • Principle: This technique separates molecules based on their net surface charge. Nisin is a cationic peptide and binds to a negatively charged stationary phase.

  • Methodology:

    • A commercial nisin preparation (e.g., containing ~2.5% w/w nisin) is dissolved and subjected to SP Sepharose cation exchange chromatography.

    • A stepwise elution is performed using increasing concentrations of NaCl (e.g., 200 mM, 400 mM, 600 mM, 800 mM, and 1 M).

    • Fractions are collected and analyzed by Tricine-SDS-PAGE to identify those containing purified nisin.

    • Protein bands are visualized using silver staining.

2. Immunoaffinity Chromatography: [12]

  • Principle: This method utilizes the specific binding of an antibody to its antigen for purification.

  • Methodology:

    • Anti-nisin A monoclonal antibodies are coupled to an N-hydroxysuccinimide-activated Sepharose column.

    • Culture supernatant from a nisin-producing strain (e.g., L. lactis BB24) is adjusted to pH 7.4 and passed through the column.

    • The column is washed to remove unbound proteins.

    • Bound nisin is eluted from the column.

    • The purity and activity of the eluted nisin are assessed.

3. Salting-Out: [13]

  • Principle: This method relies on the principle that the solubility of proteins decreases at high salt concentrations.

  • Methodology:

    • Nisin is produced in a suitable medium (e.g., whey permeate-based medium).

    • The cell-free culture supernatant is subjected to a salting-out procedure.

    • This process can yield a powder with a high concentration of nisin, effectively removing impurities like lactic acid, NaCl, and lactose.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method: [14][15]

  • Principle: This method determines the MIC of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid medium.

  • Methodology:

    • A two-fold serial dilution of nisin is prepared in a suitable buffer (e.g., 0.01 M citric acid, pH 3.4).[14]

    • Overnight bacterial cultures are diluted to a final concentration of approximately 1 x 105 CFU/mL.[14]

    • In a 96-well microplate, the bacterial suspension is added to the wells containing the serially diluted nisin.

    • The microplate is incubated at 37°C for 24 hours.[14]

    • The MIC is determined as the lowest concentration of nisin that completely inhibits visible bacterial growth.

2. Agar (B569324) Well Diffusion Assay: [16]

  • Principle: The antimicrobial agent diffuses from a well through the agar, and the extent of microbial growth inhibition is measured.

  • Methodology:

    • An overnight culture of the indicator strain is inoculated into soft agar medium and poured into a Petri dish.

    • Wells are made in the agar, and a specific volume of the nisin-containing solution is added to each well.

    • The plates are incubated, and the diameter of the inhibition zone around each well is measured.

3. Etest: [15]

  • Principle: The Etest uses a predefined gradient of the antimicrobial agent on a plastic strip to determine the MIC.

  • Methodology:

    • An exponentially growing bacterial culture is diluted in soft agar and spread onto an agar plate.

    • An Etest strip is placed on the agar surface.

    • The plate is incubated at 37°C for 24 to 48 hours.

    • The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.

Stability Assays

1. pH and Temperature Stability: [9]

  • Principle: This assay evaluates the residual activity of nisin after incubation under different pH and temperature conditions.

  • Methodology:

    • Nisin solutions are prepared at different pH values.

    • The solutions are incubated at various temperatures (e.g., 20°C, 37°C, 75°C) for different time intervals.

    • At each time point, the residual nisin concentration is determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • The biological activity of the remaining nisin is assessed using an agar diffusion assay against a sensitive indicator strain, such as Micrococcus flavus.

Signaling Pathways and Mechanism of Action

Nisin Biosynthesis Autoregulation

The biosynthesis of nisin is a tightly regulated process involving a two-component signal transduction system, NisK and NisR.[17][18] Extracellular nisin acts as a signaling molecule, inducing its own synthesis in a positive feedback loop.[17][18]

Nisin_Biosynthesis_Autoregulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nisin_out Nisin NisK NisK (Sensor Kinase) Nisin_out->NisK 1. Sensing NisK_P NisK-P NisK->NisK_P 2. Autophosphorylation NisR NisR (Response Regulator) NisK_P->NisR 3. Phosphotransfer NisR_P NisR-P NisR->NisR_P nisA_promoter nisA Promoter NisR_P->nisA_promoter 4. Transcriptional Activation nisA_gene nisA Gene Transcription nisA_promoter->nisA_gene mRNA mRNA nisA_gene->mRNA Ribosome Ribosome Translation mRNA->Ribosome Pre_nisin Precursor Nisin Ribosome->Pre_nisin Modification Post-translational Modification (NisB, NisC) Pre_nisin->Modification Modified_pre_nisin Modified Precursor Nisin Modification->Modified_pre_nisin NisT NisT (Transporter) Modified_pre_nisin->NisT 5. Transport NisP NisP (Protease) NisT->NisP 6. Cleavage NisP->Nisin_out 7. Active Nisin

Caption: Autoregulation of nisin biosynthesis via the NisK-NisR two-component system.

Dual Mechanism of Action

Nisin exerts its antimicrobial effect through a dual mechanism that targets the bacterial cell envelope.[19][20] It inhibits cell wall synthesis by binding to Lipid II, a crucial precursor for peptidoglycan synthesis, and it forms pores in the cell membrane, leading to cell death.[19][21]

Nisin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nisin Nisin Teichoic_Acids Teichoic Acids (Negative Charge) Nisin->Teichoic_Acids 1. Electrostatic Interaction Lipid_II Lipid II Nisin->Lipid_II 2. Binding to Lipid II Nisin_Lipid_II_Complex Nisin-Lipid II Complex Nisin->Nisin_Lipid_II_Complex Lipid_II->Nisin_Lipid_II_Complex Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Lipid_II->Cell_Wall_Inhibition Inhibits Peptidoglycan Synthesis Pore Pore Formation Nisin_Lipid_II_Complex->Pore 3. Pore Formation Ion_Leakage Ion Leakage, ATP Hydrolysis Pore->Ion_Leakage Cell_Death Cell Death Cell_Wall_Inhibition->Cell_Death Ion_Leakage->Cell_Death

Caption: Dual mechanism of action of nisin targeting the bacterial cell envelope.

Conclusion

The natural variants of nisin represent a diverse group of antimicrobial peptides with significant potential for various applications. Their differing antimicrobial spectra and physicochemical properties underscore the importance of continued research into their structure-function relationships. The detailed experimental protocols provided in this guide offer a framework for the standardized evaluation of these and other novel antimicrobial peptides. A thorough understanding of the biosynthesis and mechanism of action of nisin variants is crucial for harnessing their full potential in the development of new therapeutics and food preservation strategies.

References

Unlocking the Potential: A Technical Guide to Nisin's Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, has long been recognized for its potent activity against a wide range of Gram-positive bacteria. Its dual mechanism of action—inhibiting cell wall synthesis and forming pores in the cell membrane—has made it a valuable biopreservative in the food industry and a subject of interest for clinical applications.[1][2][3] However, its efficacy against Gram-negative bacteria has historically been considered limited. This is primarily due to the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing nisin from reaching its target, lipid II, located in the inner membrane.[1][2][4][5][6]

This technical guide provides an in-depth exploration of the strategies being developed to overcome this limitation and unlock the therapeutic potential of nisin against Gram-negative pathogens. We will delve into the mechanisms of action, present quantitative data on enhanced efficacy, detail key experimental protocols, and visualize the complex interactions and workflows involved.

The Gram-Negative Barrier: Why Nisin's Activity is Limited

Nisin exerts its bactericidal effect through a two-pronged attack on Gram-positive bacteria:

  • Lipid II Binding: Nisin's N-terminal rings bind with high affinity to Lipid II, a crucial precursor for peptidoglycan synthesis. This interaction sequesters Lipid II, thereby inhibiting cell wall construction.[1][2][5]

  • Pore Formation: After binding to Lipid II, multiple nisin molecules can insert into the cytoplasmic membrane, forming pores. This leads to the efflux of essential ions and molecules, causing cell death.[1][2][5]

In Gram-negative bacteria, the entire cell is enveloped by an outer membrane (OM), a complex structure rich in lipopolysaccharides (LPS). This OM effectively shields the inner membrane and the periplasmic space (where Lipid II is located) from external threats like nisin.[1][2][5] Nisin's size, charge, and hydrophobicity prevent its efficient passage through this barrier.[1] In fact, the cationic nature of nisin can lead it to bind electrostatically to the anionic surface of the OM, paradoxically stabilizing the membrane rather than disrupting it.[1][4]

G cluster_gram_negative Gram-Negative Bacterium outer_membrane Outer Membrane (OM) Lipopolysaccharides (LPS) periplasm Periplasm blocked Blocked outer_membrane->blocked inner_membrane Inner Membrane (IM) Lipid II cytoplasm Cytoplasm nisin Nisin nisin->outer_membrane G LPS1 LPS Mg_Ca Mg²⁺ / Ca²⁺ LPS1->Mg_Ca LPS2 LPS LPS2->Mg_Ca LPS3 LPS LPS3->Mg_Ca LPS4 LPS LPS4->Mg_Ca Disrupted_OM Disrupted OM (Increased Permeability) Mg_Ca->Disrupted_OM Leads to EDTA EDTA EDTA->Mg_Ca Sequesters Nisin Nisin Nisin->Disrupted_OM Penetrates Inner_Membrane Inner Membrane Target Disrupted_OM->Inner_Membrane Allows access to G cluster_fusion Fusion Peptide Construction nisin_part Nisin Domain Lipid II Binding fusion_peptide Engineered Fusion Peptide nisin_part->fusion_peptide tail_part Tail Peptide OM-Penetrating tail_part->fusion_peptide outer_membrane Outer Membrane fusion_peptide->outer_membrane Traverses (1) inner_membrane Inner Membrane (Lipid II) outer_membrane->inner_membrane Delivers Nisin Domain (2) cell_death Cell Death inner_membrane->cell_death Binds & Forms Pores (3) G cluster_pathway AMP Resistance Signaling AMP Antimicrobial Peptide (e.g., Nisin) PhoQ Sensor Kinase (PhoQ) AMP->PhoQ Sensed by Modified_LPS Modified LPS (Reduced Negative Charge) AMP->Modified_LPS PhoP Response Regulator (PhoP) PhoQ->PhoP Activates PmrD PmrD PhoP->PmrD Upregulates PmrA_P Activated PmrA PmrD->PmrA_P Stabilizes LPS_mod_genes LPS Modification Genes PmrA_P->LPS_mod_genes Activates Transcription LPS_mod_genes->Modified_LPS Results in Repulsion AMP Repulsion Modified_LPS->Repulsion

References

Nisin's Interaction with the Bacterial Cell Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, stands as a well-characterized lantibiotic with a potent and dual mechanism of action against a broad spectrum of Gram-positive bacteria.[1] Its efficacy stems from its ability to disrupt the integrity of the bacterial cell membrane and inhibit cell wall synthesis, both of which are initiated by a specific interaction with Lipid II, an essential precursor in peptidoglycan biosynthesis.[2][3] This technical guide provides an in-depth exploration of the molecular interactions between nisin and the bacterial cell membrane, offering a comprehensive overview of the binding kinetics, pore formation process, and subsequent cellular consequences. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of microbiology, antimicrobial development, and membrane biophysics.

The Dual Mechanism of Nisin: A Symphony of Disruption

Nisin's bactericidal activity is not attributed to a single event but rather a coordinated assault on the bacterial cell envelope. This dual mechanism, which contributes to its high potency and the low frequency of resistance development, involves two primary actions:

  • Inhibition of Cell Wall Synthesis: Nisin effectively halts the construction of the bacterial cell wall by sequestering Lipid II.[3][4] The N-terminal region of nisin specifically recognizes and binds to the pyrophosphate moiety of Lipid II, preventing its incorporation into the growing peptidoglycan chain.[3][5][6] This action alone is sufficient to impede bacterial growth and division.

  • Pore Formation: Following the initial binding to Lipid II, nisin molecules oligomerize to form pores in the cytoplasmic membrane.[7][8] This pore formation is a critical step that leads to the rapid dissipation of the proton motive force, efflux of essential ions and metabolites, and ultimately, cell death.[5][9]

The interplay between these two mechanisms creates a synergistic effect, making nisin a highly effective antimicrobial agent.

The Central Role of Lipid II: The Achilles' Heel of Bacteria

Lipid II serves as the specific docking molecule for nisin on the bacterial membrane.[7][10] This interaction is paramount for both of nisin's killing mechanisms. The high affinity and specificity of nisin for Lipid II are attributed to the formation of a "pyrophosphate cage" by the A and B rings of nisin's N-terminus around the pyrophosphate group of Lipid II.[1][3] This initial binding event is the catalyst for all subsequent disruptive activities. The fact that Lipid II is an essential and highly conserved component of bacterial cell wall synthesis makes it an ideal target for antimicrobial action, as mutations that would confer resistance are less likely to be viable.[1]

The Architecture of Destruction: Nisin-Lipid II Pore Complex

The formation of pores in the bacterial membrane is a dynamic process involving the cooperative assembly of multiple nisin and Lipid II molecules. The currently accepted stoichiometry for a stable pore is a complex of eight nisin molecules and four Lipid II molecules.[3][5][11] The diameter of these pores is estimated to be between 2 and 2.5 nanometers, large enough to allow the passage of ions and small cytoplasmic molecules like amino acids and ATP.[7][10]

The process of pore formation can be summarized in the following steps:

  • Initial Binding: The N-terminal domain of nisin binds to the pyrophosphate group of a Lipid II molecule anchored in the membrane.[5]

  • Conformational Change and Insertion: This binding event induces a conformational change in nisin, facilitating the insertion of its C-terminal region into the hydrophobic core of the membrane.[5][12]

  • Oligomerization: Multiple nisin-Lipid II complexes then aggregate within the membrane.[2]

  • Pore Assembly: The final pore structure is formed by the arrangement of these complexes, with the hydrophobic C-terminal regions of nisin lining the pore channel.[13]

This process is influenced by the membrane potential, with a trans-negative potential facilitating the insertion and pore-forming activity of nisin.[14]

Cellular Ramifications of Nisin Interaction

The formation of pores and the inhibition of cell wall synthesis trigger a cascade of detrimental effects within the bacterial cell:

  • Membrane Depolarization: The unregulated flow of ions through the nisin-induced pores leads to a rapid collapse of the membrane potential.[9][14]

  • Efflux of Cellular Contents: Essential ions, amino acids, and ATP leak out of the cell, disrupting cellular metabolism and homeostasis.[4][9]

  • Cell Shrinkage: The loss of intracellular components results in a noticeable decrease in cell volume.[15]

  • DNA Condensation: A striking consequence observed in some bacteria, such as Staphylococcus aureus, is the condensation of chromosomal DNA, which may interfere with DNA replication and segregation.[15]

These combined effects overwhelm the bacterial cell's ability to maintain its integrity and function, leading to rapid cell death.[15]

Quantitative Data on Nisin-Membrane Interaction

The following tables summarize key quantitative parameters related to nisin's interaction with the bacterial cell membrane, compiled from various studies.

ParameterValueBacterial Strain / Model SystemReference(s)
Pore Characteristics
Pore Diameter2 - 2.5 nmModel membranes[7][10]
Pore Stoichiometry8 Nisin : 4 Lipid IIModel systems[3][5][11]
Binding Affinity
Apparent Binding Constant (Ka)6.2 x 105 M-1 (at pH 6.0)Liposomes from Listeria monocytogenes[16]
Efficacy
Minimum Inhibitory Concentration (MIC)5–300 nMVarious bacterial strains[2]
MIC against MRSA2 µg/mlMethicillin-resistant Staphylococcus aureus[17]
MIC against MSSA1 µg/mlMethicillin-sensitive Staphylococcus aureus[17]
Cellular Effects
Cell Volume Reduction~22%Staphylococcus aureus[15]
Membrane Surface Potential NeutralizationFrom -11.6 mV to -5 mVBacillus subtilis[8]
Membrane Surface Potential NeutralizationFrom -20 mV to -12 mVEscherichia coli[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the interaction of nisin with bacterial cell membranes.

Black Lipid Membrane (BLM) Electrophysiology

This technique is used to study the formation and properties of single ion channels or pores in an artificial lipid bilayer.

Protocol Overview:

  • BLM Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans). The lipid composition can be tailored to mimic bacterial membranes (e.g., DiphPC).

  • Nisin and Lipid II Addition: Nisin is added to the cis compartment, and if studying the Lipid II-dependent mechanism, Lipid II is incorporated into the membrane-forming lipid solution.

  • Voltage Application and Current Measurement: A voltage is applied across the membrane, and the resulting ionic current is measured using sensitive amplifiers.

  • Data Analysis: The recordings are analyzed to determine the conductance, ion selectivity, and lifetime of the nisin-induced pores. The stepwise increases in current correspond to the opening of individual pores.

Membrane Permeabilization Assays

These assays are used to assess the ability of nisin to disrupt the integrity of bacterial membranes or model liposomes.

a) SYTOX Green Assay:

This assay utilizes a fluorescent dye that cannot penetrate intact cell membranes.

Protocol Overview:

  • Cell Preparation: Bacterial cells (e.g., Bacillus subtilis) are grown to a specific optical density, harvested, and washed.

  • Incubation: The cells are incubated with SYTOX Green dye.

  • Nisin Treatment: Nisin is added to the cell suspension.

  • Fluorescence Measurement: If nisin forms pores, the dye enters the cells and binds to nucleic acids, resulting in a significant increase in fluorescence, which is measured over time using a fluorometer.

b) Carboxyfluorescein (CF) Leakage Assay:

This assay uses a self-quenching fluorescent dye encapsulated within liposomes.

Protocol Overview:

  • Liposome (B1194612) Preparation: Liposomes of a desired lipid composition (e.g., derived from Listeria monocytogenes) are prepared with a high concentration of encapsulated CF.

  • Nisin Addition: Nisin is added to the liposome suspension.

  • Leakage Measurement: The leakage of CF from the liposomes into the external medium causes dequenching and an increase in fluorescence, which is monitored over time.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.

Protocol Overview:

  • Sample Preparation: A solution of Lipid II (or its analogues) is placed in the sample cell of the calorimeter, and a solution of nisin is loaded into the injection syringe.

  • Titration: The nisin solution is injected in small aliquots into the Lipid II solution.

  • Heat Measurement: The heat released or absorbed upon binding is measured for each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Super-Resolution Microscopy

Techniques like Structured Illumination Microscopy (SIM) provide enhanced spatial resolution to visualize the morphological changes induced by nisin in bacterial cells.

Protocol Overview:

  • Cell Treatment: Bacterial cells (e.g., S. aureus) are exposed to nisin for a defined period.

  • Staining: The cells are stained with fluorescent dyes to label specific cellular components, such as the cell membrane (e.g., WGA) and DNA (e.g., DAPI).

  • Imaging: The stained cells are imaged using a super-resolution microscope.

  • Image Analysis: The high-resolution images are analyzed to observe changes in cell morphology, membrane integrity, and DNA organization.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in nisin's interaction with the bacterial cell membrane.

Nisin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Nisin Nisin LipidII LipidII Nisin->LipidII Binding Nisin_LipidII_Complex Nisin-Lipid II Complex LipidII->Nisin_LipidII_Complex Pore_Formation Pore Formation (8 Nisin : 4 Lipid II) Nisin_LipidII_Complex->Pore_Formation Oligomerization Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition Nisin_LipidII_Complex->Cell_Wall_Synthesis_Inhibition Membrane_Depolarization Membrane Depolarization Pore_Formation->Membrane_Depolarization Ion_Efflux Ion & Metabolite Efflux Pore_Formation->Ion_Efflux Cell_Death Cell Death Membrane_Depolarization->Cell_Death Ion_Efflux->Cell_Death Cell_Wall_Synthesis_Inhibition->Cell_Death

Caption: Nisin's dual mechanism of action against bacterial cells.

Experimental_Workflow_Membrane_Permeabilization Start Start: Bacterial Culture or Liposome Suspension Add_Dye Add Fluorescent Dye (e.g., SYTOX Green or CF) Start->Add_Dye Incubate Incubate Add_Dye->Incubate Add_Nisin Add Nisin Incubate->Add_Nisin Measure_Fluorescence Measure Fluorescence Over Time Add_Nisin->Measure_Fluorescence Analyze_Data Analyze Data: Calculate % Leakage Measure_Fluorescence->Analyze_Data End End: Determine Membrane Permeabilization Analyze_Data->End

Caption: Workflow for membrane permeabilization assays.

Pore_Formation_Logic Nisin_Binds_LipidII Nisin binds to Lipid II pyrophosphate Conformational_Change Conformational change in Nisin Nisin_Binds_LipidII->Conformational_Change C_Terminus_Inserts C-terminus inserts into membrane Conformational_Change->C_Terminus_Inserts Oligomerization Nisin-Lipid II complexes oligomerize C_Terminus_Inserts->Oligomerization Pore_Assembled Stable pore is formed Oligomerization->Pore_Assembled

Caption: Logical steps of nisin-induced pore formation.

Conclusion and Future Directions

Nisin's intricate and highly effective mechanism of action, centered on its interaction with Lipid II, continues to be a subject of intense research. Its dual strategy of inhibiting cell wall synthesis and forming pores in the cell membrane makes it a formidable antimicrobial agent with a low propensity for resistance development. This technical guide has provided a comprehensive overview of the current understanding of nisin's interaction with the bacterial cell membrane, supported by quantitative data and detailed experimental protocols.

Future research should focus on elucidating the precise structural dynamics of the nisin-Lipid II pore complex within a native bacterial membrane environment. Advanced techniques such as cryo-electron microscopy and solid-state NMR could provide unprecedented insights into the architecture and functioning of this molecular machine. Furthermore, a deeper understanding of the factors that govern nisin's activity, such as membrane lipid composition and fluidity, will be crucial for the rational design of new nisin variants with enhanced efficacy and a broader spectrum of activity, including against Gram-negative pathogens. The continued exploration of nisin's mode of action will undoubtedly pave the way for novel therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.

References

Lipid II: The Molecular Target of Nisin - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisin, a member of the lantibiotic family of antimicrobial peptides, exerts its potent bactericidal activity through a dual mechanism of action that is critically dependent on its specific interaction with Lipid II, an essential precursor in bacterial cell wall biosynthesis. This technical guide provides a comprehensive overview of the molecular intricacies governing the nisin-Lipid II interaction, from the structural basis of recognition to the biophysical consequences that lead to bacterial cell death. We delve into the quantitative parameters of this interaction, detail the experimental protocols used to elucidate these findings, and present visual representations of the key pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are focused on antimicrobial peptides and the development of novel therapeutics targeting bacterial cell wall synthesis.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, has long been utilized as a food preservative due to its potent activity against a broad range of Gram-positive bacteria.[1][2] Its efficacy stems from a dual mode of action: the inhibition of cell wall synthesis and the formation of pores in the bacterial membrane.[3][4] Both of these actions are initiated by the high-affinity binding of nisin to Lipid II, a vital precursor for peptidoglycan synthesis.[5][6] This specific targeting of Lipid II makes the nisin-Lipid II interaction a compelling subject for the development of new antibiotics that could circumvent existing resistance mechanisms.[7]

The Dual Mechanism of Action

The antimicrobial activity of nisin is a two-pronged attack on the bacterial cell, both of which are contingent on the presence of Lipid II in the cytoplasmic membrane.

  • Inhibition of Cell Wall Synthesis: Nisin sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain.[3][4] This interruption of the cell wall production cycle weakens the structural integrity of the bacterium, ultimately contributing to cell lysis.[3]

  • Pore Formation: Upon binding to Lipid II, nisin undergoes a conformational change that facilitates the insertion of its C-terminal region into the cell membrane.[3][8] This leads to the formation of pores, causing the leakage of essential ions and metabolites and the dissipation of the membrane potential, which rapidly leads to cell death.[6][9] The presence of Lipid II increases the membrane-permeating capability of nisin by up to three orders of magnitude.[3][10][11]

Signaling Pathway: Nisin's Dual Attack

nisin_mechanism Nisin Nisin Complex Nisin-Lipid II Complex Nisin->Complex Binds to LipidII Lipid II LipidII->Complex Membrane Bacterial Membrane Pore Pore Formation Complex->Pore Induces Inhibition Cell Wall Synthesis Inhibition Complex->Inhibition Causes Death Bacterial Cell Death Pore->Death Inhibition->Death

Caption: Dual mechanism of nisin action initiated by Lipid II binding.

Structural Basis of the Nisin-Lipid II Interaction

The high-affinity and specific interaction between nisin and Lipid II is primarily mediated by the N-terminal region of nisin.

  • The Pyrophosphate Cage: The first two lanthionine (B1674491) rings (A and B) of nisin form a rigid, cage-like structure that specifically recognizes and binds to the pyrophosphate moiety of Lipid II.[10][11][12] This interaction is stabilized by a network of intermolecular hydrogen bonds between the backbone amides of nisin and the phosphate (B84403) groups of Lipid II.[10][12] The solution structure of the nisin-Lipid II complex has been determined by NMR spectroscopy (PDB ID: 1WCO).[13][14]

  • Role of the Hinge Region: A flexible hinge region in the central part of the nisin molecule is crucial for the subsequent steps of pore formation.[3][15] This flexibility allows the C-terminal part of nisin to insert into the membrane after the initial binding of the N-terminus to Lipid II.[3][8]

  • Stoichiometry of the Pore Complex: The stable pore complex is generally understood to be composed of eight nisin molecules and four Lipid II molecules (8:4 stoichiometry).[15][16] However, a 2:1 nisin to Lipid II ratio has also been reported as a requirement for maximal pore formation.[3]

Logical Relationship: From Binding to Pore Formation

pore_formation_logic cluster_nisin Nisin Molecule cluster_lipidII Lipid II in Membrane N_terminus N-terminus (Rings A & B) Binding Initial Binding Event N_terminus->Binding Forms 'Pyrophosphate Cage' Hinge Hinge Region C_terminus C-terminus Insertion C-terminus Insertion C_terminus->Insertion Inserts into Membrane Pyrophosphate Pyrophosphate Headgroup Pyrophosphate->Binding Membrane_Anchor Undecaprenyl Tail Binding->Hinge Enables Aggregation Complex Aggregation (8 Nisin : 4 Lipid II) Insertion->Aggregation Pore Stable Transmembrane Pore Aggregation->Pore

Caption: Sequential steps leading to nisin-Lipid II pore formation.

Quantitative Data

The interaction between nisin and Lipid II, as well as the resulting antimicrobial activity, has been quantified using various biophysical and microbiological techniques.

Table 1: Binding Affinity of Nisin and its Variants to Lipid II
Nisin VariantMethodApparent Binding Constant (Ka) (M⁻¹)Reference
Wild-type Nisin ZNot specified2 x 10⁷[4][17]
[S3T]nisinNot specified0.043 x 10⁷[4][17]
Bovicin HC5Not specified3.1 x 10⁶[5]
Wild-type NisinLangmuir Isotherm (to liposomes)6.2 x 10⁵[18]
Table 2: Minimum Inhibitory Concentrations (MIC) of Nisin
Bacterial StrainNisin VariantMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureus (SA-1, MRSA)Nisin256~76.5[19]
Staphylococcus aureus (ATCC 25923)Nisin2~0.6[19]
Pseudomonas aeruginosa (PAO1)Nisin64~19.2[19]
Staphylococcus aureus (MSSA)Nisin H-0.19[20]
Staphylococcus aureus (MRSA)Nisin H-0.78[20]
Staphylococcus aureus (MSSA)Nisin A-0.78[20]
Staphylococcus aureus (MRSA)Nisin A-6.25[20]
Enterococcus faecium (ATCC 35667)Nisin H-0.39[20]
Enterococcus faecium (ATCC 35667)Nisin A-1.56[20]
Bacillus subtilis 168Nisin H-0.1[20]
Bacillus subtilis 168Nisin A-0.78[20]
Various Gram-negative bacteriaNisin0.2065 - 423-[21]

Note: Conversion from µg/mL to µM for nisin is approximated using a molecular weight of ~3354 g/mol .

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the nisin-Lipid II interaction. Below are summarized protocols for key experiments.

Purification of Nisin Z
  • Source: Nisin Z can be purified from the culture supernatant of Lactococcus lactis NZ9700 or from commercial preparations (e.g., Sigma-Aldrich, which is ~2.5% w/w nisin).[15]

  • Solubilization: Dissolve the crude nisin powder in 50 mM lactic acid, pH 3.[15]

  • Chromatography:

    • Method: Cation exchange chromatography (cIEX) at an acidic pH.[15]

    • Column: A column packed with a suitable cation exchange resin.

    • Elution: A step-wise gradient of NaCl (e.g., five steps) is used to elute contaminants before eluting the purified nisin.[15]

  • Analysis: The purity and activity of the eluted fractions are assessed by Tricine-SDS-PAGE and a halo assay against a nisin-sensitive strain like L. lactis NZ9000.[15] The concentration can be determined using a BCA protein assay.[15]

Synthesis and Purification of Lipid II
  • Enzymatic Synthesis: Lipid II can be synthesized in vitro from UDP-MurNAc-pentapeptide and undecaprenol (B103720) using the enzymes MraY, MurG, and undecaprenol kinase.[22]

  • Bacterial Overproduction: An engineered E. coli strain can be used to accumulate Lipid II, which is then extracted and purified.[23]

  • Short-chain Analogs: For solubility in NMR studies, a short-chain version of Lipid II with a farnesyl tail (3-Lipid II) can be generated and purified.[24]

Preparation of Lipid II-Containing Liposomes
  • Lipid Composition: A mixture of desired lipids (e.g., DOPC) and a specific mole percentage of Lipid II are dissolved in chloroform.

  • Film Formation: The solvent is evaporated under a stream of nitrogen or in a vacuum to form a thin lipid film on the wall of a glass vial.[25][26]

  • Hydration: The lipid film is hydrated with a suitable buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).[25]

  • Extrusion: To form large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm), the MLV suspension is repeatedly passed through a polycarbonate membrane with the desired pore size using a mini-extruder.[27][28]

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat released or absorbed during the binding of nisin to Lipid II-containing liposomes, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][29]

  • Sample Preparation:

    • Cell: The ITC cell is filled with a solution of Lipid II-containing liposomes at a concentration at least 10-fold higher than the expected Kd.[11]

    • Syringe: The injection syringe is filled with a solution of purified nisin at a concentration approximately 10-20 fold higher than the liposome (B1194612) concentration.[11][30]

    • Buffer Matching: Both solutions must be in the same, thoroughly degassed buffer to minimize heats of dilution.[31]

  • Experiment: A series of small injections of the nisin solution are made into the liposome solution in the ITC cell. The heat change after each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of nisin to Lipid II. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[29]

Workflow: Isothermal Titration Calorimetry

itc_workflow Prep_Nisin Prepare Nisin Solution (Syringe) Degas Degas Both Solutions Prep_Nisin->Degas Prep_Liposomes Prepare Lipid II Liposomes (Cell) Prep_Liposomes->Degas Load_ITC Load Samples into ITC Instrument Degas->Load_ITC Titration Perform Serial Injections (Nisin into Liposomes) Load_ITC->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Generates Plot_Isotherm Plot Integrated Heats vs. Molar Ratio Measure_Heat->Plot_Isotherm Fit_Model Fit Data to Binding Model Plot_Isotherm->Fit_Model Results Determine: Kd, n, ΔH, ΔS Fit_Model->Results

Caption: A typical experimental workflow for ITC analysis.

Surface Plasmon Resonance (SPR)
  • Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (kon, koff) and affinity (KD).[19][21]

  • Chip Preparation:

    • A liposome sensor chip (e.g., Biacore L1 chip) is used, which has a lipophilic surface to capture the Lipid II-containing liposomes.[19][32]

    • The chip surface is first cleaned with detergents like CHAPS.[33]

    • The liposome suspension is then injected over the chip surface, allowing the liposomes to be captured and form a lipid bilayer.[33]

  • Binding Analysis:

    • A solution of purified nisin (the analyte) is flowed over the chip surface at various concentrations.

    • The association and dissociation of nisin from the immobilized Lipid II is monitored in real-time as a change in resonance units (RU).

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[19]

Solid-State NMR (ssNMR) Spectroscopy
  • Principle: ssNMR provides atomic-level structural and dynamic information on the nisin-Lipid II complex within a membrane-like environment.[3][10]

  • Sample Preparation:

    • Isotope Labeling: Nisin is typically produced with uniform or site-specific ¹³C and/or ¹⁵N labeling for detection.[10]

    • Membrane Mimetic: The labeled nisin and Lipid II are incorporated into a membrane mimetic system, such as magnetically aligned bicelles (a mixture of long- and short-chain phospholipids) or multilamellar vesicles (MLVs).[34][35]

    • Sample Packing: The sample is carefully packed into an NMR rotor.

  • NMR Experiments: A series of 1D, 2D, and 3D ssNMR experiments are performed. For example, Rotational Echo Double Resonance (REDOR) can be used to measure distances between specific atoms in nisin and Lipid II.[3]

  • Data Analysis: The NMR spectra are processed and analyzed to determine intermolecular contacts, peptide conformation, and orientation within the membrane, which are then used to build a structural model of the complex.[10]

Black Lipid Membrane (BLM) Electrophysiology
  • Principle: This technique measures the electrical current across an artificial lipid bilayer, allowing for the direct observation of single-channel events and the characterization of pore formation by nisin.[9][36]

  • Setup:

    • A planar lipid bilayer containing a known concentration of Lipid II (e.g., 1 mol%) is formed across a small aperture separating two aqueous compartments.[8][36]

    • Electrodes are placed in each compartment to apply a voltage and measure the resulting current.

  • Experiment:

    • Nisin is added to one compartment (the cis side).

    • A voltage is applied across the membrane, and the current is recorded over time. The formation of individual pores appears as discrete, step-like increases in conductance.[36]

  • Data Analysis: The conductance, lifetime, and ion selectivity of the nisin-induced pores can be determined from the electrical recordings.[36]

Carboxyfluorescein (CF) Leakage Assay
  • Principle: This fluorescence-based assay measures the integrity of liposomes by monitoring the release of an encapsulated fluorescent dye, providing a measure of nisin's pore-forming activity.[18][20]

  • Preparation:

    • Lipid II-containing LUVs are prepared in a buffer containing a high concentration (e.g., 90 mM) of carboxyfluorescein (CF). At this concentration, the CF fluorescence is self-quenched.[28]

    • External, unencapsulated CF is removed by size-exclusion chromatography.

  • Experiment:

    • The CF-loaded liposomes are placed in a fluorometer cuvette.

    • Nisin is added to the cuvette, and the increase in fluorescence is monitored over time. As nisin forms pores, CF is released, becomes diluted, and its fluorescence de-quenches.[28]

  • Data Analysis: The rate and extent of CF leakage are calculated relative to the maximum fluorescence achieved by lysing the liposomes with a detergent like Triton X-100.[18][28]

Conclusion

The specific and high-affinity interaction between nisin and Lipid II is the cornerstone of nisin's potent antimicrobial activity. This interaction not only physically obstructs the crucial process of cell wall synthesis but also co-opts Lipid II as a docking molecule to facilitate the formation of destructive pores in the bacterial membrane. The detailed understanding of this molecular targeting, from the structural "pyrophosphate cage" to the stoichiometry of the final pore complex, provides a robust framework for the rational design of novel antimicrobial agents. The experimental protocols detailed herein offer a guide for researchers seeking to further investigate this and other peptide-lipid interactions. As the threat of antibiotic resistance continues to grow, the nisin-Lipid II paradigm serves as a powerful example of a highly evolved and effective antimicrobial strategy, offering valuable blueprints for the development of the next generation of antibiotics.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Nisin in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of nisin, a bacteriocin (B1578144) widely used as a natural food preservative, in various food matrices. Accurate determination of nisin concentration is crucial for ensuring product safety, quality, and regulatory compliance. This document outlines several established methods, including microbiological, chromatographic, and immunological assays, complete with experimental protocols and comparative data.

Introduction to Nisin and the Importance of its Quantification

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis.[1][2] It exhibits a broad spectrum of activity against Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes, making it an effective food preservative (E234) in over 50 countries.[1][2] The use of nisin is regulated, with maximum permitted levels varying depending on the food product and the country.[1][2] Furthermore, the activity of nisin can diminish during food processing and storage due to factors like temperature, pH, and interactions with food components.[3][4] Therefore, reliable and sensitive methods for quantifying nisin in food samples are essential for quality control, ensuring product efficacy throughout its shelf life, and for regulatory oversight.[3]

Methods for Nisin Quantification

Several analytical techniques have been developed and are commonly employed for the quantification of nisin in food. These methods can be broadly categorized as:

  • Microbiological Assays: These methods rely on the inhibitory effect of nisin on a sensitive indicator microorganism.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide high specificity and sensitivity for nisin detection and quantification.

  • Immunological Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) utilize specific antibodies to detect and quantify nisin.

The choice of method often depends on the food matrix, the required sensitivity and specificity, available equipment, and the purpose of the analysis.

Data Presentation: Comparison of Nisin Quantification Methods

The following table summarizes the performance characteristics of different nisin quantification methods based on published data.

MethodPrincipleFood MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
Agar (B569324) Diffusion Assay Measurement of inhibition zone of a sensitive microorganism (e.g., Micrococcus luteus)Sandwich Spread100 ng/g[5]VariableSimple, low costLow specificity, interference from other inhibitory substances, less precise[5][6]
GFP-Based Bioassay Nisin-induced expression of Green Fluorescent Protein (GFP) in a reporter strain (L. lactis)Milk, Processed Cheese, Salad Dressing, Canned Tomatoes, Liquid Egg0.2 ng/mL (milk), 3.6 ng/g (cheese), 1 ng/g (salad dressing & tomatoes), 2 ng/g (liquid egg)[7]Not always reportedHigh sensitivity, high specificity, suitable for complex matrices[3][7]Requires specialized reporter strains and fluorescence measurement equipment
Bioluminescence Bioassay Nisin-induced expression of luciferase in a reporter strain (L. lactis)Milk0.075 ng/mL[8]Not always reportedExtremely high sensitivity[8]Requires a luminometer and careful timing of substrate addition[5]
HPLC Separation and UV detection of nisinDairy products, soy sauce products, cooked meat products194-205 IU/mL90.40% - 101.34%[9]Good precision and accuracyLower sensitivity compared to bioassays and LC-MS/MS, potential for matrix interference
LC-MS/MS Separation by liquid chromatography and detection by mass spectrometryCow Milk, CheeseLOQ for Nisin A: ~12.9 µg/kg (milk), ~10.2 µg/kg (cheese). LOQ for Nisin Z: ~10.9 µg/kg (milk), ~12.6 µg/kg (cheese)[4][10]83.8% - 104.4% (milk), 74.4% - 113.9% (cheese)[4][10]High specificity and sensitivity, can differentiate nisin variants (A and Z)[4][10]High equipment cost, requires skilled operators
ELISA Antibody-based detection of nisinPure solution, Milk, Whey5-10 ng/mL (pure solution), 0.155 µg/mL (milk and whey)[8]Not always reportedHigh throughput potentialSusceptible to matrix interference, potential cross-reactivity with structurally similar molecules[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this application note.

Protocol 1: Microbiological Agar Diffusion Assay

This protocol is a modification of the widely used well diffusion assay to improve sensitivity and accuracy.[6]

1. Indicator Microorganism and Media:

  • Indicator strain: Micrococcus luteus.
  • Growth medium: Tryptic Soy Broth (TSB).
  • Assay medium: Tryptic Soy Agar (TSA) with a reduced agar concentration (0.75%) and buffered with 1% Na₂HPO₄.

2. Preparation of Standard Nisin Solutions:

  • Prepare a stock solution of nisin A (e.g., 1000 IU/mL) in 0.02 N HCl.
  • Prepare a series of working standards by diluting the stock solution in 0.02 N HCl to obtain concentrations ranging from 1 to 100 IU/mL.

3. Sample Preparation:

  • Homogenize 10 g of the food sample with 90 mL of 0.02 N HCl.
  • Adjust the pH of the slurry to 2.0 with HCl.
  • Heat the slurry in a boiling water bath for 5 minutes, then cool rapidly.
  • Centrifuge the slurry at 10,000 x g for 10 minutes.
  • Filter the supernatant through a 0.45 µm filter. This filtrate is the sample extract.

4. Assay Procedure:

  • Prepare the assay agar by autoclaving TSA with 0.75% agar and 1% Na₂HPO₄. Cool to 45-50°C.
  • Inoculate the molten agar with an overnight culture of Micrococcus luteus to a final concentration of approximately 10⁶ CFU/mL.
  • Pour 20 mL of the inoculated agar into sterile Petri dishes and allow to solidify.
  • Create wells (e.g., 6 mm diameter) in the agar.
  • Pipette 50 µL of each nisin standard and sample extract into separate wells.
  • Incubate the plates at 30°C for 18-24 hours.
  • Measure the diameter of the inhibition zones.

5. Quantification:

  • Create a standard curve by plotting the logarithm of the nisin concentration against the diameter of the inhibition zones.
  • Determine the nisin concentration in the sample extract from the standard curve and calculate the concentration in the original food sample.

Protocol 2: Green Fluorescent Protein (GFP)-Based Bioassay

This protocol utilizes a genetically engineered Lactococcus lactis strain that produces GFP in response to nisin.[3][7]

1. Reporter Strain and Culture Conditions:

  • Reporter strain: Lactococcus lactis LAC275, which contains the gfpuv reporter gene under the control of the nisin-inducible nisA promoter.[3]
  • Growth medium: M17 broth supplemented with 0.5% glucose (M17G).
  • Assay medium: M17G containing 0.1% Tween 80 and 10 µg/mL chloramphenicol (B1208) (M17GTw).[3]

2. Preparation of Standard Nisin Solutions:

  • Prepare a nisin stock solution in 0.02 N HCl.
  • Prepare working standards by serially diluting the stock solution in M17GTw to achieve final assay concentrations typically ranging from 10 to 300 pg/mL.[3]

3. Sample Preparation:

  • Milk: Dilute milk samples 1:4 with 0.1% Tween 80.[3]
  • Processed Cheese: Homogenize 1 g of cheese in 9 mL of 0.1% Tween 80. Further dilute to a final concentration of 25 mg/mL in the assay.[3]
  • Liquid Egg: Dilute liquid egg 1:100 with 0.1% Tween 80 to avoid inhibition of the reporter strain by lysozyme.[3]
  • Other Foods (e.g., salad dressings, canned tomatoes): Dilute extensively with 0.1% Tween 80 to minimize matrix interference.[3]

4. Assay Procedure:

  • Grow the L. lactis LAC275 reporter strain overnight in M17G.
  • In a 96-well microplate, combine 50 µL of the prepared nisin standards or food sample dilutions with 150 µL of a 1:50 dilution of the overnight reporter culture in M17GTw.
  • Incubate the microplate at 30°C for a set period (e.g., 3-5 hours).
  • Measure the fluorescence using a microplate reader with excitation at ~395 nm and emission at ~509 nm.

5. Quantification:

  • Construct a standard curve by plotting the fluorescence intensity against the nisin concentration.
  • Calculate the nisin concentration in the food samples based on the standard curve, accounting for the dilution factor.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of nisin.[9]

1. Equipment and Reagents:

  • HPLC system with a UV detector.
  • Reversed-phase C18 column.
  • Mobile phase A: Acetonitrile (B52724).
  • Mobile phase B: Diluted hydrochloric acid.
  • Extraction solvent: Acetonitrile and diluted hydrochloric acid mixture (proportions may need optimization for different matrices).[9]

2. Preparation of Standard Nisin Solutions:

  • Prepare a stock solution of nisin in 0.02 N HCl.
  • Prepare a series of working standards by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Weigh 20 g of the food sample.
  • Add the extraction solvent (e.g., a mixture of acetonitrile and diluted HCl).[9]
  • Extract nisin using ultrasonication and a water bath.[9]
  • Centrifuge the mixture and collect the supernatant.
  • Filter the supernatant through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of acetonitrile and diluted hydrochloric acid.[9]
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV at 220 nm.[9]
  • Injection Volume: 20 µL.
  • Gradient Elution: A typical gradient might run for 16 minutes.[9]

5. Quantification:

  • Generate a standard curve by plotting the peak area of the nisin standard injections against their concentrations.
  • Quantify nisin in the sample extracts by comparing their peak areas to the standard curve.
  • Calculate the final concentration in the food sample, considering the initial sample weight and extraction volume.

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for quantifying nisin A and nisin Z in milk and cheese.[4][10]

1. Equipment and Reagents:

  • LC-MS/MS system with an electrospray ionization (ESI) source.
  • C18 analytical column (e.g., Poroshell 120 EC-C18).[11]
  • Extraction solution: 0.1 M acetate (B1210297) buffer containing 1 M NaCl (pH 2.0) and methanol (B129727) (1:1, v/v).[4][10]
  • Mobile phase A: 0.5% formic acid in 20% acetonitrile.[11]
  • Mobile phase B: Acetonitrile.[11]

2. Preparation of Standard Solutions:

  • Prepare individual stock solutions of nisin A and nisin Z.
  • Create a series of working standards by diluting the stock solutions.
  • For accurate quantification, prepare matrix-matched calibration standards by spiking blank food matrix extracts with known concentrations of nisin.[11]

3. Sample Preparation:

  • Homogenize the food sample (e.g., 5 g of milk or cheese) with the extraction solution.[4][10]
  • Centrifuge the homogenate (e.g., at ≥ 5000 x g).[11]
  • Filter the supernatant through a 0.22 µm PVDF membrane filter.[11]

4. LC-MS/MS Conditions:

  • Column: C18 column.[11]
  • Mobile Phase: A gradient elution using mobile phases A and B.
  • Ion Source: ESI in positive ion mode.[11]
  • MS/MS Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for nisin A and nisin Z.
  • Example transitions for Nisin A: m/z 667.1 > 804.9 (quantifier), m/z 667.1 > 801.0 (qualifier).[11]
  • Example transitions for Nisin Z: m/z 671.6 > 810.9 (quantifier), m/z 671.6 > 744.5 (qualifier).[11]

5. Quantification:

  • Identify nisin variants based on their retention times and specific MRM transitions.
  • Quantify the concentration of each nisin variant using the matrix-matched calibration curve.
  • Calculate the final concentration in the original food sample.

Visualizations

Nisin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Food Sample Homogenization Homogenization/Extraction (e.g., with acid, solvent) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration/Purification Centrifugation->Filtration Extract Sample Extract Filtration->Extract Analysis Quantification Assay (e.g., Bioassay, HPLC, LC-MS/MS) Extract->Analysis Quantification Concentration Calculation Analysis->Quantification StdCurve Standard Curve Generation StdCurve->Quantification Result Final Nisin Concentration Quantification->Result

Caption: General workflow for nisin quantification in food samples.

NisRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nisin Nisin NisK NisK (Histidine Kinase) Nisin->NisK Binds NisK_P NisK-P NisK->NisK_P Autophosphorylation NisR NisR (Response Regulator) NisK_P->NisR Phosphate Transfer NisR_P NisR-P NisR->NisR_P PnisA nisA Promoter NisR_P->PnisA Activates gfp_gene gfp Gene PnisA->gfp_gene Drives Transcription GFP Green Fluorescent Protein (GFP) gfp_gene->GFP Translation

Caption: NisRK two-component signal transduction system for GFP-based bioassay.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Nisin

Introduction

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis.[1][2] It is widely used as a natural preservative in the food industry and is being explored for biomedical applications due to its antimicrobial activity against a broad range of Gram-positive bacteria.[1][3] Nisin has several natural variants, with nisin A and nisin Z being the most common. They differ by a single amino acid at position 27 (histidine in nisin A, asparagine in nisin Z).[4][5] Accurate and robust analytical methods are crucial for the quantification of nisin in various matrices to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful technique for the separation, identification, and quantification of nisin and its variants.[1]

This document provides detailed protocols for the analysis of nisin using HPLC with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), suitable for industrial samples, food products, and biological matrices.

Principle of Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Nisin, being a peptide, is separated based on its interaction with the stationary phase. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase (a technique called gradient elution), nisin is eluted from the column and detected.[1] Quantification is typically achieved by comparing the peak area of the sample to that of a known standard (external standard method).[6][7]

Experimental Workflows

A generalized workflow for the HPLC analysis of nisin involves several key stages, from sample acquisition to final data interpretation.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Acquisition (e.g., Food, Fermentation Broth, Urine) Extraction Extraction / Pre-treatment (e.g., Acidification, Centrifugation) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Standard Nisin Standard Preparation (Known Concentration) Standard->Filtration Calibration Calibration Curve Generation Standard->Calibration Injection HPLC / LC-MS Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Calculate Nisin Content) Integration->Quantification Calibration->Quantification

Caption: General workflow for nisin analysis by HPLC.

A more detailed workflow for extracting nisin from complex food matrices is outlined below. This process is crucial for removing interfering substances before chromatographic analysis.

G Start Weigh Food Sample (e.g., 20g) AddSolvent Add Extraction Solvent (Acetonitrile / Dilute HCl) Start->AddSolvent Extract Extraction (Ultrasonic and Water Bath) AddSolvent->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter through 0.45 µm Syringe Filter Collect->Filter End Ready for HPLC Injection Filter->End

Caption: Sample preparation workflow for nisin from food.

Data Summary

The following tables summarize typical parameters and performance characteristics for various HPLC methods used in nisin analysis.

Table 1: HPLC-UV Method Parameters and Performance

ParameterMethod 1: Industrial Samples[1]Method 2: Fermentation Samples[7]Method 3: Food Samples[8][9]
Stationary Phase ProntoSIL 120-5 C18 AQC18 Column (4.6 x 250mm or 4.6 x 150mm)Not Specified
Mobile Phase A [4M LiClO₄ – 0.1M HClO₄] : H₂O (1:19)Aqueous phase with 0.03-0.07% TFANot Specified
Mobile Phase B 100% Acetonitrile (B52724) (CH₃CN)Acetonitrile (CH₃CN) with 0.03-0.07% TFAAcetonitrile / Dilute HCl
Elution Mode Gradient: 23% to 28% B in 25 minIsocratic: 28-34% Acetonitrile solutionGradient Elution (16 min)
Flow Rate 0.1 mL/min0.9 - 1.1 mL/minNot Specified
Column Temp. 40 °C25 - 35 °CNot Specified
Detection (UV) 230 nm205 - 225 nm220 nm
Retention Time ~12 minNot SpecifiedNot Specified
Recovery Not Specified96.5 - 100.8%90.40 - 101.34%
Precision (RSD) Not Specified≤ 1.5%< 1.6%
LOD/LOQ Not SpecifiedNot SpecifiedLODs: 194-205 IU/mL

Table 2: LC-MS/MS Method Parameters and Performance

ParameterMethod: Nisin A & Z in Cow Milk[10]
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Cow Milk
Extraction 0.1 M acetate (B1210297) buffer (pH 2.0) with 1 M NaCl and MeOH (1:1)
Linearity (r) ≥0.9987
LOQ (Nisin A) ~12.9 µg/kg
LOQ (Nisin Z) ~10.9 µg/kg
Accuracy (Nisin A) 90.6 - 103.4%
Accuracy (Nisin Z) 83.8 - 104.4%
Precision (CV) < 5% (Intra- and Interday)

Experimental Protocols

Protocol 1: RP-HPLC with UV Detection for Industrial Nisin Samples

This protocol is adapted from methods used for analyzing commercial and industrial nisin preparations.[1]

1.1. Apparatus and Reagents

  • HPLC system with a UV detector, gradient pump, and column thermostat.

  • RP-Column: ProntoSIL 120-5 C18 AQ or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Lithium perchlorate (B79767) (LiClO₄), Perchloric acid (HClO₄), Ascorbic acid, Water (HPLC grade).

  • Nisin standard of known purity.

1.2. Preparation of Solutions

  • Mobile Phase A: Prepare a solution of [4M LiClO₄ – 0.1M HClO₄] and mix with HPLC-grade water in a 1:19 ratio.

  • Mobile Phase B: 100% Acetonitrile.

  • Standard Solution: Accurately weigh 10 mg of nisin standard and 10 mg of ascorbic acid. Dissolve in 700 µL of water and 300 µL of acetonitrile.

1.3. Sample Preparation

  • Weigh 10 mg of the industrial nisin sample and 10 mg of ascorbic acid.

  • Add 700 µL of water and 300 µL of acetonitrile.

  • Vortex to dissolve and then centrifuge for 3 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.4. Chromatographic Conditions

  • Column: ProntoSIL 120-5 C18 AQ

  • Mobile Phase: Gradient elution as described in Table 1, Method 1.

  • Flow Rate: 0.1 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 50 µL

  • UV Detection: 230 nm

1.5. Quantification

  • Generate a calibration curve by injecting a series of known concentrations of the nisin standard.

  • Plot peak area versus concentration.

  • Inject the prepared sample.

  • Determine the concentration of nisin in the sample by interpolating its peak area from the calibration curve.

Protocol 2: RP-HPLC for Nisin in Food Products

This protocol is a general method for extracting and quantifying nisin from various food matrices like dairy, sauce, and meat products.[8][9]

2.1. Apparatus and Reagents

  • HPLC system with UV detector.

  • RP-Column (e.g., C18).

  • Reagents: Acetonitrile (HPLC grade), Hydrochloric acid (HCl), Water (HPLC grade).

  • Ultrasonic bath, water bath, centrifuge.

  • Nisin standard.

2.2. Preparation of Solutions

  • Extraction Solvent: A mixture of acetonitrile and diluted hydrochloric acid. The optimal percentage of diluted HCl may vary by food type (e.g., 40-60%).[8]

  • Standard Solution: Prepare a stock solution of nisin standard in 0.02 N HCl.[6] Create a series of working standards by diluting the stock solution.

2.3. Sample Preparation

  • Homogenize and weigh approximately 20 g of the food sample.

  • Add a measured volume of the extraction solvent.

  • Extract using a combination of an ultrasonic bath and a water bath.

  • Centrifuge the mixture to separate solids.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

2.4. Chromatographic Conditions

  • Mobile Phase: Gradient elution using acetonitrile and an acidic aqueous phase.

  • Elution Program: 16-minute gradient run.

  • UV Detection: 220 nm.

  • Further parameters (flow rate, column temperature) should be optimized for the specific column and system used.

2.5. Quantification

  • Follow the external standard method as described in section 1.5. Calculate recovery by analyzing spiked blank food matrix samples.

Protocol 3: LC-MS/MS for Nisin A and Z in Dairy Products

This protocol is a highly sensitive and specific method for the simultaneous determination of nisin A and nisin Z in samples like milk.[10]

3.1. Apparatus and Reagents

  • LC-MS/MS system (e.g., a Dionex 3000 UltiMate LC coupled to a Q-Exactive Orbitrap HRMS).[5]

  • RP-Column (e.g., ZORBAX SB-Phenyl, 3.0 mm × 100 mm, 3.5 μm).[5]

  • Reagents: Methanol (MeOH), Sodium chloride (NaCl), Acetic acid, Water (LC-MS grade).

  • Nisin A and Nisin Z analytical standards.

3.2. Preparation of Solutions

  • Extraction Solution: 0.1 M acetate buffer containing 1 M NaCl (pH 2.0) and Methanol (MeOH) mixed in a 1:1 ratio.[10]

  • Standard Solutions: Prepare individual stock solutions of nisin A and nisin Z. Create mixed working standards at various concentrations (e.g., 50 to 1,000 µg/kg) for calibration.[5]

3.3. Sample Preparation

  • Take a measured amount of the milk sample.

  • Add the extraction solution, homogenize, and centrifuge.

  • The resulting supernatant is filtered and injected directly for LC-MS/MS analysis.[10]

3.4. Chromatographic and Mass Spectrometry Conditions

  • Column: ZORBAX SB-Phenyl or equivalent.

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Mobile Phase: Gradient elution typically using water with formic acid (A) and acetonitrile with formic acid (B).

  • MS Detection: Use a targeted method such as parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) focused on the specific precursor-to-fragment ion transitions for nisin A and nisin Z.[2]

3.5. Quantification

  • Quantification is performed using external calibration with matrix-matched standards to account for matrix effects. The peak areas of specific ion transitions are used to construct calibration curves and determine analyte concentrations.

References

Application Notes and Protocols for Nisin in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis.[1] It is classified as a lantibiotic, a class of bacteriocins containing unique lanthionine (B1674491) and β-methyllanthionine residues.[2] Widely recognized for its efficacy against a broad spectrum of Gram-positive bacteria, including notorious foodborne pathogens and their spores, nisin has been approved as a natural food preservative (E234) in over 50 countries.[1][3][4][5] Its high efficacy, safety profile, and natural origin make it a preferred alternative to synthetic preservatives, aligning with the growing consumer demand for "clean-label" food products.[3][6]

Nisin is particularly effective against spoilage organisms such as Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and Clostridium botulinum.[1] While its activity against Gram-negative bacteria is limited due to their protective outer membrane, its efficacy can be enhanced when used in combination with chelating agents like EDTA or with physical treatments that permeabilize the outer membrane.[1][2]

Mechanism of Action

Nisin employs a dual mechanism of action that targets the bacterial cell envelope:

  • Inhibition of Cell Wall Synthesis: Nisin binds with high affinity to Lipid II, a crucial precursor molecule for peptidoglycan synthesis in the bacterial cell wall.[7][8] This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer and thereby halting cell wall construction.[6][8]

  • Pore Formation: Following the initial binding to Lipid II, the nisin-Lipid II complex acts as a docking site, facilitating the insertion of additional nisin molecules into the cytoplasmic membrane.[7][8] This process leads to the formation of stable pores, causing a rapid efflux of essential ions (like K+ and H+), amino acids, and ATP.[7][8] The resulting dissipation of the proton motive force and pH gradient across the membrane ultimately leads to cell death.[1][7]

This dual-action mechanism makes nisin highly potent, with activity often observed in the nanomolar range.[7]

Nisin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Nisin Nisin Peptide LipidII Lipid II Nisin->LipidII 1. Binds to Lipid II Pore Nisin-Lipid II Pore Complex Nisin->Pore Recruits more nisin molecules LipidII->Pore 2. Forms Complex CellWallSynth Peptidoglycan Synthesis LipidII->CellWallSynth Inhibits Cell Wall Synthesis Ions Ions, ATP, Amino Acids Pore->Ions 3. Efflux of Cellular Contents

Caption: Dual mechanism of action of nisin against Gram-positive bacteria.

Application Notes

Nisin's application levels vary depending on the food matrix, processing conditions, target microorganisms, and desired shelf life.[1] It is most stable and effective in acidic conditions (pH 3.0-5.0).[9] Its efficacy can be reduced in high-fat or high-protein foods due to potential binding interactions.[9][10]

Nisin is widely used in dairy products due to their typically acidic nature, which enhances its stability.[9][11] It effectively controls the growth of spoilage bacteria and pathogens like Listeria and spore-forming Clostridia.[11][12]

Dairy ProductRecommended Nisin Concentration (g/kg or ppm)Observed EffectCitation(s)
UHT Sterilized Milk0.05 g/kg (50 ppm)Reduces spoilage rate from 0.04% to 0%.[12]
Low-Fat Milk/Cream0.08 g/kg (80 ppm) with heat treatmentEnables storage at 40°C for up to six weeks.[12]
Yogurt (pH ~4.0)0.05 g/kg (50 ppm)Extends room-temperature shelf life from 6 days to over 1 month.[12]
Cheese (Processed/Ripened)0.05 - 0.1 g/kg (50-100 ppm)Inhibits heat-resistant spores (e.g., Clostridium botulinum).[12]
Cottage Cheese0.05 - 0.1 g/kg (50-100 ppm)Reduces Listeria monocytogenes count by ~3 log cycles within 3 days.[12]
Canned Condensed Milk0.08 - 0.1 g/kg (80-100 ppm)Suppresses heat-resistant spores and shortens heat treatment time.[12]

In meat products, nisin helps control pathogens like Listeria monocytogenes and extends shelf life by inhibiting Gram-positive spoilage bacteria.[3][13] Its application can be challenged by higher pH and complex protein content, but it is effective, especially in combination with other hurdles.[3][9]

Meat ProductRecommended Nisin ConcentrationObserved EffectCitation(s)
Low-Temperature Meat Products50 - 150 ppm (in combination with other preservatives)Extends shelf life at room temperature to over three months.[14]
Cooked Aquatic Products (e.g., Shrimp)100 - 150 ppmExtends shelf life of raw shrimp meat from 2 days to 60-70 days.[14]

Nisin is particularly useful in acidic beverages like fruit juices, where its stability is enhanced by the low pH.[9][15] It controls spoilage from lactic acid bacteria and other Gram-positive organisms.[15][16]

Beverage TypeRecommended Nisin ConcentrationObserved EffectCitation(s)
Dairy Beverages50 - 100 ppmExtends shelf life from 7-10 days to 15-21 days at 25°C.[15]
Freshly Squeezed Fruit Juice50 - 80 ppmExtends shelf life from 2-3 days to 7-10 days at 4°C.[15]
High-Sugar Fruit Juice40 - 60 ppmSynergistic effect with high sugar concentration inhibits microbial growth.[15]
Tea Beverages300 ppm (0.03%)Extends shelf life from 7-14 days to up to 30 days under refrigeration.[17]
Beer and WineApplication specificSuppresses spoilage by Gram-positive bacteria without affecting yeast fermentation.[18]

Nisin's heat stability, especially at low pH, makes it valuable for canned foods.[19][20] It can inhibit the outgrowth of heat-resistant spores, allowing for a reduction in the intensity of thermal processing, which helps preserve the nutritional and sensory quality of the food.[14][21]

Food TypeRecommended Nisin ConcentrationObserved EffectCitation(s)
Canned Foods (general)100 ppmCan maintain product quality for 2 years under hot conditions; allows for reduced heat treatment.[14]
Canned Vegetables (pH > 4.5)Application specificInhibits outgrowth of thermophilic spores like Bacillus stearothermophilus.[4][22]
Liquid Egg (Pasteurized)Application specificUsed to control post-processing contamination.[4]

Experimental Protocols

The following protocols provide standardized methods for evaluating the activity and efficacy of nisin for research and quality control purposes.

This protocol uses the broth microdilution method to determine the lowest concentration of nisin that inhibits the visible growth of a target microorganism.[23][24]

Materials:

  • Nisin standard of known activity

  • Target microorganism (e.g., Listeria monocytogenes, Bacillus cereus)

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (OD600nm)

  • Incubator

Procedure:

  • Prepare Nisin Stock Solution: Dissolve nisin powder in sterile 0.02 N HCl to create a concentrated stock solution (e.g., 1 mg/mL). Nisin is more soluble and stable at acidic pH.

  • Prepare Inoculum: Culture the target microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the nisin stock solution with the sterile broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the nisin dilutions.

  • Controls: Include a positive control (broth + inoculum, no nisin) and a negative control (broth only, no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C) for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of nisin in which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

MIC_Workflow A Prepare Nisin Stock (in 0.02 N HCl) C Perform 2-fold Serial Dilutions of Nisin in 96-Well Plate A->C B Prepare Microbial Inoculum (~5x10^5 CFU/mL) D Add Inoculum to Wells B->D C->D E Include Positive & Negative Controls D->E F Incubate Plate (e.g., 37°C, 16-24h) E->F G Read Results: Visual Turbidity & OD600 F->G H Determine MIC Value G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nisin.

This protocol provides a general framework for assessing nisin's effectiveness in a specific food product.

Materials:

  • Food product to be tested (e.g., milk, juice, meat homogenate)

  • Nisin solution

  • Target microorganism

  • Sterile stomacher bags, homogenizer, or blender

  • Plating medium (e.g., Plate Count Agar (B569324), selective agar)

  • Sterile diluent (e.g., 0.1% peptone water)

  • Incubator, water bath

Procedure:

  • Prepare Food Samples: Aliquot the food product into sterile containers. If the food is solid, it may need to be homogenized or blended.

  • Spike Samples: Inoculate the food samples with a known concentration of the target microorganism (e.g., 10^3 - 10^4 CFU/g or mL). Leave an un-inoculated control.

  • Treat with Nisin: Add nisin solution to the inoculated samples to achieve the desired final concentration(s). Include a positive control (inoculated, no nisin).

  • Homogenize: Ensure the nisin is evenly distributed throughout the sample.

  • Storage/Incubation: Store the samples under conditions that simulate the product's intended shelf life (e.g., refrigeration at 4°C, room temperature at 25°C).

  • Microbial Analysis: At specified time intervals (e.g., Day 0, 1, 3, 7, 14), perform serial dilutions of the samples and use spread plating or pour plating techniques to enumerate the surviving microorganisms.

  • Data Analysis: Plot the microbial count (log CFU/g or mL) versus time for each treatment to determine the inhibitory effect of nisin.

Efficacy_Test_Workflow A Prepare Food Samples (e.g., Milk, Juice) B Inoculate Samples with Target Microorganism A->B C Add Nisin to Treatment Groups (Include Control Group) B->C D Store Samples under Relevant Conditions (e.g., 4°C) C->D E Perform Microbial Count at Time Intervals (Day 0, 1, 3...) D->E F Analyze Data: Plot log CFU/mL vs. Time E->F G Evaluate Nisin Efficacy F->G

Caption: Workflow for testing the efficacy of nisin in a food matrix.

This protocol assesses the residual activity of nisin in a solution or food extract after exposure to different conditions (e.g., pH, temperature, storage time) using an agar diffusion assay.[25]

Materials:

  • Nisin solutions/extracts to be tested

  • Indicator microorganism (e.g., Micrococcus luteus or Lactococcus lactis)

  • Agar medium (e.g., Tryptic Soy Agar)

  • Sterile Petri dishes

  • Sterile paper discs or well-borer

  • Nisin standards for calibration curve

Procedure:

  • Prepare Indicator Plates: Prepare agar plates and seed them with a lawn of the indicator microorganism.

  • Apply Samples: Aseptically place sterile paper discs onto the agar surface or cut wells into the agar. Pipette a fixed volume of the nisin standard solutions, control samples, and test samples (which have been exposed to stability-testing conditions) onto the discs or into the wells.

  • Incubation: Incubate the plates overnight at the optimal growth temperature for the indicator strain.

  • Measure Zones of Inhibition: Measure the diameter of the clear zones of inhibition around each disc/well.

  • Create Standard Curve: Plot the diameter of the inhibition zones for the nisin standards against their known concentrations (on a log scale).

  • Determine Residual Activity: Use the standard curve to determine the concentration of active nisin remaining in the test samples based on the size of their inhibition zones.

Stability_Assay_Workflow A Expose Nisin Samples to Test Conditions (pH, Temp) C Apply Nisin Standards & Test Samples to Wells/Discs A->C B Prepare Agar Plates Seeded with Indicator Organism B->C D Incubate Plates C->D E Measure Diameters of Inhibition Zones D->E F Create Standard Curve from Nisin Standards E->F G Calculate Residual Nisin Activity in Test Samples F->G

References

Application Notes and Protocols: Nisin as a Selective Agent in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nisin as a selective agent in microbiology. Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, is a highly effective agent against a broad spectrum of Gram-positive bacteria, making it a valuable tool for various research, clinical, and industrial applications.[1][2]

Mechanism of Action

Nisin exerts its antimicrobial activity through a dual mechanism that targets the bacterial cell envelope.[3]

  • Inhibition of Cell Wall Synthesis: Nisin binds with high affinity to Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[3][4][5] This interaction sequesters Lipid II, effectively halting cell wall construction and leading to cell death.[4][6]

  • Pore Formation: Upon binding to Lipid II, nisin inserts itself into the cytoplasmic membrane, forming pores.[3][4] This pore formation, which involves a complex of eight nisin molecules to four Lipid II molecules, disrupts the proton motive force, causes leakage of essential ions and ATP, and ultimately leads to cell lysis.[4]

Gram-negative bacteria are generally resistant to nisin due to their protective outer membrane, which prevents the peptide from reaching the cytoplasmic membrane.[1][3] However, the outer membrane can be permeabilized by chelating agents such as EDTA, rendering Gram-negative bacteria susceptible to nisin's action.[1][3]

Nisin_Mechanism_of_Action cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium Nisin Nisin Lipid_II Lipid II Nisin->Lipid_II Binds to Pore_Formation Pore Formation Nisin->Pore_Formation Inserts into membrane Cell_Wall_Synthesis Cell Wall Synthesis Lipid_II->Cell_Wall_Synthesis Inhibits Cell_Death Cell Death Cell_Wall_Synthesis->Cell_Death Leads to Pore_Formation->Cell_Death Leads to Nisin_GN Nisin Outer_Membrane Outer Membrane Nisin_GN->Outer_Membrane Blocked by EDTA EDTA EDTA->Outer_Membrane Permeabilizes Inner_Membrane Inner Membrane

Caption: Mechanism of Nisin Action.

Applications in Microbiology

Due to its selective antimicrobial spectrum, nisin has several key applications in microbiology:

  • Selective Isolation of Gram-Negative Bacteria, Yeasts, and Molds: Nisin can be incorporated into microbiological media to inhibit the growth of Gram-positive bacteria, thereby facilitating the isolation and enumeration of Gram-negative bacteria, yeasts, and molds from mixed microbial populations.[1]

  • Food Preservation: Nisin is widely used as a natural food preservative (E234) in products such as processed cheese, meats, and beverages to control the growth of spoilage and pathogenic Gram-positive bacteria, including Listeria monocytogenes and Clostridium botulinum.[1][7]

  • Control of Lactic Acid Bacteria in Brewing and Winemaking: Nisin can be used to inhibit the growth of spoilage lactic acid bacteria in the production of beer and wine without affecting the fermenting yeast.[7][8]

  • Biomedical Research: Nisin is being investigated for its potential in treating infections caused by multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA).[9][10][11] Its ability to act synergistically with other antibiotics is also an area of active research.[10][11]

Quantitative Data: Nisin Activity

The antimicrobial activity of nisin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of nisin that prevents visible growth of a target microorganism.

MicroorganismNisin VariantMIC (µg/mL)Reference
Staphylococcus aureus SA113Nisin A2.5[12]
Staphylococcus aureus SA113Nisin V1.25[12]
Staphylococcus aureus SA113Nisin I4V1.25[12]
Staphylococcus pseudintermedius DSM21284Nisin A5.0[12]
Staphylococcus pseudintermedius DSM21284Nisin V2.5[12]
Staphylococcus pseudintermedius DSM21284Nisin I4V1.25[12]
Escherichia coliNisin A>100[13]
Escherichia coli (with EDTA)Nisin A1.56[3]
Staphylococcus aureusNisin (Ni2-Cs)97.4[13]
Oenococcus oeniNisin12.5[8]

Note: MIC values can vary depending on the specific strain, growth medium, and experimental conditions.

Experimental Protocols

Protocol for Preparation of Nisin-Selective Agar (B569324)

This protocol describes the preparation of a selective agar medium for the isolation of Gram-negative bacteria, yeasts, and molds.

Materials:

  • Standard plate count agar (or other suitable non-selective agar base)

  • Nisin stock solution (e.g., 1 mg/mL in 0.02 M HCl, filter-sterilized)

  • Sterile petri dishes

  • Autoclave

  • Water bath

Procedure:

  • Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Aseptically add the nisin stock solution to the molten agar to achieve the desired final concentration (typically 10-100 µg/mL). Swirl gently to mix thoroughly.

  • Pour the nisin-containing agar into sterile petri dishes and allow to solidify.

  • The plates are now ready for use. Inoculate with the sample and incubate under appropriate conditions for the target microorganisms.

Nisin_Agar_Workflow Prepare_Agar Prepare and sterilize agar medium Cool_Agar Cool agar to 45-50°C Prepare_Agar->Cool_Agar Add_Nisin Aseptically add nisin stock solution Cool_Agar->Add_Nisin Pour_Plates Pour into sterile petri dishes Add_Nisin->Pour_Plates Inoculate Inoculate with sample and incubate Pour_Plates->Inoculate

Caption: Workflow for Nisin-Selective Agar Preparation.
Protocol for Agar Well Diffusion Assay to Determine Nisin Activity

This method is used to determine the antimicrobial activity of a nisin solution against a susceptible indicator strain.[14]

Materials:

  • Susceptible indicator strain (e.g., Micrococcus luteus or Lactococcus lactis)

  • Appropriate broth medium (e.g., M17 broth for L. lactis)

  • Soft agar (e.g., 0.75% agar in broth medium)

  • Sterile petri dishes

  • Nisin solutions of known concentrations (standards) and unknown samples

  • Sterile cork borer or pipette tip to create wells

  • Incubator

Procedure:

  • Prepare an overnight culture of the indicator strain in the appropriate broth medium.

  • Inoculate a molten soft agar (cooled to 45-50°C) with the overnight culture to a final cell density of approximately 10^5 - 10^6 CFU/mL.

  • Pour the inoculated soft agar into a sterile petri dish to create a seed layer and allow it to solidify.

  • Create wells in the agar using a sterile cork borer or pipette tip.

  • Add a fixed volume (e.g., 50 µL) of the nisin standards and unknown samples into the wells.

  • Incubate the plates under appropriate conditions (e.g., 30°C for 18-24 hours).

  • Measure the diameter of the zones of inhibition around the wells.

  • Create a standard curve by plotting the diameter of the inhibition zones against the logarithm of the nisin concentration for the standards.

  • Determine the nisin concentration of the unknown samples by interpolating their inhibition zone diameters on the standard curve.

Protocol for Broth Microdilution Assay to Determine Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the MIC of nisin against a specific microorganism in a liquid medium.[13][15]

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Nisin stock solution

  • Sterile 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this to the final desired inoculum density (typically 5 x 10^5 CFU/mL) in the broth medium.

  • Prepare serial twofold dilutions of the nisin stock solution in the broth medium in the wells of the 96-well plate.

  • Add the standardized inoculum to each well containing the nisin dilutions.

  • Include a positive control (inoculum without nisin) and a negative control (broth without inoculum).

  • Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of nisin that shows no visible growth or by measuring the optical density at 600 nm.

MIC_Assay_Workflow Prepare_Inoculum Prepare standardized microbial inoculum Inoculate_Plate Add inoculum to each well Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare serial dilutions of nisin in a 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate the plate Inoculate_Plate->Incubate Determine_MIC Determine MIC by observing growth inhibition Incubate->Determine_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Nisin Resistance

While nisin is a highly effective antimicrobial, some bacteria can develop resistance. Mechanisms of nisin resistance include:

  • Alterations in the Cell Wall: Changes in the composition of teichoic acids in the cell wall can reduce the binding of nisin.[6][16]

  • Changes in the Cell Membrane: Modifications to the phospholipid composition of the cytoplasmic membrane can affect the insertion and pore-forming activity of nisin.[16]

  • Production of Nisin-Degrading Enzymes: Some bacteria produce proteases, known as nisinases, that can inactivate nisin.[16][17][18]

  • Efflux Pumps: Some bacteria may utilize ABC transporters to pump nisin out of the cell envelope.[16]

Understanding these resistance mechanisms is crucial for the effective and sustainable use of nisin as a selective agent and therapeutic.

References

Application Notes and Protocols for Nisin-Controlled Gene Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical guidance for utilizing nisin-controlled gene expression (NICE) systems, primarily in Lactococcus lactis and other Gram-positive bacteria. This powerful and tightly regulated system is a valuable tool for recombinant protein production, metabolic engineering, and functional gene analysis.

Introduction

The Nisin-Controlled Gene Expression (NICE) system is one of the most widely used and effective inducible systems for Gram-positive bacteria.[1][2] It leverages the natural autoregulatory mechanism of nisin biosynthesis in Lactococcus lactis.[3][4][5] The system's key advantages include its tight regulation, with virtually no basal expression in the uninduced state, and a broad dynamic range of induction, which can be over 1,000-fold.[6][7][8] The inducer, nisin, is a food-grade antimicrobial peptide, making this system particularly suitable for applications in the food and pharmaceutical industries.[6][9]

The core of the NICE system consists of two main components: the regulatory genes nisR and nisK, and the nisin-inducible promoter, PnisA.[3][5][6] NisK is a membrane-bound histidine kinase that acts as a sensor for extracellular nisin.[3][5] Upon binding nisin, NisK autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator, NisR.[3][5] Phosphorylated NisR then activates transcription from the PnisA promoter, leading to the expression of the downstream gene of interest.[3][5]

Signaling Pathway

NICE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Nisin Nisin (Inducer) NisK NisK (Histidine Kinase) Nisin->NisK 1. Binding NisR_inactive NisR (Response Regulator) NisK->NisR_inactive 2. Phosphorylation NisR_active NisR-P (Active Regulator) NisR_inactive->NisR_active PnisA PnisA Promoter NisR_active->PnisA 3. Activation GOI Gene of Interest Protein Recombinant Protein GOI->Protein 4. Transcription &   Translation NICE_Workflow cluster_prep Preparation cluster_growth Growth Phase cluster_induction Induction Phase cluster_harvest Harvest & Analysis start Start with Recombinant L. lactis Colony overnight Overnight Culture (GM17 + Antibiotic, 30°C) start->overnight subculture Subculture into Fresh Medium (1:100) overnight->subculture monitor Monitor Growth (OD600) at 30°C subculture->monitor induce Induce with Nisin (e.g., 1-10 ng/mL) at OD600 = 0.4-0.6 monitor->induce express Continue Incubation (2-6 hours, 30°C) induce->express harvest Harvest Cells by Centrifugation express->harvest analysis Downstream Analysis (e.g., SDS-PAGE, Purification) harvest->analysis

References

Application Notes and Protocols for the Purification of Nisin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisin, a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis, is a member of the lantibiotics class. It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including foodborne pathogens and spoilage organisms. This has led to its widespread use as a natural food preservative. Furthermore, its potential as a therapeutic agent in human and veterinary medicine is an active area of research. The effective purification of nisin from fermentation broth is a critical step for both research and commercial applications, directly impacting its purity, yield, and biological activity.

These application notes provide an overview of common techniques for nisin purification, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Key Purification Techniques

The purification of nisin from the complex milieu of fermentation broth typically involves a multi-step strategy combining different techniques to achieve high purity. The primary methods employed include precipitation, chromatography, and membrane filtration.

Precipitation (Salting Out)

Ammonium (B1175870) sulfate (B86663) precipitation is a widely used initial step to concentrate nisin from the cell-free supernatant (CFS) of the fermentation broth. This technique relies on the principle that high salt concentrations reduce the solubility of proteins, causing them to precipitate.

Chromatography

Chromatographic methods are central to achieving high-purity nisin. Due to its cationic nature, cation exchange chromatography is particularly effective. Other chromatographic techniques such as hydrophobic interaction and immunoaffinity chromatography can also be employed for further purification.

Membrane Filtration

Membrane-based techniques, such as ultrafiltration and electrodialysis, offer scalable and eco-friendly options for nisin purification and concentration. These methods separate molecules based on size and charge.

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data from various studies, providing a comparative overview of the efficiency of different nisin purification methods.

Table 1: Ammonium Sulfate Precipitation

Saturation Level (%)Purification FoldActivity Yield (%)Reference
4073.860[1][2][3]
6034.550[1][2][3]
20No purification-[1][2][3]
40168.890.04[4]
60-802.52-[5]

Table 2: Chromatographic Methods

Chromatographic MethodPurification FoldYield (%)Purity (%)Reference
Cation Exchange (multi-step elution)-~60% in main fractionHigh[6][7]
Hydrophobic Interaction & Gel Filtration10.8750.84-[5]
Immunoaffinity ChromatographyHighHighHomogeneous[8]
Nickel Affinity Chromatography (recombinant)-7755[9]

Table 3: Membrane Filtration and Combined Methods

MethodPurification FoldNisin Recovery/Yield (%)Reference
Ultrafiltration (10 kDa membrane)4100 (in retentate)[4]
Electrodialysis (coupled with salting out)21.870[1][2][3]
Salting out (NaCl) & Centrifugation1.7048[10]

Experimental Protocols

Protocol 1: Ammonium Sulfate Precipitation

This protocol describes the initial concentration of nisin from cell-free supernatant using ammonium sulfate.

  • Preparation of Cell-Free Supernatant (CFS):

    • Culture Lactococcus lactis in a suitable fermentation medium (e.g., M17 broth supplemented with glucose).

    • After incubation, centrifuge the culture at a sufficient speed and duration (e.g., 6000 x g for 30 minutes at 4°C) to pellet the bacterial cells.[6]

    • Carefully collect the supernatant, which contains the secreted nisin.

  • Ammonium Sulfate Addition:

    • Cool the CFS to 4°C in an ice bath.

    • Slowly add solid ammonium sulfate to the CFS while gently stirring to achieve the desired saturation level (e.g., 40%). The amount of ammonium sulfate to be added can be calculated using standard tables.

    • Continue stirring for a defined period (e.g., 1-2 hours) at 4°C to allow for complete precipitation.

  • Recovery of Precipitate:

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g for 30 minutes at 4°C) to collect the precipitated protein.

    • Discard the supernatant.

  • Resuspension:

    • Resuspend the pellet in a minimal volume of a suitable buffer, such as 50 mM lactic acid, pH 3.[6]

Protocol 2: Cation Exchange Chromatography (cIEX)

This protocol details the purification of nisin using a cation exchange column, a highly effective method due to nisin's positive charge at low pH.[6][7]

  • Sample Preparation:

    • Start with the resuspended precipitate from the ammonium sulfate step or directly with the CFS.

    • Adjust the pH of the sample to a range of 3-5 using an appropriate acid (e.g., lactic acid).[6]

    • Filter the sample through a 0.45 µm membrane filter to remove any remaining particulates.[6]

  • Column Equilibration:

    • Equilibrate a cation exchange column (e.g., HiTrap SP HP) with a binding buffer (e.g., 50 mM lactic acid, pH 3).

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with the binding buffer until the absorbance at 215 nm returns to baseline, indicating the removal of unbound contaminants.[6]

  • Elution:

    • Elute the bound nisin using a stepwise or linear gradient of increasing salt concentration. A common elution buffer is the binding buffer supplemented with NaCl.

    • A multi-step elution can be employed for higher purity, for example, with stepwise increases to 200 mM, 400 mM, 600 mM, 800 mM, and 1 M NaCl.[6][7] Nisin typically elutes at around 400-600 mM NaCl.[6][7]

    • Collect fractions throughout the elution process.

  • Analysis of Fractions:

    • Analyze the collected fractions for nisin activity using a bioassay (e.g., against a sensitive indicator strain like Lactococcus lactis NZ9000) and for protein content (e.g., BCA assay).[6]

    • Purity can be assessed by Tricine-SDS-PAGE.[6]

Protocol 3: Ultrafiltration

This protocol describes the use of ultrafiltration for the concentration and partial purification of nisin.

  • Membrane Selection:

    • Choose an ultrafiltration membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of nisin (approximately 3.4 kDa), for example, a 10 kDa membrane to retain nisin in the retentate.[4]

  • System Setup:

    • Set up the tangential flow filtration (TFF) system according to the manufacturer's instructions.

  • Filtration Process:

    • Feed the CFS into the system.

    • The smaller molecules and water will pass through the membrane as permeate, while nisin and other larger molecules are retained in the retentate.

    • Continue the process until the desired concentration factor is achieved.

  • Diafiltration (Optional):

    • To further purify the nisin, a diafiltration step can be included. This involves adding a suitable buffer to the retentate while filtration continues, which helps to wash away smaller impurities.

  • Product Recovery:

    • Collect the concentrated and partially purified nisin from the retentate.

Visualizations

Nisin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Primary Recovery cluster_2 Purification Strategies cluster_3 Final Product Fermentation L. lactis Fermentation Centrifugation Centrifugation Fermentation->Centrifugation CFS Cell-Free Supernatant Centrifugation->CFS Precipitation Ammonium Sulfate Precipitation CFS->Precipitation Membrane Ultrafiltration CFS->Membrane Chromatography Cation Exchange Chromatography Precipitation->Chromatography PureNisin Purified Nisin Chromatography->PureNisin Membrane->Chromatography Precipitation_Chromatography_Workflow start Cell-Free Supernatant precipitation Ammonium Sulfate Precipitation (40%) start->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 resuspend Resuspend Pellet in Lactic Acid (pH 3) centrifuge1->resuspend filter 0.45 µm Filtration resuspend->filter ciex Cation Exchange Chromatography filter->ciex elution Stepwise NaCl Elution (e.g., 400-600 mM) ciex->elution analysis Fraction Analysis (Activity & Purity) elution->analysis end Purified Nisin analysis->end Membrane_Filtration_Workflow start Cell-Free Supernatant uf Ultrafiltration (e.g., 10 kDa MWCO) start->uf retentate Collect Retentate (Concentrated Nisin) uf->retentate diafiltration Diafiltration (Optional) retentate->diafiltration end Partially Purified Nisin retentate->end diafiltration->end

References

Application Notes and Protocols for Incorporating Nisin into Active Packaging Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of nisin, a potent bacteriocin, into active packaging films. The aim is to enhance the safety and extend the shelf-life of packaged products by inhibiting the growth of spoilage and pathogenic microorganisms.

Introduction

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis and is widely used as a natural food preservative.[1][2] Its incorporation into packaging materials is a promising strategy in active packaging technology. Active packaging interacts with the food product or the headspace to improve food quality and safety.[3] Nisin-incorporated films can provide a sustained release of the antimicrobial agent onto the food surface, where microbial contamination is most likely to occur. This approach can be more effective than direct addition of nisin to food, as it can protect nisin from degradation and inactivation by food components.[4]

Key Concepts and Strategies

There are several strategies for incorporating nisin into packaging films:

  • Direct Incorporation: Nisin is directly mixed with the film-forming polymer solution before the film is cast or extruded. This is a straightforward method, with solvent casting being a common laboratory-scale technique.

  • Surface Coating: A solution containing nisin is coated onto the surface of a pre-formed packaging film. This method localizes the antimicrobial agent at the food-contact surface.

  • Immobilization: Nisin is chemically bonded to the polymer matrix. This can provide a longer-lasting antimicrobial effect.

  • Encapsulation: Nisin is encapsulated in nanoparticles or other carriers before being incorporated into the film. This can protect nisin and control its release.[5]

This document will focus on the direct incorporation of nisin using the solvent casting method, a widely accessible and versatile technique for film fabrication.

Experimental Workflows

The following diagram outlines the general workflow for fabricating and characterizing nisin-incorporated active packaging films.

experimental_workflow cluster_prep Film Preparation cluster_char Film Characterization cluster_data Data Analysis A Polymer & Nisin Solution Preparation B Solvent Casting & Drying A->B C Film Conditioning B->C D Antimicrobial Activity Assay C->D E Mechanical Properties Testing C->E F Barrier Properties Testing C->F G Nisin Release Kinetics C->G H Data Interpretation & Reporting D->H E->H F->H G->H

Figure 1: General experimental workflow for nisin-incorporated film development.

Nisin's Mechanism of Antimicrobial Action

Nisin exerts its antimicrobial activity primarily against Gram-positive bacteria through a dual mechanism. It inhibits cell wall biosynthesis by binding to Lipid II, a precursor molecule for peptidoglycan synthesis.[5][6][7][8] This interaction also facilitates the insertion of nisin into the cell membrane, leading to the formation of pores. These pores disrupt the cell's membrane potential and cause the leakage of essential ions and metabolites, ultimately leading to cell death.[4][6][7]

nisin_mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Synthesis LipidII Lipid II Pore Pore Formation LipidII->Pore Facilitates Inhibition Inhibition of Peptidoglycan Synthesis LipidII->Inhibition Prevents incorporation into cell wall CellDeath Cell Death Pore->CellDeath Leads to leakage of cell contents Inhibition->CellDeath Weakens cell wall Nisin Nisin Nisin->LipidII Binds to

Figure 2: Nisin's dual mechanism of antimicrobial action.

Experimental Protocols

Protocol 1: Fabrication of Nisin-Incorporated Films by Solvent Casting

This protocol describes a general method for preparing biopolymer films incorporated with nisin. The specific polymer, solvent, and nisin concentrations may need to be optimized for different applications.

Materials:

  • Film-forming biopolymer (e.g., chitosan, hydroxypropyl methylcellulose (B11928114) (HPMC), starch, polylactic acid (PLA))

  • Appropriate solvent (e.g., dilute acetic acid for chitosan, deionized water for HPMC and starch, chloroform (B151607) for PLA)

  • Plasticizer (e.g., glycerol)

  • Nisin powder (commercial preparations like Nisaplin®)

  • 0.02 M HCl

  • Magnetic stirrer with hot plate

  • Petri dishes or other suitable casting surfaces

  • Drying oven

Procedure:

  • Nisin Stock Solution Preparation:

    • Dissolve nisin powder in 0.02 M HCl to a desired stock concentration (e.g., 10,000 IU/mL). Nisin is more stable at acidic pH.[4]

    • Stir until completely dissolved.

  • Film-Forming Solution Preparation:

    • Disperse the biopolymer powder in the appropriate solvent at a specific concentration (e.g., 2% w/v).

    • Add a plasticizer (e.g., glycerol (B35011) at 30% w/w of the polymer) to improve film flexibility.

    • Stir the mixture, often with gentle heating, until the polymer is fully dissolved and the solution is homogeneous.[9]

  • Incorporation of Nisin:

    • Cool the film-forming solution to room temperature.

    • Add the desired volume of the nisin stock solution to the polymer solution to achieve the target final nisin concentration in the film.

    • Stir the mixture for an additional 15-30 minutes to ensure uniform distribution of nisin.

  • Casting and Drying:

    • Pour a specific volume of the final film-forming solution into a Petri dish or onto a level casting surface.[9] The volume will determine the final thickness of the film.

    • Dry the cast solution in a drying oven at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 16-24 hours) until the solvent has completely evaporated.[2][9]

    • Carefully peel the dried film from the casting surface.

  • Film Conditioning:

    • Store the prepared films in a desiccator or a controlled humidity environment for at least 48 hours before characterization to ensure uniform moisture content.

Protocol 2: Evaluation of Antimicrobial Activity by Agar (B569324) Diffusion Assay (Zone of Inhibition)

This method is used to qualitatively and semi-quantitatively assess the antimicrobial efficacy of the nisin-incorporated films.

Materials:

  • Nisin-incorporated film samples

  • Control film samples (without nisin)

  • Indicator microorganism (e.g., Listeria monocytogenes, Staphylococcus aureus, Micrococcus luteus)

  • Appropriate agar medium (e.g., Tryptic Soy Agar (TSA), MRS agar)

  • Sterile Petri dishes

  • Sterile swabs

  • Incubator

Procedure:

  • Indicator Microorganism Preparation:

    • Prepare an overnight culture of the indicator microorganism in a suitable broth medium.

    • Adjust the turbidity of the culture to a specific McFarland standard (e.g., 0.5) to standardize the inoculum concentration.

  • Agar Plate Inoculation:

    • Using a sterile swab, uniformly inoculate the surface of the agar plates with the prepared microbial suspension to create a bacterial lawn.

  • Application of Film Samples:

    • Cut circular discs of a specific diameter (e.g., 6 mm) from both the nisin-incorporated and control films.

    • Aseptically place the film discs onto the surface of the inoculated agar plates.

    • Gently press the discs to ensure complete contact with the agar surface.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the indicator microorganism (e.g., 37°C) for 18-24 hours.[10]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the clear zone of inhibition around each film disc using a caliper.

    • A larger zone of inhibition indicates greater antimicrobial activity. The control film should not show any zone of inhibition.

Protocol 3: Quantification of Nisin Release from Packaging Films

This protocol describes a method to determine the rate and extent of nisin migration from the active packaging film into a food simulant.

Materials:

  • Nisin-incorporated film samples of known dimensions

  • Food simulant (e.g., deionized water, 3% acetic acid, 10% ethanol, or olive oil, depending on the food type)

  • Shaking incubator or water bath

  • Spectrophotometer or HPLC system for nisin quantification

  • Nisin standards for calibration curve

Procedure:

  • Sample Preparation:

    • Cut film samples into specific dimensions (e.g., 2 cm x 2 cm).

    • Measure the initial weight of each film sample.

  • Release Study:

    • Immerse each film sample in a known volume of the selected food simulant in a sterile container.

    • Incubate the containers at a controlled temperature (e.g., 4°C for refrigerated foods, 25°C for ambient) with continuous gentle agitation.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the food simulant for nisin concentration analysis.

    • Replenish the withdrawn volume with fresh food simulant to maintain a constant volume.

  • Nisin Quantification:

    • Quantify the concentration of nisin in the collected aliquots using a suitable analytical method. A common method is a bioassay (agar diffusion) using a standard curve of known nisin concentrations. Alternatively, HPLC can be used for more precise quantification.[11]

  • Data Analysis:

    • Calculate the cumulative amount of nisin released per unit area or per unit mass of the film at each time point.

    • Plot the cumulative nisin release as a function of time to determine the release kinetics.

Data Presentation: Summary of Quantitative Data

The following tables summarize typical quantitative data obtained from the characterization of nisin-incorporated films.

Table 1: Antimicrobial Activity of Nisin-Incorporated Films

Film FormulationNisin Concentration (IU/cm²)Indicator MicroorganismZone of Inhibition (mm)Reference
LDPE Coating10,000Listeria monocytogenes21[6][10]
LDPE Coating2,500Listeria monocytogenesNot specified[6][10]
Chitosan FilmNot specifiedStaphylococcus aureus~15[12]
Starch/Halloysite/Nisin6 g/100 gListeria monocytogenesComplete inhibition[12]
Cellulose Nanofiber1280 AU/mLListeria innocuaClear inhibition zone[2]

Table 2: Effect of Nisin on Mechanical and Barrier Properties

Film TypeNisin ConcentrationTensile StrengthElongation at BreakWater Vapor Transmission Rate (WVTR)Reference
LDPE with CoatingIncreasedIncreasedNot specifiedNo significant effect[6][10]
Chitosan/CelluloseNot specifiedNot specifiedDecreasedNot specified[7]

Table 3: Nisin Release Kinetics from Different Polymer Matrices

Polymer MatrixNisin Release ConditionsDiffusion Coefficient (m²/s)% Nisin Released (time)Reference
ChitosanNot specified1.234–1.347 × 10⁻¹³80% (15 min)[7][12]
Composite FilmDeionized water, 24 hNot specified0.6–2.0 wt%[12]

Conclusion

Incorporating nisin into packaging films is a viable and effective strategy for developing active antimicrobial packaging. The protocols and data presented here provide a foundation for researchers to design and evaluate nisin-incorporated films for various food applications. Optimization of film formulation, nisin concentration, and processing conditions is crucial for achieving the desired antimicrobial efficacy and maintaining the physical integrity of the packaging material.

References

Nisin Delivery Systems for Clinical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, has garnered significant attention for its potential clinical applications beyond its traditional role as a food preservative.[1][2][3] Its broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains, and its emerging anticancer and immunomodulatory properties make it a promising therapeutic agent.[1][2][3] However, challenges such as poor bioavailability, susceptibility to enzymatic degradation, and limited solubility have hindered its direct clinical use.[4][5][6] To overcome these limitations, various drug delivery systems have been developed to enhance the stability, target specificity, and therapeutic efficacy of nisin.

These application notes provide a comprehensive overview of key nisin delivery systems, including nanoparticles, hydrogels, and liposomes. Detailed protocols for their fabrication and characterization are presented to facilitate research and development in this burgeoning field.

Key Nisin Delivery Systems: A Comparative Overview

Advanced delivery systems are designed to protect nisin from degradation and control its release, thereby improving its therapeutic index.[4] Nanoparticle-based delivery has been shown to improve nisin's stability, with up to 75% retention compared to 54% with conventional methods, and increase antimicrobial inhibition to 68% from 50% for free nisin.[4] Nanofiber and hydrogel systems can achieve a sustained release efficiency of 80%.[4]

Nanoparticle-Based Systems

Nanoparticles serve as robust carriers for nisin, offering advantages such as improved stability, sustained release, and enhanced cellular uptake.[4][7] Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and solid lipid nanoparticles (SLNs) are among the most explored platforms.

Table 1: Physicochemical and Efficacy Data for Nisin-Loaded Nanoparticles

Delivery SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)Key Efficacy FindingsReferences
PLGA Nanoparticles~140 - 289.09 ± 3.63-53.23 ± 0.4263.37 ± 3.12 - 78Not Reported4-fold decrease in MIC against S. aureus compared to free nisin; Enhanced cytotoxicity against MDA-MB-231 breast cancer cells.[7][8]
Solid Lipid Nanoparticles (SLN)159 ± 6.4 - 205 ± 7-28.3 ± 0.15 to -29.2 ± 0.1269.2 ± 0.04 - 97.0 ± 1.175.2Significantly greater inhibition of Treponema denticola growth compared to free nisin; Up to 10-fold increase in anticancer activity in oral cancer.[2][9][10]
Hydrogel-Based Systems

Hydrogels, with their high water content and biocompatibility, are excellent candidates for topical nisin delivery, particularly in wound healing applications.[2][11] They provide a moist environment, absorb wound exudate, and offer sustained release of the encapsulated nisin.[2][12] Nisin-containing hydrogels have demonstrated antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[11]

Table 2: Characteristics of Nisin-Loaded Hydrogels

Hydrogel MatrixCrosslinking MethodKey FeaturesEfficacy HighlightsReferences
Cotton composite with Carboxymethyl chitosan (B1678972) (CMCht):alginateImpregnationPorous structure, high water up-take capacity, viscoelastic properties.Antibacterial activity against Staphylococcus aureus.[11]
Polyvinyl Alcohol – Sodium AlginatePhysical crosslinkingSwellable, flexible, non-hemolytic.Sustained release with maximum release at 5 hours.[13]
Oxidized dextran, alginate-hydrazine, glycol chitosanCovalent crosslinkingInjectable, tunable swelling and strength.Antimicrobial activity against Staphylococcus aureus for up to 10 days.[14]
Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[15] Nisin-loaded liposomes have been shown to enhance its efficacy against bacteria such as Listeria monocytogenes.[16] The composition of the liposome (B1194612) can be tailored to control the release and stability of the encapsulated nisin.[7][11]

Table 3: Properties of Nisin-Loaded Liposomes

Lipid CompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Efficacy FindingsReferences
Phosphatidylcholine (PC)310.1 ± 104.9Not Reported~70-90%>2 log CFU/ml reduction in L. monocytogenes compared to free nisin.[11][16]
PC:Cholesterol (7:3)187.4 ± 13.3Not Reported~70-90%>2 log CFU/ml reduction in L. monocytogenes compared to free nisin.[11][16]
PC:Phosphatidylglycerol:Cholesterol (5:2:3)122.7 ± 6.2Not Reported~70-90%Strain-dependent inhibition of L. monocytogenes.[11][16]
Curcumin-stabilizedNot ReportedNot Reported95.94%Effectively protected nisin activity in whole milk.[17]

Signaling Pathways and Mechanisms of Action

Nisin exerts its therapeutic effects through various mechanisms, which can be enhanced by encapsulation in delivery systems.

Anticancer Apoptotic Pathway

Nisin has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This triggers the activation of caspase-9 and caspase-3, culminating in programmed cell death. Additionally, nisin can induce an influx of extracellular calcium and activate the pro-apoptotic cation transport regulator CHAC1.

Nisin Nisin CancerCell Cancer Cell Membrane Nisin->CancerCell Interaction DeliverySystem Delivery System (e.g., Nanoparticles) DeliverySystem->Nisin Release CHAC1 CHAC1 Activation CancerCell->CHAC1 CaInflux Increased Ca2+ Influx CancerCell->CaInflux Mitochondrion Mitochondrion CancerCell->Mitochondrion Apoptosis Apoptosis CHAC1->Apoptosis CaInflux->Apoptosis Bax Bax (Pro-apoptotic) Upregulation Mitochondrion->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mitochondrion->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Nisin's Anticancer Apoptotic Pathway.
Immunomodulatory Effect in Wound Healing

In the context of wound healing, nisin demonstrates immunomodulatory properties by reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This helps to dampen the inflammatory response, promoting a more favorable environment for tissue repair and regeneration.

Wound Infected/Inflamed Wound ImmuneCells Immune Cells (e.g., Macrophages) Wound->ImmuneCells Activation NisinHydrogel Nisin-Loaded Hydrogel NisinHydrogel->Wound Application ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NisinHydrogel->ProInflammatory Inhibition ImmuneCells->ProInflammatory Production Inflammation Reduced Inflammation ProInflammatory->Inflammation Healing Enhanced Wound Healing Inflammation->Healing

Nisin's Immunomodulatory Role in Wound Healing.

Experimental Protocols

Detailed methodologies for the fabrication and characterization of nisin delivery systems are crucial for reproducible research.

Protocol 1: Preparation of Nisin-Loaded PLGA Nanoparticles

This protocol describes the single-solvent evaporation method for preparing nisin-loaded PLGA nanoparticles.[1][18]

step1 Step 1: Organic Phase Dissolve Nisin and PLGA in acetone. step2 Step 2: Emulsification Add organic phase dropwise to aqueous PVA solution under sonication. step1->step2 step3 Step 3: Solvent Evaporation Stir the emulsion to evaporate acetone. step2->step3 step4 Step 4: Nanoparticle Recovery Centrifuge the suspension and wash nanoparticles. step3->step4 step5 Step 5: Lyophilization Freeze-dry the nanoparticles for storage. step4->step5

Workflow for Nisin-PLGA Nanoparticle Preparation.

Materials:

  • Nisin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of nisin and PLGA in acetone.

  • Emulsification: Add the organic phase dropwise to an aqueous solution of PVA while sonicating in an ice bath. Continue sonication for a set period to form a nanoemulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow for the complete evaporation of acetone.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and un-encapsulated nisin.

  • Lyophilization: Resuspend the final nanoparticle pellet in deionized water and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Preparation of Nisin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines the high-pressure homogenization (HPH) method for SLN preparation.

Materials:

  • Nisin

  • Solid lipid (e.g., Imwitor 900)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., Sodium deoxycholate)

  • Deionized water

Procedure:

  • Lipid Melt: Melt the solid lipid at a temperature above its melting point. Disperse nisin in the molten lipid.

  • Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid melt.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed using a high-shear mixer to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a specific pressure.

  • Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

Protocol 3: Fabrication of Nisin-Loaded Hydrogels for Wound Dressings

This protocol describes a method for preparing a physically crosslinked nisin-loaded hydrogel.

Materials:

  • Nisin

  • Hydrogel-forming polymers (e.g., Polyvinyl alcohol, Sodium Alginate)

  • Crosslinking agent (if applicable, e.g., CaCl2 for alginate)

  • Deionized water

Procedure:

  • Polymer Solution Preparation: Prepare aqueous solutions of the hydrogel-forming polymers (e.g., dissolve PVA in hot water and cool; dissolve sodium alginate in room temperature water).

  • Nisin Incorporation: Dissolve nisin in the polymer solution of choice. Ensure complete dissolution.

  • Hydrogel Formation:

    • For physically crosslinked hydrogels (e.g., PVA), subject the solution to freeze-thaw cycles.

    • For ionically crosslinked hydrogels (e.g., alginate), cast the nisin-polymer solution into a mold and immerse it in a crosslinking solution (e.g., CaCl2).

  • Washing: Wash the formed hydrogel extensively with deionized water to remove any un-crosslinked polymer or non-entrapped nisin.

  • Sterilization and Storage: Sterilize the hydrogel (e.g., by autoclaving if heat-stable, or by sterile filtration of precursor solutions) and store in a hydrated state.

Protocol 4: Preparation of Nisin-Loaded Liposomes

This protocol details the thin-film hydration method, a common technique for liposome preparation.[19][20][21]

Materials:

  • Nisin

  • Phospholipids (B1166683) (e.g., Phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform, Methanol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids and cholesterol in an organic solvent in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Add an aqueous buffer containing dissolved nisin to the flask. Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension (using a probe or bath sonicator) or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove un-encapsulated nisin by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Characterization Protocols

1. Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle or liposome suspension in an appropriate solvent (e.g., deionized water). Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential (surface charge).

2. Encapsulation Efficiency and Drug Loading:

  • Technique: High-Performance Liquid Chromatography (HPLC) or a suitable protein quantification assay (e.g., BCA assay).

  • Procedure:

    • Separate the encapsulated nisin from the free nisin in the formulation (e.g., by ultracentrifugation).

    • Quantify the amount of free nisin in the supernatant.

    • Disrupt the nanoparticles/liposomes (e.g., with a suitable solvent) to release the encapsulated nisin and quantify it.

    • Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = (Total Nisin - Free Nisin) / Total Nisin * 100

      • DL% = (Total Nisin - Free Nisin) / Weight of Nanoparticles * 100

3. In Vitro Release Study:

  • Technique: Dialysis Method

  • Procedure:

    • Place a known amount of the nisin-loaded formulation into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) and keep it at a constant temperature (e.g., 37°C) with gentle stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the concentration of nisin in the collected samples using a suitable analytical method (e.g., HPLC).

    • Plot the cumulative percentage of nisin released versus time. The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[13]

4. In Vitro Efficacy Assays:

  • Antimicrobial Activity:

    • Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of the nisin formulation that inhibits the visible growth of a target microorganism.

    • Zone of Inhibition Assay: For hydrogels, place a disc of the nisin-loaded hydrogel on an agar (B569324) plate inoculated with a target bacterium and measure the diameter of the clear zone around the disc after incubation.

  • Anticancer Activity:

    • MTT Assay: Treat cancer cell lines with varying concentrations of the nisin formulation and measure cell viability to determine the IC50 value.

    • Apoptosis Assays: Use techniques like flow cytometry with Annexin V/PI staining or western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family) to confirm the mechanism of cell death.

Conclusion

The development of advanced delivery systems is pivotal for translating the therapeutic potential of nisin into clinical practice. Nanoparticles, hydrogels, and liposomes each offer unique advantages for enhancing the stability, bioavailability, and targeted delivery of this promising peptide. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals to design, fabricate, and evaluate novel nisin-based therapies for a range of clinical applications, from infectious diseases to oncology and wound care.

References

Application Notes and Protocols: Synergistic Effects of Nisin with other Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic antimicrobial effects of nisin when combined with other antimicrobial agents. The information is intended to guide researchers in exploring novel antimicrobial strategies to combat a wide range of microorganisms, including foodborne pathogens and drug-resistant strains. Detailed protocols for key experiments are provided to facilitate the practical application of these concepts in a laboratory setting.

Introduction to Nisin and Synergistic Antimicrobial Combinations

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis.[1][2] It is widely used as a natural food preservative and has potent activity against a broad spectrum of Gram-positive bacteria.[1][3] Nisin exerts its antimicrobial action through a dual mechanism: it binds to Lipid II, a precursor in the bacterial cell wall synthesis pathway, thereby inhibiting cell wall formation, and it forms pores in the cytoplasmic membrane, leading to the dissipation of the membrane potential and leakage of cellular contents.[1][3][4]

While highly effective against Gram-positive bacteria, nisin's efficacy against Gram-negative bacteria is limited due to the protective outer membrane that hinders its access to the cell wall and cytoplasmic membrane.[3][5] To overcome this limitation and to enhance its overall antimicrobial potency, nisin is often used in combination with other antimicrobial compounds. This approach can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. Such combinations can also broaden the antimicrobial spectrum, reduce the required concentrations of individual agents, and potentially minimize the development of microbial resistance.[6][7]

This document explores the synergistic interactions of nisin with various classes of antimicrobials, including conventional antibiotics, chelating agents, essential oils, and organic acids.

Mechanisms of Synergistic Action

The synergistic effect of nisin with other antimicrobials is often attributed to a multi-pronged attack on the microbial cell. The secondary agent can disrupt the outer defenses of the bacterium, allowing nisin to reach its primary targets more effectively.

Synergy_Mechanism cluster_Cell Bacterial Cell Outer_Membrane Outer Membrane (Gram-Negative Bacteria) Nisin Nisin Outer_Membrane->Nisin Allows Passage Cell_Wall Cell Wall (Peptidoglycan Layer) Pore_Formation Pore Formation & Lipid II Inhibition Cell_Wall->Pore_Formation Inner_Membrane Inner Membrane Inner_Membrane->Pore_Formation Nisin->Cell_Wall Targets Lipid II Nisin->Inner_Membrane Forms Pores Secondary_Antimicrobial Secondary Antimicrobial (e.g., EDTA, Essential Oil, Antibiotic) Secondary_Antimicrobial->Outer_Membrane Disrupts/Permeabilizes Cell_Death Cell Death Pore_Formation->Cell_Death

Caption: Proposed mechanism of synergistic action between nisin and a secondary antimicrobial agent.

Synergistic Combinations of Nisin

Nisin and Conventional Antibiotics

The combination of nisin with traditional antibiotics can enhance the efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][8] For instance, synergy has been observed between nisin and antibiotics that target cell wall biosynthesis, such as ramoplanin.[9]

Antibiotic Target Organism(s) Observed Effect Reference(s)
Polymyxins (Colistin)Pseudomonas aeruginosaEnhanced inhibition of biofilm formation.[10]
OxacillinMethicillin-Resistant Staphylococcus aureus (MRSA)Synergistic antimicrobial effect, reduction in biofilm formation.[4]
RamoplaninMRSA, Vancomycin-Resistant Enterococci (VRE)Two-way synergy observed.[9]
Penicillin, ChloramphenicolStaphylococcus aureusEnhanced inhibitory relationships.[7]
Nisin and Chelating Agents

Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can significantly enhance the activity of nisin, particularly against Gram-negative bacteria.[5][11] EDTA disrupts the outer membrane of Gram-negative bacteria by chelating divalent cations (Ca²⁺ and Mg²⁺) that stabilize the lipopolysaccharide (LPS) layer.[12][13] This destabilization increases the permeability of the outer membrane, allowing nisin to reach the inner membrane and cell wall to exert its antimicrobial effect.[12]

Chelating Agent Target Organism(s) Observed Effect FIC Index Reference(s)
EDTAFood spoilage microorganisms, E. coli, SalmonellaPartial synergistic function.0.56[5]
EDTAStaphylococcus aureus, Pseudomonas aeruginosaHigher antibacterial and bacteriostatic efficacy.Not Reported[13]
Nisin and Essential Oils/Phytochemicals

Essential oils and their active components, such as carvacrol, cinnamaldehyde (B126680), and thymol, have demonstrated synergistic antimicrobial activity when combined with nisin.[6][14] These compounds can disrupt the bacterial cell membrane, leading to increased permeability and facilitating the entry of nisin.

Essential Oil/Component Target Organism(s) Observed Effect Reference(s)
Red Ginger Essential OilBacillus cereusSynergistic effect.[15][16]
Curcumin (B1669340) and CinnamaldehydeESBL and MBL producing Staphylococcus epidermidis and Escherichia coliSynergistically enhanced antibacterial and anti-biofilm activity.[17]
p-Coumaric AcidBacillus cereus, Salmonella typhimuriumSynergistic effects against planktonic cells and biofilms.[18]
Sage ExtractListeria monocytogenesEnhanced antibiofilm activity of nisin.[19][20]
CarvacrolListeria monocytogenesSynergistic effect.[6]
Nisin and Organic Acids

Organic acids, such as citric acid and 3-phenyllactic acid (PLA), can also act synergistically with nisin.[2][21] The proposed mechanism involves the acidification of the cytoplasm by the organic acid, which can enhance the pore-forming activity of nisin.

Organic Acid Target Organism(s) Observed Effect Reference(s)
Citric AcidE. coli, S. aureusSynergistic effects, increased inhibition rates.[21][22]
3-Phenyllactic Acid (PLA)Staphylococcus xylosus, Micrococcus luteusExcellent combinational antibacterial activity.[2]
Potassium Sorbate, Calcium Propionate, Sodium LactateListeria innocuaSynergistic effects.[23][24]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[25][26]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a combination of nisin and a secondary antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Nisin stock solution

  • Secondary antimicrobial agent stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of nisin (Agent A) and the secondary antimicrobial (Agent B) in the broth medium in separate 96-well plates or tubes.

  • Plate Setup:

    • In a new 96-well plate, add 50 µL of broth to all wells.

    • Along the x-axis (columns 1-10), create a gradient of Agent A concentrations by transferring 50 µL of each dilution.

    • Along the y-axis (rows A-G), create a gradient of Agent B concentrations by transferring 50 µL of each dilution.

    • Column 11 should contain only dilutions of Agent B to determine its MIC.

    • Row H should contain only dilutions of Agent A to determine its MIC.

    • Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of Agent A + FIC of Agent B

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Checkerboard_Workflow A Prepare serial dilutions of Nisin (Agent A) and Secondary Antimicrobial (Agent B) B Dispense dilutions into 96-well plate in a checkerboard format A->B C Inoculate with standardized bacterial suspension B->C D Incubate at 37°C for 16-24h C->D E Determine MICs of agents alone and in combination D->E F Calculate FIC Index (FICI = FIC_A + FIC_B) E->F G Interpret Synergy (FICI ≤ 0.5) F->G

Caption: Experimental workflow for the checkerboard synergy assay.

Protocol 2: Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time and can be used to confirm synergistic interactions.[27][28]

Objective: To assess the rate of bacterial killing by nisin, a secondary antimicrobial, and their combination over a 24-hour period.

Materials:

  • Flasks or tubes with appropriate broth medium

  • Nisin and secondary antimicrobial stock solutions

  • Standardized bacterial inoculum

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

  • Incubator shaker

Procedure:

  • Preparation of Test Solutions:

    • Prepare flasks/tubes containing broth with the following:

      • Growth control (no antimicrobial)

      • Nisin alone (at a specific concentration, e.g., 0.5 x MIC)

      • Secondary antimicrobial alone (at a specific concentration, e.g., 0.5 x MIC)

      • Combination of nisin and the secondary antimicrobial (at the same concentrations as above)

  • Inoculation:

    • Inoculate each flask/tube with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask/tube.

    • Perform serial dilutions in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at the optimal temperature for the organism until colonies are visible.

    • Count the number of colonies (CFU/mL) for each time point and treatment.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each treatment.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.[29]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial inoculum.[28]

Time_Kill_Assay A Prepare cultures with: - Control - Nisin alone - Secondary agent alone - Combination B Inoculate with bacteria (~5x10^5 CFU/mL) A->B C Take samples at multiple time points (0-24h) B->C D Perform serial dilutions and plate on agar C->D E Incubate and count CFU/mL D->E F Plot log10 CFU/mL vs. Time E->F G Analyze for synergy (≥2-log10 decrease) F->G

Caption: Workflow for the time-kill curve assay to assess antimicrobial synergy.

Conclusion

The combination of nisin with other antimicrobial agents presents a promising strategy to enhance antimicrobial efficacy, broaden the spectrum of activity, and combat antimicrobial resistance. The synergistic interactions described in these notes, supported by the provided protocols, offer a foundation for further research and development in the fields of food preservation, clinical therapeutics, and drug development. Careful evaluation of these combinations using standardized methods like the checkerboard and time-kill assays is crucial for validating their potential applications.

References

Application Notes and Protocols: Engineering Nisin for Enhanced Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the rational design and engineering of nisin, a potent antimicrobial peptide, to enhance its therapeutic efficacy. The following sections detail key nisin variants with improved antimicrobial activity, methodologies for their creation and evaluation, and visual guides to the underlying biological pathways and experimental workflows.

Introduction to Nisin and its Engineering Potential

Nisin is a 34-amino acid lantibiotic produced by Lactococcus lactis.[1] It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, by a dual mechanism of action: it binds to Lipid II, a precursor molecule in bacterial cell wall synthesis, thereby inhibiting peptidoglycan formation, and it uses Lipid II as a docking molecule to insert its C-terminal region into the cell membrane, forming pores that lead to cell death.[2][3][4] The gene-encoded nature of nisin makes it an ideal candidate for protein engineering to improve its antimicrobial spectrum, specific activity, and physicochemical properties.[5][6][7]

Engineered Nisin Variants with Enhanced Antimicrobial Activity

Site-directed and random mutagenesis have successfully generated nisin variants with superior antimicrobial profiles compared to the wild-type peptide.[5][8] Modifications in the flexible hinge region and other specific residues have been shown to be particularly effective.

Quantitative Antimicrobial Activity of Engineered Nisin Variants

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of prominent nisin variants against various bacterial pathogens. Lower MIC values indicate higher antimicrobial potency.

Nisin VariantTarget PathogenWild-Type Nisin A MIC (mg/L)Engineered Nisin MIC (mg/L)Fold ImprovementReference
M21V Listeria monocytogenes--Enhanced Activity[5]
K22S Listeria monocytogenes--Enhanced Activity[5]
N20P Staphylococcus aureus--Enhanced Activity[5]
S29G Staphylococcus aureus SA113--Enhanced Efficacy[8]
S29A Escherichia coli>10050.28>2[8]
S29A Salmonella enterica Typhimurium>10050.28>2[8]
S29A Cronobacter sakazakii12.576.282[8]
S29D Cronobacter sakazakii12.576.282[8]
S29E Escherichia coli50.2825.142[8]
S29E Salmonella enterica Typhimurium>10050.28>2[8]
M21K Escherichia coli--2-fold increase in specific activity[8]
M21K Salmonella enterica Typhimurium--2-fold increase in specific activity[8]
M21K Cronobacter sakazakii--2-fold increase in specific activity[8]
I4V Staphylococcus pseudintermedius--More potent antimicrobial and anti-biofilm activity[9][10]
N20K Gram-negative Shigella, Pseudomonas, SalmonellaInactiveActive-[11]
M21K Gram-negative Shigella, Pseudomonas, SalmonellaInactiveActive-[11]

Note: "-" indicates that the specific quantitative data was not provided in the cited sources, but the variant was reported to have enhanced activity.

Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in engineering and evaluating nisin variants.

Site-Directed Mutagenesis of the Nisin Gene (nisA)

This protocol outlines the generation of nisin variants through targeted mutation of the nisA gene.

Materials:

  • Plasmid DNA containing the wild-type nisA gene and its biosynthesis machinery.

  • Mutagenic primers containing the desired nucleotide changes.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for plasmid propagation.

  • Competent Lactococcus lactis cells for nisin expression.

  • Appropriate growth media and antibiotics.

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) incorporating the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the template plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. This will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation into E. coli: Transform the DpnI-treated plasmid into competent E. coli cells. Plate on selective agar (B569324) plates and incubate overnight.

  • Plasmid Purification and Sequencing: Select several colonies, grow overnight cultures, and purify the plasmid DNA. Verify the desired mutation by DNA sequencing.

  • Transformation into Lactococcus lactis: Transform the sequence-verified plasmid into a suitable L. lactis expression strain.

Expression and Purification of Nisin Variants

This protocol describes the production and purification of engineered nisin peptides.

Materials:

  • L. lactis strain carrying the engineered nisin expression plasmid.

  • M17 broth supplemented with glucose (GM17).

  • Cation exchange chromatography column (e.g., CM-Sephadex).

  • Buffers for chromatography (e.g., 25 mM sodium lactate, pH 4.0 for binding; elution buffer with a NaCl gradient).

  • Ammonium (B1175870) sulfate.

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system.

Procedure:

  • Culture Growth: Inoculate a large volume of GM17 broth with the recombinant L. lactis strain and incubate at 30°C.

  • Nisin Precipitation: After sufficient growth, precipitate the nisin from the culture supernatant by adding ammonium sulfate.

  • Cation Exchange Chromatography:

    • Dissolve the precipitate in the binding buffer and load it onto a pre-equilibrated cation exchange column.

    • Wash the column with the binding buffer to remove unbound proteins.

    • Elute the bound nisin using a linear gradient of NaCl.

  • RP-HPLC Purification:

    • Further purify the nisin-containing fractions by RP-HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid to elute the peptide.

  • Verification: Confirm the purity and identity of the nisin variant by mass spectrometry.

Antimicrobial Activity Assay (Microtiter Plate Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of engineered nisin variants.

Materials:

  • Purified nisin variant and wild-type nisin.

  • Target bacterial strains.

  • Appropriate liquid growth medium for the target strains (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Bacterial Inoculum: Grow the target bacterial strain to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the growth medium.

  • Serial Dilutions of Nisin: Prepare a series of two-fold dilutions of the nisin variant and wild-type nisin in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the nisin dilutions. Include a positive control (bacteria with no nisin) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of nisin that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of nisin action and the experimental workflow for engineering nisin variants.

Nisin_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis Lipid_II->Cell_Wall_Synthesis_Inhibition Leads to Pore Pore Formation Cell_Death Cell Death Pore->Cell_Death Causes Nisin Nisin Peptide Nisin->Lipid_II Binds to Nisin->Pore Forms Cell_Wall_Synthesis_Inhibition->Cell_Death

Caption: Mechanism of Nisin's Antimicrobial Action.

Engineering_Workflow Start Identify Target Residue in Nisin Gene (nisA) SDM Site-Directed Mutagenesis Start->SDM Transformation_Ecoli Transformation into E. coli & Plasmid Propagation SDM->Transformation_Ecoli Sequencing Sequence Verification Transformation_Ecoli->Sequencing Transformation_Lactis Transformation into Lactococcus lactis Sequencing->Transformation_Lactis Correct Sequence Expression Expression of Nisin Variant Transformation_Lactis->Expression Purification Purification of Nisin Variant Expression->Purification Activity_Assay Antimicrobial Activity Assay (MIC) Purification->Activity_Assay End Identify Variant with Enhanced Activity Activity_Assay->End

Caption: Workflow for Engineering Nisin Variants.

References

Application Notes and Protocols for Utilizing Nisin to Control Spoilage in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis that is used as a natural food preservative.[1] It is particularly effective against a wide range of Gram-positive bacteria, including common foodborne pathogens and spoilage organisms such as Listeria, Bacillus, and Clostridium species.[1][2][3] Its mechanism of action involves disrupting the cell membrane and inhibiting cell wall synthesis in susceptible bacteria.[1][4] In the dairy industry, nisin is a valuable tool for extending the shelf-life and enhancing the safety of various products.[2][3][5] This document provides detailed application notes and experimental protocols for the use of nisin in controlling spoilage in dairy products.

I. Application Notes

Nisin's efficacy can be influenced by the food matrix, pH, temperature, and the presence of other components.[6][7] It is most stable and active in acidic conditions and can withstand heat treatments like pasteurization.[6][7] However, its effectiveness can be reduced in high-fat products due to its tendency to bind to fat globules and casein.[8]

Recommended Applications in Dairy Products:

  • Fresh and Pasteurized Milk: The addition of nisin to fresh and pasteurized milk can significantly extend its shelf life by inhibiting the growth of psychrophilic and thermoduric bacteria that survive pasteurization.[2][8][9]

  • Yogurt: In yogurt, nisin helps to control the growth of spoilage organisms, especially during the fermentation process and post-fermentation storage.[3][6][8]

  • Cheese: Nisin is widely used in cheese production to prevent the growth of spoilage bacteria like Clostridium tyrobutyricum, which can cause "late blowing."[3][6][10][11] It also inhibits the growth of pathogens such as Listeria monocytogenes.[8]

  • Dairy Desserts: For dairy-based desserts that cannot undergo full sterilization, nisin can be used to control the growth of heat-resistant spores and extend shelf life.[12][13]

II. Quantitative Data on Nisin Efficacy

The following tables summarize the effective concentrations of nisin and its impact on microbial load in various dairy products as reported in scientific literature.

Table 1: Recommended Nisin Concentrations for Dairy Products

Dairy ProductRecommended Nisin ConcentrationTarget MicroorganismsReference
Fresh Milk (UHT)0.05 g/kgSpoilage bacteria[8]
Low-Fat Milk & Unsalted Cream0.08 g/kg (with heat treatment)Spoilage bacteria[8]
Yogurt0.05 g/kgSpoilage bacteria[8]
Yogurt (with nisin nanoparticles)0.125 mg/mLStaphylococcus aureus (MRSA), E. coli O157:H7[8][14]
Cheese0.05 - 0.1 g/kgClostridium botulinum, heat-resistant spores[8]
Cottage CheeseNot specifiedListeria monocytogenes[8]
Canned Unsweetened Condensed Milk0.08 - 0.1 g/kgHeat-resistant spores[8]
Processed Cheese2.50–6.24 μg/gClostridium spp.[15]
High-Fat Milk Pudding (5.0% fat)80 IU/gNatural spoilage bacteria[12]
High-Fat Milk Pudding (7.5% fat)120 IU/gNatural spoilage bacteria[12]

Table 2: Microbial Reduction and Shelf-Life Extension with Nisin

Dairy ProductNisin ConcentrationMicrobial Reduction / EffectShelf-Life ExtensionReference
Fresh Milk (UHT)0.05 g/kgSpoilage rate reduced from 0.04% to 0Not specified[8]
Low-Fat Milk & Unsalted Cream0.08 g/kg (with heat treatment at 121℃ for 3 min)Enables storage at 40℃ for six weeksNot specified[8]
Yogurt0.05 g/kg (with sterilization at 90℃ for 20 min)Inhibits spoilage bacteriaFrom 6 days to over 1 month at room temperature[8]
Yogurt (with nisin nanoparticles)0.125 mg/mLComplete elimination of MRSA within 24 hoursSignificantly prolonged[8][14]
Cottage CheeseNot specified~3 log cycle reduction of Listeria monocytogenes within 3 daysNot specified[8]
Pasteurized MilkNot specifiedInhibits Bacillus and psychrophilic bacteriaUp to 15 days[8]
Skim Milk (with lactoperoxidase system)Not specifiedListeria monocytogenes undetectable after 15 days at 25℃Not specified[8]
Greek Soft Acid-Curd CheeseNot specifiedInhibits spoilage bacteria>21 days[10][16]
Ricotta-Type Cheese2.5 mg/LInhibits the growth of L. monocytogenes>8 weeks[10]
Pasteurized Milk4 mg/mLTotal bacterial count below detection limit for at least 14 days at 4°CNot specified[9][17]

III. Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Nisin

This protocol is used to determine the lowest concentration of nisin that inhibits the visible growth of a target microorganism.

Materials:

  • Nisin stock solution (e.g., 1 mg/mL in sterile deionized water, pH adjusted to 2.5 with HCl)

  • Target microorganism (e.g., Listeria monocytogenes, Bacillus cereus) grown overnight in appropriate broth (e.g., BHI, TSB)

  • Sterile 96-well microtiter plates

  • Appropriate growth medium (e.g., M17 broth for Lactococcus, BHI for Listeria)

  • Microplate reader or visual inspection

Methodology:

  • Prepare serial two-fold dilutions of the nisin stock solution in the growth medium in the wells of a 96-well plate.

  • Adjust the overnight culture of the target microorganism to a concentration of approximately 10^5 - 10^6 CFU/mL in the same growth medium.

  • Add an equal volume of the diluted bacterial suspension to each well containing the nisin dilutions.

  • Include a positive control (bacteria without nisin) and a negative control (medium without bacteria).

  • Incubate the plate at the optimal growth temperature for the target microorganism for 18-24 hours.

  • Determine the MIC as the lowest concentration of nisin at which no visible growth (turbidity) is observed.[18]

Protocol 2: Evaluation of Nisin Efficacy in a Dairy Product (e.g., Pasteurized Milk)

This protocol assesses the effectiveness of nisin in controlling the growth of spoilage bacteria in a specific dairy product.

Materials:

  • Pasteurized milk

  • Nisin stock solution

  • Spoilage microorganism (e.g., Pseudomonas fluorescens, Bacillus cereus)

  • Sterile containers

  • Plate Count Agar (B569324) (PCA) or other suitable agar medium

  • Incubator

Methodology:

  • Inoculate pasteurized milk with a known concentration of the spoilage microorganism (e.g., 10^3 CFU/mL).[19]

  • Divide the inoculated milk into sterile containers.

  • Add different concentrations of nisin to the containers (e.g., 0, 250, 500 IU/mL).[20] One container will serve as a control with no nisin.

  • Store the containers at a relevant storage temperature (e.g., 4°C for refrigerated products).

  • At regular intervals (e.g., day 0, 3, 6, 9, 12), take samples from each container.[19][20]

  • Perform serial dilutions of the samples and plate them on PCA to determine the viable bacterial count (CFU/mL).[19]

  • Incubate the plates at the appropriate temperature and time for the target microorganism.

  • Compare the bacterial growth in the nisin-treated samples to the control to evaluate the inhibitory effect of nisin.

Protocol 3: Quantification of Nisin in Dairy Products using a Bioassay

This protocol uses a nisin-sensitive indicator strain to quantify the amount of active nisin in a food matrix.

Materials:

  • Nisin-sensitive indicator strain (e.g., Lactococcus lactis subsp. cremoris)

  • Dairy product sample containing nisin

  • Sterile buffer (e.g., 0.1% Tween 80, pH 2.5)[21]

  • Agar medium (e.g., M17 agar)

  • Nisin standards of known concentrations

Methodology:

  • Extract nisin from the dairy product by homogenizing the sample in the sterile buffer. Dilute the sample as necessary.[21]

  • Prepare an agar plate seeded with the nisin-sensitive indicator strain.

  • Create wells in the agar.

  • Add known concentrations of nisin standards to some wells and the extracted sample to other wells.

  • Incubate the plate overnight at the optimal growth temperature for the indicator strain.

  • Measure the diameter of the inhibition zones around the wells.

  • Create a standard curve by plotting the diameter of the inhibition zones against the logarithm of the nisin concentration of the standards.

  • Determine the nisin concentration in the sample by interpolating the diameter of its inhibition zone on the standard curve.[19]

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_nisin Prepare Nisin Stock Solution add_nisin Add Nisin at Various Concentrations prep_nisin->add_nisin prep_culture Prepare Overnight Culture of Target Microorganism inoculate Inoculate Dairy Product prep_culture->inoculate inoculate->add_nisin incubate Incubate at Controlled Temperature add_nisin->incubate sampling Periodic Sampling incubate->sampling plating Serial Dilution and Plating sampling->plating counting Colony Counting (CFU/mL) plating->counting compare Compare with Control counting->compare result Determine Nisin Efficacy compare->result

Caption: Experimental workflow for evaluating nisin efficacy in dairy products.

nisin_mechanism cluster_nisin Nisin Molecule cluster_bacterium Gram-Positive Bacterium cluster_effects Effects nisin Nisin membrane Cell Membrane nisin->membrane Inserts into lipid_II Lipid II nisin->lipid_II Binds to inhibition Inhibition of Cell Wall Synthesis nisin->inhibition Prevents pore Pore Formation membrane->pore lipid_II->membrane cell_wall Cell Wall Synthesis lipid_II->cell_wall death Cell Death pore->death Leads to inhibition->death Leads to

Caption: Mechanism of action of nisin against Gram-positive bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nisin Resistance in Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome nisin resistance in pathogenic bacteria.

Frequently Asked Questions (FAQs)

Q1: My nisin-sensitive bacterial strain has developed resistance after repeated exposure in my experiments. What are the possible mechanisms?

A1: Acquired nisin resistance can occur through several mechanisms. The most common include:

  • Enzymatic Degradation: Some bacteria express a Nisin Resistance Protein (NSR), which is a protease that cleaves and inactivates nisin. Specifically, NSR cleaves the peptide bond between methionine-lanthionine 28 and serine 29, resulting in a truncated and far less active nisin molecule.[1][2][3][4][5]

  • Cell Wall Alterations: Resistant strains may alter their cell wall composition to prevent nisin from reaching its target, Lipid II, in the cytoplasmic membrane.[6][7][8] This can involve thickening of the cell wall, changes in the net charge of the cell surface by modifying teichoic acids, or alterations in penicillin-binding proteins.[6][7][8]

  • Cell Membrane Modifications: Changes in the phospholipid composition and fatty acid profile of the cytoplasmic membrane can hinder nisin's ability to insert and form pores.[6][7]

  • ABC Transporters: Some bacteria may upregulate ATP-binding cassette (ABC) transporters that actively pump nisin out of the cell membrane.[6][7][8]

Q2: I am observing a decrease in the zone of inhibition in my agar (B569324) well diffusion assays with nisin. How can I confirm the mechanism of resistance?

A2: To investigate the mechanism of resistance, you can perform a series of experiments:

  • NSR Activity Assay: Incubate nisin with a cell lysate of the resistant strain and then test the residual activity of nisin against a sensitive indicator strain. A significant reduction in nisin activity suggests the presence of a nisin-degrading enzyme like NSR.[1]

  • Cell Wall and Membrane Analysis: Analyze the composition of the cell wall (e.g., peptidoglycan thickness, teichoic acid content) and the cell membrane (e.g., fatty acid profile) of both sensitive and resistant strains.

  • Gene Expression Analysis: Use techniques like RT-qPCR or RNA-seq to compare the expression levels of genes known to be involved in nisin resistance (e.g., nsr gene, genes for cell wall synthesis, ABC transporters) between the resistant and sensitive strains.[6][8]

Q3: Are there any commercially available nisin variants that are effective against NSR-producing bacteria?

A3: While not yet widely commercially available as therapeutic agents, research has led to the bioengineering of nisin variants with enhanced activity against NSR-producing strains. For example, the nisin A S29P variant, where serine at position 29 is replaced with proline, has shown to be as active as the wild-type nisin against sensitive strains but exhibits a 20-fold increase in specific activity against NSR-expressing bacteria.[2][3][4][5] Another promising variant is nisin PV.[2][3]

Q4: Can I combine nisin with other compounds to overcome resistance?

A4: Yes, combination therapy is a promising strategy. Nisin has shown synergistic or additive effects when combined with:

  • Plant-derived antimicrobials: Cinnamaldehyde and carvacrol (B1668589) have demonstrated synergistic effects with nisin against various food-borne pathogens.[9][10]

  • Traditional antibiotics: Nisin can work synergistically with antibiotics like penicillin and chloramphenicol (B1208) against staphylococcal biofilms.[11]

  • Chelating agents: EDTA can enhance the activity of nisin against Gram-negative bacteria by permeabilizing the outer membrane.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for nisin.
Possible Cause Troubleshooting Step
Nisin Degradation Prepare fresh nisin stock solutions for each experiment. Store stock solutions at -20°C.
Variability in Inoculum Size Standardize the inoculum density using a spectrophotometer (e.g., OD600 of 0.1) or by plating serial dilutions for colony forming unit (CFU) counting.
Binding of Nisin to Plasticware Use low-protein-binding microplates and pipette tips to minimize the loss of nisin.
Media Composition Be aware that components in complex media can interact with and reduce the activity of nisin. Use a defined minimal medium if possible for more consistent results.
Issue 2: Nisin appears ineffective against a known Gram-positive pathogen.
Possible Cause Troubleshooting Step
Innate Resistance The pathogen may possess intrinsic resistance mechanisms. Screen for the presence of the nsr gene via PCR.
Biofilm Formation Bacteria within a biofilm are often more resistant to antimicrobials. Test the activity of nisin against planktonic cells and established biofilms separately. Consider using nisin in combination with a biofilm-disrupting agent.[14]
Incorrect Nisin Formulation Ensure the nisin preparation is active. Test its activity against a known sensitive control strain. Nisin is more soluble and stable at acidic pH.

Quantitative Data Summary

Table 1: Nisin Resistance Levels in Selected Bacteria

Bacterial StrainResistance MechanismFold Increase in Nisin ResistanceReference
Lactococcus lactis IL1403 NisrMultiple (cell wall, metabolism, transport)75-fold[6]
Micrococcus flavus NisrNot specified125-fold[6][15]
Listeria monocytogenes NisrNot specified10-fold[15]
Lactococcus lactis expressing NSREnzymatic degradation20-fold[3]

Table 2: MIC of Nisin and Bioengineered Variants against an NSR-producing Strain

Nisin VariantMIC (µM) against L. lactis DRC3 (NSR+)Reference
Nisin A>1.25[3]
Nisin A S29P0.062[3]
Nisin PVNot specified[3]
Nisin F S29P0.031[3]
Nisin Z S29P0.031[3]
Nisin Q S29P0.019[3]

Table 3: Synergistic Activity of Nisin with Plant-Derived Antimicrobials

CombinationTarget BacteriaObservationReference
Nisin + CinnamaldehydeSalmonella typhimuriumSynergistic; >4 log CFU/g reduction in food model[9][10]
Nisin + CarvacrolFood-borne bacteriaSynergistic[9][10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Nisin

This protocol is adapted from the broth microdilution method.

Materials:

  • Nisin stock solution (e.g., 1 mg/mL in 0.02 M HCl)

  • Sterile 96-well microtiter plates (low-protein-binding recommended)

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Spectrophotometer

Methodology:

  • Prepare a 2-fold serial dilution of the nisin stock solution in the broth medium across the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the bacterial culture to a concentration of approximately 1 x 106 CFU/mL in the same broth.

  • Add 100 µL of the bacterial suspension to each well containing the nisin dilution, resulting in a final bacterial concentration of 5 x 105 CFU/mL.

  • Include a positive control (bacteria in broth without nisin) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • The MIC is defined as the lowest concentration of nisin that completely inhibits visible growth of the bacteria.[16]

Protocol 2: Agar Well Diffusion Assay for Nisin Activity

This protocol provides a qualitative or semi-quantitative measure of nisin's antimicrobial activity.

Materials:

  • Nisin solution of known concentration

  • Indicator bacterial strain (sensitive to nisin)

  • Appropriate agar medium (e.g., MRS agar for lactic acid bacteria)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip to create wells

Methodology:

  • Prepare a lawn of the indicator bacterium on the surface of the agar plate by spreading a diluted overnight culture.

  • Aseptically create wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 50-100 µL) of the nisin solution to each well.

  • Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.

  • Measure the diameter of the zone of inhibition (clear zone) around each well. The size of the zone is proportional to the antimicrobial activity of the nisin solution.[17]

Visualizations

nisin_resistance_mechanisms cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope Nisin Nisin NSR NSR Nisin->NSR Cleavage Cell Wall Cell Wall Nisin->Cell Wall Blocked Cell Membrane Cell Membrane Nisin->Cell Membrane Interaction Lipid II Lipid II Nisin->Lipid II Binding & Pore Formation Inactive Nisin Inactive Nisin NSR->Inactive Nisin Cell Membrane->Lipid II ABC Transporter ABC Transporter Cell Membrane->ABC Transporter ABC Transporter->Nisin Efflux Enzymatic Degradation Enzymatic Degradation Enzymatic Degradation->NSR Altered Cell Wall Altered Cell Wall Altered Cell Wall->Cell Wall Altered Membrane Altered Membrane Altered Membrane->Cell Membrane Active Efflux Active Efflux Active Efflux->ABC Transporter Resistance Resistance

Caption: Mechanisms of Nisin Resistance in Pathogenic Bacteria.

combination_therapy_workflow Start Start Select Nisin-Resistant Strain Select Nisin-Resistant Strain Start->Select Nisin-Resistant Strain Hypothesize Synergy Hypothesize Synergy Select Nisin-Resistant Strain->Hypothesize Synergy Determine MIC of Nisin Determine MIC of Nisin Hypothesize Synergy->Determine MIC of Nisin Determine MIC of Compound B Determine MIC of Compound B Hypothesize Synergy->Determine MIC of Compound B Checkerboard Assay Checkerboard Assay Determine MIC of Nisin->Checkerboard Assay Determine MIC of Compound B->Checkerboard Assay Calculate FIC Index Calculate FIC Index Checkerboard Assay->Calculate FIC Index Synergy Synergy Calculate FIC Index->Synergy FIC ≤ 0.5 No Synergy No Synergy Calculate FIC Index->No Synergy FIC > 0.5

Caption: Workflow for Assessing Nisin Combination Therapy.

bioengineered_nisin_logic Problem NSR Cleaves Nisin Identify Cleavage Site NSR cleaves at Ser29 Problem->Identify Cleavage Site Hypothesis Mutate Ser29 to prevent cleavage? Identify Cleavage Site->Hypothesis Site-Directed Mutagenesis Create Nisin S29X Variants Hypothesis->Site-Directed Mutagenesis Screen Variants Test against NSR+ and NSR- strains Site-Directed Mutagenesis->Screen Variants Outcome Nisin S29P is resistant to NSR cleavage and retains activity Screen Variants->Outcome

Caption: Logic for Developing NSR-Resistant Nisin Variants.

References

Technical Support Center: Enhancing Nisin Stability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of nisin in various formulations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with nisin-containing formulations.

Problem Potential Cause Suggested Solution
Rapid loss of nisin activity in a liquid formulation at neutral or alkaline pH. Nisin is most stable in acidic conditions (pH 3.0-5.0). At neutral or alkaline pH, it undergoes denaturation and degradation.[1]Adjust the pH of the formulation to the acidic range (ideally pH 3-3.5) if permissible for your application. If the pH cannot be altered, consider encapsulation techniques to protect the nisin.
Decreased nisin efficacy after heat treatment (e.g., pasteurization, sterilization). High temperatures, especially for prolonged periods, can cause nisin degradation.[1] While nisin can withstand moderate heat like pasteurization, extensive heat can reduce its activity.[1]Minimize the duration and intensity of heat exposure. Nisin shows greater thermal stability at a lower pH.[2][3] Consider adding nisin after the heat treatment step if aseptic processing is possible. Encapsulation can also offer thermal protection.
Inconsistent or lower-than-expected antimicrobial activity in a food matrix. Nisin can interact with components in the formulation, such as proteins and fats, which can reduce its bioavailability and activity.[1][4] Proteolytic enzymes present in some matrices can also degrade nisin.[5][6]Increase the nisin concentration to compensate for interactions. Consider using encapsulation methods like liposomes or nanoparticles to shield nisin from interacting components and enzymatic degradation.[1][7][8]
Precipitation or poor solubility of nisin in the formulation. Nisin's solubility is pH-dependent, with higher solubility in acidic conditions and significantly lower solubility at neutral or alkaline pH.[3][7]Prepare nisin stock solutions in an acidic solvent (e.g., 0.02 N HCl) before adding to the final formulation.[2][3][9][10] If the final formulation has a neutral pH, consider using nisin variants with improved solubility or encapsulation to maintain its dispersion.[11][12]
Nisin activity diminishes over a short storage period. Storage conditions such as temperature, light exposure, and humidity can accelerate nisin degradation.[1]Store nisin-containing formulations at refrigerated temperatures.[1] Protect from light and high humidity.[1] Modified atmosphere or vacuum packaging can also help by reducing oxidative stress.[1]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for nisin stability?

Nisin exhibits maximum stability and solubility at an acidic pH, typically between 3.0 and 3.5.[9] As the pH increases towards neutral and alkaline levels, its stability and solubility decrease significantly.[1][2][3]

2. How does temperature affect nisin's stability?

Nisin is relatively heat-stable, especially at acidic pH. For instance, at pH 3, it can withstand autoclaving at 115°C for 20 minutes with less than a 5% loss in activity.[9] However, at neutral or alkaline pH, its thermal stability is considerably reduced.[2] Prolonged exposure to high temperatures can lead to degradation and loss of antimicrobial function.[1]

3. Can components in my formulation inactivate nisin?

Yes, certain components can interact with and reduce the effectiveness of nisin. Proteins and fats are known to bind to nisin, making it less available to act on target microorganisms.[1][4] In some food matrices that have not been heat-treated, proteolytic enzymes can rapidly degrade nisin.[5]

4. What are the primary degradation pathways for nisin?

Nisin degradation can occur through several pathways, including:

  • Enzymatic Hydrolysis: Proteases present in the formulation can cleave the peptide bonds of nisin.[13]

  • Oxidation: The unsaturated amino acids in nisin are susceptible to oxidation, which can lead to a loss of activity.

  • Thermal Degradation: High temperatures can induce chemical modifications and degradation of the nisin structure.[13]

5. How can I improve the stability of nisin in a neutral pH formulation?

For neutral pH formulations, several strategies can be employed:

  • Encapsulation: Entrapping nisin in carriers like liposomes, nanoparticles, or microcapsules can protect it from the surrounding environment and control its release.[1][7][8][10][14][15]

  • Genetic Modification: Nisin variants have been engineered with improved solubility and stability at neutral pH.[1][3][11][12]

  • Combination with other preservatives: Synergistic effects with other antimicrobials can enhance overall preservation while potentially allowing for a lower concentration of nisin.[1]

Quantitative Data on Nisin Stability

The following tables summarize the impact of pH and temperature on nisin stability based on available data.

Table 1: Effect of pH on Nisin Activity Loss After Autoclaving

pHTemperature (°C)Time (min)Activity Loss (%)
211520Not stable
311520< 5
312115< 5
>3115-12115-20Marked decrease

Data compiled from multiple sources.[9]

Table 2: Chemical Stability of Nisin A at Different Temperatures and pH

Temperature (°C)pH Range with Relative StabilitypH with Optimal StabilitypH Range with Sharp Decrease in Stability
202-6-7-8
37-3<3 and >3
75-3<3 and >3

Data derived from studies on nisin A stability.[3]

Experimental Protocols

Protocol 1: Preparation of Nisin Stock Solution

This protocol describes the preparation of a standard nisin stock solution.

Materials:

  • Nisin preparation (commercial standard, e.g., from Sigma-Aldrich or Fluka)[2][3]

  • 0.02 N Hydrochloric acid (HCl)

  • Sterile distilled water

  • Acetic acid (for some commercial kits)[9]

Procedure:

  • Accurately weigh the required amount of nisin powder. Commercial preparations typically contain 2.5% nisin.[9]

  • Dissolve the nisin powder in 0.02 N HCl to achieve a desired stock concentration (e.g., 1 mg/mL or 5,000 IU/mL).[2][3][10]

    • Note: Some commercial kits may recommend dissolving in 0.05% acetic acid.[9]

  • Allow the nisin to dissolve for 5-10 minutes at room temperature.[9]

  • If insoluble material is present, centrifuge the solution to pellet the insolubles. The active nisin will be in the clear supernatant.[9]

  • Store the stock solution in aliquots at -20°C for long-term stability (up to 1 year).[9]

  • For immediate use in assays, dilute the stock solution to the working concentration (e.g., 50 IU/mL) using 0.02 N HCl.[2][3][10]

  • Important: Diluted nisin solutions are not stable and should be prepared fresh before use.[9]

Protocol 2: Nisin Encapsulation in Liposomes (Ethanol Injection Method)

This protocol provides a general method for encapsulating nisin in nanoliposomes.

Materials:

  • Phosphatidylcholine (lecithin)

  • Cholesterol

  • Nisin

  • Crocin (optional, for co-encapsulation)

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 6.0, 0.05 M

  • Magnetic stirrer

  • Disperser (e.g., ULTRA-TURRAX)

  • Ultrasonic homogenizer (sonicator)

Procedure:

  • Prepare the lipid phase by dissolving a determined amount of phosphatidylcholine and cholesterol in ethanol.[15]

  • Prepare the aqueous phase by dissolving nisin (and crocin, if applicable) in PBS.[15]

  • Add the nisin solution to the lipid solution.[15]

  • Vigorously mix the solution using a magnetic stirrer.[15]

  • To ensure complete homogenization, use a disperser at approximately 5000 RPM for 15 minutes.[15]

  • Dilute the resulting solution (e.g., 1:10) and repeat the mixing and homogenization steps.[15]

  • Subject the suspension to ultrasonication to form nisin-loaded nanoliposomes. Sonication can be performed in pulse mode (e.g., 1 second on / 1 second off) for a total of 20-40 minutes.[15]

  • The resulting liposome (B1194612) suspension can be further characterized for size, zeta potential, and encapsulation efficiency.

Protocol 3: Quantification of Nisin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for nisin quantification.

Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)[10]

  • C18 column (e.g., 4.6 x 250 mm or 4.6 x 150 mm)[6]

  • Nisin standard

  • Acetonitrile (HPLC grade)

  • Dilute hydrochloric acid (e.g., 0.02 M)[6]

  • Mobile phase A: e.g., 10% Acetonitrile / 0.5% Formic Acid in water

  • Mobile phase B: e.g., 80% Acetonitrile / 0.5% Formic Acid in water

  • Microporous filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of nisin standard by dissolving a known amount in 0.02 M HCl.[6]

    • Create a series of standard dilutions from the stock solution to generate a calibration curve.

    • Filter all standard solutions through a 0.45 µm filter before injection.[10]

  • Sample Preparation:

    • Extract nisin from the formulation. This may involve acidification, heating, and centrifugation depending on the matrix.[6]

    • Filter the extracted sample through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18 column

    • Column Temperature: 25-35°C[6]

    • Mobile Phase: A gradient elution using mobile phases A and B. A typical gradient might start with a low percentage of B, increasing over time to elute the nisin.

    • Flow Rate: 0.9-1.1 mL/min[6]

    • Detection Wavelength: 205-225 nm[6]

    • Injection Volume: 5-50 µL[6]

  • Analysis:

    • Inject the standard solutions to establish the retention time of nisin and generate a calibration curve by plotting peak area against concentration.[10]

    • Inject the prepared sample.

    • Identify the nisin peak in the sample chromatogram based on the retention time.

    • Quantify the amount of nisin in the sample by comparing its peak area to the calibration curve.

Visualizations

Caption: Factors influencing the stability of nisin in formulations.

Nisin_Stabilization_Workflow start Start: Nisin Instability Observed check_pH Is the formulation pH in the optimal range (3-5)? start->check_pH adjust_pH Adjust pH to acidic range check_pH->adjust_pH No check_temp Is the formulation subjected to high heat? check_pH->check_temp Yes adjust_pH->check_temp reduce_heat Optimize heat treatment (lower temp/shorter time) check_temp->reduce_heat Yes check_matrix Are there interacting components (proteins, fats, enzymes)? check_temp->check_matrix No reduce_heat->check_matrix encapsulate Consider encapsulation (e.g., liposomes, microcapsules) check_matrix->encapsulate Yes evaluate Evaluate stability and activity of the new formulation check_matrix->evaluate No encapsulate->evaluate end End: Improved Stability evaluate->end

Caption: Decision workflow for improving nisin stability.

Nisin_Degradation_Pathways nisin Intact Nisin degradation Degradation Pathways nisin->degradation enzymatic Enzymatic Hydrolysis (e.g., proteases) degradation->enzymatic thermal Thermal Degradation degradation->thermal oxidative Oxidation degradation->oxidative products Inactive Fragments & Modified Peptides enzymatic->products thermal->products oxidative->products loss_activity Loss of Antimicrobial Activity products->loss_activity

Caption: Primary degradation pathways of nisin leading to loss of activity.

References

Technical Support Center: Large-Scale Nisin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the large-scale production of nisin.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during nisin production, offering potential causes and actionable solutions in a question-and-answer format.

Fermentation & Culture Issues

Question: Why is my nisin yield consistently low?

Answer: Low nisin yield is a frequent challenge and can stem from several factors.[1][2] Key areas to investigate include:

  • Suboptimal Culture Medium: The composition of the growth medium is critical. Ensure that carbon, nitrogen, and phosphate (B84403) sources are optimized.[2] Using costly substrates can also be a limiting factor in large-scale production.[1] Consider using alternative, low-cost media such as molasses or whey-based substrates, which have been shown to support high nisin titers.[1]

  • Inhibitory Metabolite Accumulation: Lactococcus lactis, the primary nisin producer, generates lactic acid as a major fermentation end product.[1] This accumulation lowers the pH of the culture medium, leading to growth arrest and, consequently, reduced nisin production, which is biomass-dependent.[1][3][4]

  • Producer Strain Inhibition: The producing strain itself is not fully resistant to the nisin it produces.[1] This self-inhibition can become a bottleneck, limiting the final concentration of nisin.

  • Suboptimal Fermentation Conditions: Factors like pH, temperature, and aeration must be tightly controlled. Nisin production is highly sensitive to these parameters.[2][5]

Question: How can I overcome growth arrest due to lactic acid accumulation?

Answer: Managing lactic acid concentration and maintaining an optimal pH is crucial for sustained nisin production.

  • pH-Controlled Fermentation: Employ a bioreactor with automated pH control. Maintaining the pH between 6.0 and 6.8 by the controlled addition of an alkali solution (e.g., NaOH) can prevent growth inhibition and extend the production phase.[4][6][7]

  • Co-culturing: A mixed-culture system with a lactate-consuming organism, such as the yeast Kluyveromyces marxianus, can be used.[4][8] The yeast assimilates the lactate (B86563) produced by L. lactis, thereby stabilizing the pH without the need for adding alkali.[4]

  • Fed-Batch Fermentation: Implementing a fed-batch strategy where nutrients are supplied at a controlled rate can help manage growth and metabolite production, leading to higher cell densities and nisin yields.[8][9][10][11]

Question: My L. lactis strain shows poor growth. What could be the cause?

Answer: Poor growth can be attributed to several factors:

  • Nutrient Limitation: Ensure the medium is not depleted of essential nutrients. The choice of carbon source is a critical control step; sucrose (B13894) and lactose (B1674315) are often effective, but this can be strain-dependent.[6]

  • Oxidative Stress: L. lactis growth can be negatively affected by oxidative stress.[3] Supplementing the medium with antioxidants like glutathione (B108866) or pyruvate (B1213749) has been shown to reduce oxidative stress and improve biomass.[3]

  • Inappropriate Inoculum: The size and age of the inoculum can influence the fermentation process. An optimized inoculum size (e.g., 1%) and age (e.g., 16-24 hours) can lead to better performance.[6][12]

Purification Challenges

Question: I am facing difficulties in purifying nisin from the fermentation broth. What are the common issues?

Answer: Nisin purification can be challenging due to its properties and the complexity of the fermentation broth.

  • Adsorption to Producer Cells: Nisin can adsorb to the surface of the L. lactis cells that produce it, reducing the amount of free nisin in the supernatant available for purification.[2]

  • Co-purification of Contaminants: The fermentation broth contains numerous other proteins and metabolites that can co-purify with nisin, leading to a product with low purity.

  • Nisin Instability: Nisin is most stable at an acidic pH (around 2-3).[13][14] At alkaline pH, its solubility and activity decrease significantly.[14] Ensure that the pH is controlled throughout the purification process.

  • Binding to Food Components: Due to its hydrophobic nature, nisin can bind to other components in the medium, which can decrease its effective concentration during purification and storage.[15]

Question: What is an effective method for large-scale nisin purification?

Answer: Cation exchange chromatography is a widely used and effective method for nisin purification. An optimized protocol involves a multi-step elution to effectively separate nisin from contaminants.[16][17] Another approach is a salting-out method, which can be simpler to scale up and can yield a product with high purity.[18][19]

Activity & Stability

Question: The purified nisin shows low antimicrobial activity. What went wrong?

Answer: Low activity can result from issues during production, purification, or storage.

  • Enzymatic Degradation: Proteases present in the fermentation broth can degrade nisin, reducing its activity.[2]

  • pH-induced Inactivation: As mentioned, nisin loses activity at neutral to alkaline pH.[14] All solutions used for purification and storage should be acidic.

  • Improper Storage: Nisin should be stored under appropriate conditions (acidic pH, low temperature) to maintain its stability and activity over time.

Question: How is nisin activity measured accurately?

Answer: The most common method is the agar (B569324) well diffusion assay.[13][20][21] This bioassay uses a nisin-sensitive indicator strain, such as Lactobacillus sakei or a sensitive L. lactis strain.[13][16] The size of the inhibition zone created by a nisin sample is proportional to its concentration. For quantification, the results are compared to a standard nisin preparation with a known activity, typically expressed in International Units (IU).[13][22] More sensitive methods, such as bioluminescence-based assays, have also been developed.[23]

Data Presentation: Optimizing Nisin Production

The following tables summarize key quantitative data for optimizing nisin production by Lactococcus lactis.

Table 1: Optimization of Fermentation Medium Components
ComponentStrainConcentration Range / LevelEffect on Nisin YieldReference
Sucrose L. lactis ATCC 114545.0 - 12.5 g/LMaximum level (12.5 g/L) increased yield[24][25]
Asparagine L. lactis ATCC 114547.5 - 75 g/LMaximum level (75 g/L) increased yield[24][25]
Potassium Phosphate L. lactis ATCC 114546.0 - 18.0 g/LMaximum level (18.0 g/L) increased yield[24][25]
Tween-80 L. lactis ATCC 114541.0 - 6.6 g/LMinimum level (1.0 g/L) was optimal[24][25]
Yeast Extract Bioengineered L. lactis30 g/LUsed in optimized fermentation medium[6]
Corn Steep Liquor Powder L. lactis E150.89% (w/v)Optimal for replacing costly peptone[11]
Nisin (as inducer) L. lactis UQ234.4 - 74.4 IU/LAddition of subinhibitory amounts increased yield[26][27]
Table 2: Optimization of Physical Fermentation Parameters
ParameterStrainOptimal ValueResulting Nisin Titer / ProductivityReference
pH L. lactis UQ26.5 (constant)575 ± 17 IU/mL[26][27]
pH Bioengineered L. lactis6.0 (constant)Increased cell growth and nisin production[6]
Temperature L. lactis MTCC 44030°CFavored nisin production over biomass[20]
Temperature General27°C599.70 IU/mL and 37.48 IU/mL/h[12]
Agitation L. lactis MTCC 440100 rpmOptimal for nisin production[20]

Experimental Protocols

Protocol 1: Culture of Lactococcus lactis for Nisin Production

This protocol describes a batch fermentation process in a controlled bioreactor.

  • Inoculum Preparation: a. Prepare a stock culture of L. lactis (e.g., ATCC 11454) maintained at -80°C in MRS broth with 40% (v/v) glycerol.[13] b. Inoculate 50 mL of MRS broth in a 250 mL Erlenmeyer flask. c. Incubate for 16-20 hours at 30°C with gentle agitation (100 rpm).[6][20]

  • Bioreactor Setup: a. Prepare the fermentation medium (e.g., optimized MRS broth or a whey-based medium).[24][26] For a 1.5 L working volume, fill the bioreactor with the medium.[6] b. Autoclave the bioreactor with the medium at 121°C for 15 minutes.[20]

  • Fermentation: a. Inoculate the sterile medium in the bioreactor with 1% (v/v) of the overnight culture.[6] b. Set the fermentation parameters:

    • Temperature: 30°C[6]
    • Agitation: 100 rpm[6]
    • pH: Maintain at 6.0-6.5 by automatic addition of 5 M NaOH.[6][26] c. Run the fermentation for 12-24 hours. Withdraw samples aseptically at regular intervals (e.g., every hour) to monitor cell density (OD600), pH, and nisin activity.[6]

  • Harvesting: a. After the fermentation is complete, harvest the culture broth. b. Remove the bacterial cells by centrifugation (e.g., 6000 x g for 30 minutes at 4°C).[16] c. Collect the cell-free supernatant, which contains the secreted nisin, for subsequent purification.

Protocol 2: Nisin Purification by Cation Exchange Chromatography

This protocol is an optimized method for purifying nisin from the cell-free supernatant.[16][17]

  • Supernatant Preparation: a. Take the cell-free supernatant from the fermentation (Protocol 1, Step 4). b. Adjust the pH of the supernatant to ~3.0-5.0 using an acid like lactic acid.[16] c. Filter the solution through a 0.45 µm membrane to remove any remaining particulates.[16]

  • Chromatography Setup: a. Use a cation exchange column (e.g., HiTrap SP HP).[16] b. Equilibrate the column with a binding buffer (e.g., 50 mM lactic acid, pH 3).

  • Sample Loading and Elution: a. Load the prepared supernatant onto the equilibrated column at a low flow rate (e.g., 2 mL/min).[16] b. Wash the column with the binding buffer until the absorbance at 215 nm returns to baseline. c. Elute the bound nisin using a multi-step gradient of NaCl in the binding buffer. This provides better separation than a single-step elution.[16][17]

    • Step I: 200 mM NaCl
    • Step II: 400 mM NaCl
    • Step III: 600 mM NaCl
    • Step IV: 800 mM NaCl
    • Step V: 1 M NaCl d. Collect fractions during each elution step. Nisin typically elutes at higher NaCl concentrations.

  • Analysis and Desalting: a. Analyze the collected fractions for nisin activity (using Protocol 3) and purity (e.g., via Tricine-SDS-PAGE).[17] b. Pool the fractions containing pure, active nisin. c. Desalt the pooled fractions using dialysis or a suitable desalting column. d. Lyophilize the final product to obtain nisin as a stable powder.

Protocol 3: Nisin Activity Assessment by Agar Well Diffusion Assay

This assay quantifies the antimicrobial activity of nisin samples.[21][28]

  • Indicator Plate Preparation: a. Prepare an indicator culture of a nisin-sensitive strain (e.g., L. lactis NZ9000 or Lactobacillus sakei ATCC 15521).[13][16] b. Mix 1 mL of the pre-culture with 50 mL of lukewarm (approx. 50°C) molten agar medium (e.g., GM17 or MRS agar).[21][28] c. Pour the mixture into a large petri dish and allow it to solidify evenly.[21]

  • Well Creation: a. Once the agar is solid, use a sterile, wide-end glass Pasteur pipette or a cork borer to create uniform wells in the agar.[21][28] b. Label the wells on the bottom of the plate.

  • Sample and Standard Preparation: a. Prepare a standard nisin solution of known activity (e.g., 1000 IU/mL) in an appropriate buffer (e.g., 0.02 M HCl). Create a series of two-fold dilutions.[13] b. Prepare the unknown samples (e.g., fermentation supernatant or purified fractions) by diluting them as necessary.

  • Assay: a. Carefully pipette a fixed volume (e.g., 40 µL) of each standard dilution and unknown sample into the designated wells.[21] b. Allow the samples to diffuse into the agar for a few minutes. c. Incubate the plate overnight at 30°C.[28]

  • Analysis: a. After incubation, clear zones of growth inhibition will appear around the wells containing active nisin. b. Measure the diameter of the inhibition zones. c. Create a standard curve by plotting the zone diameter against the logarithm of the nisin concentration for the standards. d. Use the standard curve to determine the nisin activity in the unknown samples.

Visualizations

Experimental Workflow Diagram

Nisin_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc Quality Control Inoculum Inoculum Preparation Fermentation pH-Controlled Fermentation Inoculum->Fermentation 1% v/v Harvest Cell Removal (Centrifugation) Fermentation->Harvest Culture Broth Purification Cation Exchange Chromatography Harvest->Purification FinalProduct Lyophilization Purification->FinalProduct ActivityAssay Activity Assay (Agar Diffusion) Purification->ActivityAssay In-process check FinalProduct->ActivityAssay Final QC

Caption: Workflow for large-scale nisin production and purification.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Start Low Nisin Yield Detected CheckGrowth Is L. lactis growth (biomass) low? Start->CheckGrowth CheckpH Is final pH < 5.5? CheckGrowth->CheckpH No Sol_Growth Solution: - Optimize medium (C, N, P sources) - Check inoculum health - Add antioxidants (e.g., pyruvate) CheckGrowth->Sol_Growth Yes CheckPurity Is activity low post-purification? CheckpH->CheckPurity No Sol_pH Solution: - Implement pH control (target 6.0-6.5) - Consider co-culture with lactate-consuming yeast CheckpH->Sol_pH Yes Sol_Purification Solution: - Check for protease degradation - Ensure acidic pH during purification - Optimize chromatography elution CheckPurity->Sol_Purification Yes

References

Technical Support Center: Optimizing Nisin Fermentation Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during nisin fermentation and purification.

Troubleshooting Guide

This section addresses common problems encountered during nisin fermentation and purification, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Low Nisin Yield Suboptimal Media Composition: Insufficient or imbalanced nutrients (carbon, nitrogen, phosphate).- Optimize Carbon Source: Sucrose (B13894) or lactose (B1674315) are commonly used. Test concentrations between 2.68% and 7% (w/v).[1][2] - Optimize Nitrogen Source: Tryptone, peptone, and yeast extract are critical. Experiment with concentrations from 0.5% to 2.5% (w/v).[1][2] - Phosphate (B84403) Levels: Ensure adequate phosphate, for example, 1.91% K2HPO4 or 0.01% sodium phosphate.[1][2] - Surfactant Addition: Tween-80 can enhance production; test concentrations around 0.3% (w/v).[2]
Inappropriate Fermentation Parameters: pH, temperature, or agitation not at optimal levels.- pH Control: Maintain a constant pH between 6.5 and 7.0 using NH4OH or NaOH.[1] Uncontrolled pH can lead to decreased production due to lactic acid accumulation.[3] - Temperature: The optimal temperature is typically around 30°C.[1] - Agitation: While not always necessary, gentle agitation can sometimes improve yield. However, excessive agitation can be detrimental.[4]
Insufficient Induction: Timing or concentration of nisin addition for auto-induction is not optimal.- Induction Timing: Induce the culture at the mid-exponential growth phase, typically at an OD600 of around 1.0 to 5.0.[1][5] - Inducer Concentration: Use a low concentration of nisin for induction, for example, 10-40 ng/mL.[1]
Producer Strain Issues: Strain degradation or low intrinsic production capability.- Strain Viability: Ensure the viability and purity of the Lactococcus lactis starter culture. - Strain Improvement: Consider mutagenesis and screening for higher-yielding strains.[6]
Low Nisin Purity After Purification Inefficient Purification Method: Single-step elution may not be sufficient to remove all impurities.- Multi-Step Elution: Employ a step-wise salt gradient (e.g., 200 mM to 1 M NaCl) in cation exchange chromatography for better separation of contaminants.[7][8] - Salting-Out: Consider a salting-out approach as an alternative or supplementary purification step, which can significantly increase purity.[9][10]
Presence of Contaminants: Co-purification of other proteins or media components.- Column Choice: Use a high-resolution cation exchange resin like SP Sepharose.[8] - Washing Steps: Ensure thorough washing of the column before elution to remove non-specifically bound molecules.
Inconsistent Fermentation Results Variability in Inoculum: Differences in the age or size of the inoculum.- Standardize Inoculum: Use a consistent inoculum age (e.g., end of the logarithmic phase) and size (e.g., 2.5% v/v).[4] - Seed Culture Preparation: Implement a standardized two-step seed culture protocol to ensure a healthy and active inoculum.[11]
Fluctuations in Fermentation Conditions: Inconsistent control of pH, temperature, or media preparation.- Process Monitoring: Implement strict monitoring and control of all critical fermentation parameters. - Media Preparation: Ensure consistent and accurate preparation of the fermentation medium for each batch.
Nisin Degradation Proteolytic Activity: Presence of proteases in the fermentation broth.- pH Control: Maintaining a lower pH can help preserve nisin activity as it is more stable in acidic conditions.[12] - Harvest Time: Harvest the culture shortly after peak production is reached, as prolonged fermentation can lead to degradation.

Frequently Asked Questions (FAQs)

Fermentation Optimization

Q1: What is the optimal pH for nisin fermentation?

A1: The optimal pH for nisin production by Lactococcus lactis is generally maintained between 6.5 and 7.0.[1][13] Controlling the pH is crucial, as the accumulation of lactic acid can lower the pH and inhibit cell growth and nisin production.[3]

Q2: What are the most critical media components for high nisin yield?

A2: The most critical media components are a suitable carbon source (like sucrose or lactose), nitrogen sources (such as tryptone, peptone, and yeast extract), and phosphate.[1][2] The addition of Tween-80 can also significantly enhance nisin production.[2]

Q3: When and how should I induce nisin production?

A3: Nisin production is auto-regulated. For controlled expression systems like the NICE® system, induction should be performed during the mid-exponential growth phase (OD600 of approximately 1.0 to 5.0) by adding a small amount of nisin (e.g., 10-40 ng/mL) to the culture medium.[1]

Purification Strategies

Q4: What is the most effective method for purifying nisin?

A4: Cation exchange chromatography at a low pH is a widely used and effective method for nisin purification.[7][8] A multi-step elution with an increasing salt gradient (e.g., NaCl) can significantly improve purity compared to a single-step elution.[7][14] Salting-out is another simple and effective method that can yield high-purity nisin.[9][10]

Q5: How can I improve the purity of my nisin preparation?

A5: To improve purity, consider using a multi-step elution protocol during cation exchange chromatography.[7] This allows for the separation of nisin from other contaminating proteins and peptides. Additionally, a salting-out method can be employed to precipitate nisin, leaving many impurities in the supernatant.[9]

Nisin Biosynthesis and Regulation

Q6: How is nisin biosynthesis regulated?

A6: Nisin biosynthesis is regulated by a two-component signal transduction system encoded by the nisR and nisK genes.[15] NisK is a sensor histidine kinase that detects extracellular nisin. Upon binding nisin, NisK autophosphorylates and then transfers the phosphate group to NisR, a response regulator. Phosphorylated NisR then acts as a transcriptional activator for the nisin biosynthesis genes.[16][17]

Quantitative Data Summary

Table 1: Optimized Media Compositions for Nisin Production
ComponentConcentration (w/v)Reference StrainNisin Yield (IU/mL)Reference
Sucrose2.68%L. lactis Lac23381.81[2]
Tryptone0.5%L. lactis Lac23381.81[2]
Yeast Extract1%L. lactis Lac23381.81[2]
Tween-800.3%L. lactis Lac23381.81[2]
K2HPO41.91%L. lactis Lac23381.81[2]
NaCl0.81%L. lactis Lac23381.81[2]
MgSO4·7H2O0.02%L. lactis Lac23381.81[2]
Ascorbic Acid0.05%L. lactis Lac23381.81[2]
Sucrose1.97%L. lactis E153036[11]
Corn Steep Liquor Powder0.89%L. lactis E153036[11]
Yeast Extract1%L. lactis E153036[11]
KH2PO40.5%L. lactis E153036[11]
NaCl0.2%L. lactis E153036[11]
MgSO4·7H2O0.03%L. lactis E153036[11]
CaCO30.5%L. lactis E153036[11]
Tween-800.28%L. lactis E153036[11]
Table 2: Comparison of Nisin Purification Methods
Purification MethodElution StrategyPurityReference
Cation Exchange ChromatographySingle-step (1 M NaCl)Lower purity with contaminants[7][8]
Cation Exchange ChromatographyFive-step NaCl gradientHigh purity, devoid of impurities[7][14]
Salting-OutAmmonium sulfate (B86663) precipitation~33% from culture, ~58% from commercial prep[9][10]

Experimental Protocols

Protocol 1: Batch Fermentation for Nisin Production
  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a single colony of Lactococcus lactis into GM17 broth and incubating at 30°C for 8-10 hours.

    • Perform a second subculture under the same conditions to ensure a vigorous starter culture.[11]

  • Fermentation Medium:

    • Prepare the optimized fermentation medium (refer to Table 1 for examples). Sterilize by autoclaving.

  • Fermentation:

    • Inoculate the sterile fermentation medium with 5% (v/v) of the fresh seed culture.[11]

    • Maintain the fermentation at 30°C.[1]

    • Control the pH at 6.5-7.0 by the automated addition of NH4OH or NaOH.[1]

    • If using an inducible system, add nisin to a final concentration of 10-40 ng/mL at an OD600 of approximately 1.0-5.0.[1]

    • Continue fermentation for 12-24 hours. Monitor cell growth (OD600) and nisin production periodically.

  • Harvesting:

    • Harvest the culture by centrifugation at 12,000 x g for 10 minutes at 4°C to separate the cells from the supernatant containing nisin.[11]

Protocol 2: Nisin Purification by Cation Exchange Chromatography
  • Supernatant Preparation:

    • Acidify the cell-free supernatant from the fermentation to pH 2.0 with HCl to ensure nisin stability and protonation.[11]

  • Column Equilibration:

    • Equilibrate a cation exchange column (e.g., SP Sepharose) with a low pH buffer (e.g., 50 mM lactic acid).[8]

  • Loading:

    • Load the acidified supernatant onto the equilibrated column.

  • Washing:

    • Wash the column thoroughly with the equilibration buffer to remove unbound impurities.

  • Elution:

    • Elute the bound nisin using a step-wise gradient of NaCl in the equilibration buffer. A suggested five-step gradient is 200 mM, 400 mM, 600 mM, 800 mM, and 1 M NaCl.[8][14]

    • Collect fractions at each step and analyze for nisin activity and purity.

  • Analysis:

    • Determine nisin concentration and purity of the fractions using methods such as bioassay (agar diffusion assay), HPLC, and SDS-PAGE.[8][11]

Visualizations

Nisin_Biosynthesis_Regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nisin_out Nisin (active) Nisin_out->Nisin_out NisK NisK (Sensor Kinase) Nisin_out->NisK 1. Binding Precursor_out Modified Pre-nisin NisP NisP (Protease) Precursor_out->NisP 7. Cleavage of Leader Peptide NisR NisR (Response Regulator) NisK->NisR 2. Phosphorylation NisT NisT (ABC Transporter) NisP->Nisin_out 8. Release of Active Nisin NisA nisA gene NisR->NisA 3. Transcriptional Activation NisBTC nisBTC genes NisR->NisBTC 3. Transcriptional Activation Precursor_in Pre-nisin (unmodified) NisA->Precursor_in 4. Translation Modification NisB, NisC (Modification Enzymes) Precursor_in->Modification 5. Post-translational Modification Modification->Precursor_out 6. Transport

Caption: Nisin biosynthesis and its two-component regulatory pathway.

Fermentation_Purification_Workflow cluster_fermentation Fermentation Stage cluster_purification Purification Stage Inoculum Inoculum Preparation (L. lactis) Fermentation Batch Fermentation (pH & Temperature Controlled) Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Supernatant Cell-Free Supernatant (Acidified to pH 2.0) Harvest->Supernatant Collect Supernatant Chromatography Cation Exchange Chromatography Supernatant->Chromatography Elution Step-wise NaCl Elution (0.2M - 1M) Chromatography->Elution PureNisin High Purity Nisin Elution->PureNisin

Caption: Workflow for nisin fermentation and purification.

References

Nisin Activity Assay Troubleshooting and Technical Support

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nisin activity assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and inconsistencies encountered during nisin activity quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you might encounter during your experiments in a question-and-answer format.

Q1: Why am I seeing no zones of inhibition, or very small zones, in my agar (B569324) diffusion assay?

A1: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:

  • Nisin Inactivity:

    • Improper Storage: Nisin is sensitive to pH and temperature. Ensure your nisin stock solution is stored under acidic conditions (pH < 4) and at low temperatures (4°C for short-term, -20°C for long-term). Nisin is more stable under acidic conditions.[1][2]

    • Degradation: Repeated freeze-thaw cycles can degrade nisin. Aliquot your stock solution to avoid this.

    • Incorrect Preparation: Commercial nisin preparations often contain only 2.5% nisin.[1][3] Ensure you are using the correct concentration in your calculations.

  • Indicator Strain Issues:

    • Resistant Strain: Verify that you are using a nisin-sensitive indicator strain. Commonly used sensitive strains include Lactococcus lactis subsp. cremoris, Micrococcus luteus, and Lactobacillus sakei.[3][4][5]

    • Low Inoculum Density: An insufficient number of indicator bacteria in the agar will result in faint or no visible growth, making it difficult to see a zone of inhibition. Ensure you have an adequate and standardized inoculum.

    • Overnight Culture Age: The age of the overnight culture of the indicator strain can affect its sensitivity. Using a fresh, actively growing culture is recommended.

  • Assay Plate Conditions:

    • Agar Concentration: The density of the agar can affect the diffusion of nisin. A softer agar (lower percentage) may facilitate better diffusion.[4]

    • Uneven Agar Depth: Inconsistent agar depth across the plate can lead to variable zone sizes. Pour plates on a level surface to ensure uniformity.

Q2: My zones of inhibition are inconsistent and not reproducible across plates or experiments. What could be the cause?

A2: Variability in zone sizes is a frequent challenge. The following table and workflow can help you pinpoint the source of the inconsistency.

Potential CauseTroubleshooting Steps
Pipetting Inaccuracy Calibrate your pipettes regularly. Ensure you are applying the nisin sample directly into the well without touching the agar surface, which can cause uneven diffusion.
Inconsistent Incubation Ensure a consistent incubation temperature and time for all plates.[6][7] Stacking plates unevenly in the incubator can lead to temperature gradients.
Variable Pre-diffusion A pre-diffusion step, where plates are incubated at a low temperature (e.g., 4°C) before incubation at the optimal growth temperature, can improve reproducibility by allowing nisin to diffuse before significant bacterial growth begins.[4]
Indicator Strain Variability Prepare a fresh inoculum of the indicator strain for each experiment from a single colony to ensure a consistent physiological state.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Protocol Review cluster_3 Advanced Troubleshooting cluster_4 Resolution start Inconsistent or No Zones of Inhibition check_nisin Verify Nisin Stock: - Correct Concentration? - Proper Storage? - Freshly Prepared? start->check_nisin Start Here check_strain Verify Indicator Strain: - Correct Strain? - Viable? - Correct Inoculum? check_nisin->check_strain If Nisin is OK new_reagents Prepare Fresh Reagents: - Nisin Stock - Media - Indicator Culture check_nisin->new_reagents If Nisin is Suspect check_plates Verify Assay Plates: - Correct Agar? - Even Surface? check_strain->check_plates If Strain is OK check_strain->new_reagents If Strain is Suspect review_pipetting Review Pipetting Technique: - Accurate Volume? - Consistent Application? check_plates->review_pipetting If Plates are OK review_incubation Review Incubation: - Correct Temperature? - Consistent Time? review_pipetting->review_incubation If Pipetting is OK review_prediffusion Consider Pre-diffusion Step review_incubation->review_prediffusion If Incubation is OK optimize_assay Optimize Assay Parameters: - Agar Concentration - Inoculum Density review_prediffusion->optimize_assay If Still Inconsistent optimize_assay->new_reagents If Optimization Fails end Consistent Results new_reagents->end Problem Solved Nisin_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Synthesis lipid_II Lipid II pore Pore Formation lipid_II->pore Facilitates cell_wall_synthesis Inhibition of Cell Wall Synthesis lipid_II->cell_wall_synthesis Inhibits transport for ion_leakage Ion Leakage pore->ion_leakage Causes cell_death Cell Death cell_wall_synthesis->cell_death Leads to nisin Nisin nisin->lipid_II Binds to ion_leakage->cell_death Leads to

References

Nisin Degradation in Food Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of nisin in food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing nisin stability in food products?

A1: The stability of nisin is a multifaceted issue influenced by a combination of intrinsic and extrinsic factors within the food matrix. The most critical factors include:

  • pH: Nisin exhibits its highest stability in acidic environments, typically between pH 3.0 and 5.0.[1] As the pH moves towards neutral or alkaline conditions, nisin's structure can denature, leading to a loss of antimicrobial activity.[1][2]

  • Temperature: While nisin can withstand moderate heat treatments like pasteurization, prolonged exposure to high temperatures can cause its degradation and reduce its effectiveness.[1] Its thermal stability is also closely linked to pH, with greater heat resistance observed in acidic conditions.[3] At a pH of 3, nisin can be autoclaved at 121°C with minimal loss of activity.[3][4]

  • Food Composition: The components of the food matrix, such as proteins and fats, can interact with nisin, potentially reducing its bioavailability and antimicrobial efficacy.[1] For instance, proteins can bind to nisin, and fats may act as a barrier, protecting bacteria from its action.[1]

  • Storage Conditions: Factors like temperature, humidity, and light exposure during storage can impact nisin's stability.[1] Refrigeration generally helps in preserving its activity over extended periods.[1]

Q2: What are the main degradation pathways of nisin?

A2: Nisin degradation can occur through two primary pathways:

  • Chemical Degradation: This is often associated with the reactivity of its unusual amino acids, particularly the unsaturated residues like dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), especially at alkaline pH.[2][5] Oxidation is another chemical degradation route, with nisin Z being particularly susceptible to forming oxidized metabolites.[6][7]

  • Enzymatic Degradation: Proteolytic enzymes present in the food matrix, either from endogenous sources or microbial activity, can cleave nisin's peptide bonds.[8][9] A notable example is the Nisin Resistance Protein (NSR), a protease that can inactivate nisin by cleaving six amino acids from its C-terminus, resulting in the significantly less active nisin(1-28) fragment.[10][11]

Q3: What are the common degradation products of nisin found in food?

A3: Several degradation products of nisin have been identified in food matrices. Common products detected using techniques like liquid chromatography-mass spectrometry (LC-MS) include hydrated and truncated forms of the peptide.[6][12][13] These include:

  • Nisin A/Z + H₂O

  • Nisin A/Z (1-32)

  • Nisin A/Z (1-32) + H₂O

  • Oxidized nisin Z (Nisin Z+O)[6][7]

  • Nisin (1-28) from enzymatic cleavage[10]

Q4: How does the type of food matrix affect nisin's efficacy?

A4: The food matrix plays a pivotal role in nisin's stability and effectiveness.

  • Acidic Foods: In acidic foods like fermented vegetables and some beverages, the low pH environment enhances nisin's stability and antimicrobial action.[1]

  • Dairy Products: In dairy items such as cheese and yogurt, nisin's stability can be influenced by the presence of proteases and the pH of the product.[6][12][13] Fruit-flavored yogurts, for example, have been shown to be environments where nisin can be unstable.[6][7]

  • Baked Goods: The high temperatures involved in baking can limit the post-baking effectiveness of nisin.[1]

  • Meat Products: The presence of fats and proteins in meat can reduce the availability of active nisin.[1][3]

Troubleshooting Guide

Q: My nisin activity is decreasing rapidly in a liquid food formulation with a neutral pH. What could be the cause and how can I mitigate this?

A: Possible Causes:

  • Alkaline Instability: Nisin is known to be less stable at neutral to alkaline pH.[1][2] The unsaturated amino acids in its structure can undergo chemical modifications at higher pH values, leading to inactivation.[2][5]

  • Enzymatic Degradation: Your formulation may contain endogenous proteases that are active at neutral pH and are degrading the nisin.

Troubleshooting Steps:

  • pH Adjustment: If permissible for your product, consider lowering the pH to a range of 3-5, where nisin is most stable.[1]

  • Enzyme Inactivation: A mild heat treatment, if product quality allows, could inactivate degradative enzymes.

  • Encapsulation: Consider using an encapsulated form of nisin. Techniques like liposomes or nanoparticles can protect nisin from the surrounding environment and allow for a more controlled release.[1]

  • Use of Nisin Variants: Investigate the use of bioengineered nisin variants that have been designed for enhanced stability at neutral pH.[1][14]

Q: I am not detecting the parent nisin A or nisin Z peak in my LC-MS analysis of a processed cheese sample, even though it was added during manufacturing. Why is this?

A: Possible Causes:

  • Significant Degradation: Nisin can undergo substantial degradation during the production of processed cheese.[6][12][13] The combination of heat and interaction with the cheese matrix can lead to the formation of various degradation products.

  • Detection of Degradation Products: Your analysis should not only target the parent nisin molecules but also their known degradation products, such as hydrated and truncated forms.[6][7][12][13] It's possible that the majority of the nisin has been converted to these forms.

Troubleshooting Steps:

  • Expand Analyte List: Modify your LC-MS/MS method to include the detection and quantification of known nisin degradation products like nisin A/Z+H₂O and nisin A/Z(1-32).[6][12][13]

  • Review Extraction Protocol: Ensure your extraction method is efficient for both the parent nisin and its more polar degradation products from a complex matrix like cheese.

  • Consider Nisin Variant: Nisin A may not be detectable in some commercial cheese samples, while nisin Z and its degradation products are present.[6][12] Confirm which variant of nisin was used.

Quantitative Data Summary

Table 1: Effect of pH on the Chemical Stability of Nisin A

pHTemperatureIncubation TimeResidual Nisin (%)
2.037°C~1500 hours~70%
3.037°C~1500 hours~90%
4.037°C~1500 hours~85%
5.037°C~1500 hours~80%
6.037°C~1500 hours~75%
7.037°C~250 hours~20%
8.037°C~100 hours~10%
Data adapted from studies on nisin stability.[2][5]

Table 2: Thermal Stability of Nisin A at Different pH Values

pHTemperatureIncubation TimeResidual Nisin (%)
2.075°C~100 hours~40%
3.075°C~100 hours~60%
4.075°C~100 hours~45%
5.075°C~100 hours~30%
6.075°C~100 hours~15%
7.075°C~20 hours~10%
Data adapted from studies on nisin stability.[2]

Experimental Protocols

1. Analysis of Nisin and its Degradation Products by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of nisin from a food matrix.

  • Objective: To identify and quantify nisin and its primary degradation products.

  • Methodology:

    • Extraction:

      • Homogenize a known quantity of the food sample.

      • Extract nisin using an acidic solution (e.g., 0.02 M HCl in aqueous methanol (B129727) or acetonitrile). The acidic conditions improve nisin's solubility and stability.

      • Vortex and sonicate the mixture to ensure efficient extraction.

      • Centrifuge the sample to pellet solid food components.

      • Collect the supernatant. A solid-phase extraction (SPE) step may be necessary for sample cleanup and concentration, especially for complex matrices.

    • LC Separation:

      • Use a C18 reversed-phase HPLC column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

      • The gradient should be optimized to separate the parent nisin from its more polar degradation products.

    • MS/MS Detection:

      • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

      • Monitor for the specific precursor-to-product ion transitions for nisin A, nisin Z, and their expected degradation products (e.g., nisin A/Z+H₂O, nisin A/Z(1-32)).

    • Quantification:

      • Prepare a calibration curve using certified nisin standards.

      • For complex matrices, the standard addition method may provide more accurate quantification.[12]

2. Antimicrobial Activity Assay (Agar Diffusion Method)

  • Objective: To determine the biological activity of nisin in a sample.

  • Methodology:

    • Indicator Strain: Use a nisin-sensitive indicator organism, such as Micrococcus luteus or Lactococcus lactis.[15]

    • Assay Plate Preparation:

      • Prepare an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

      • Inoculate the molten agar with a standardized culture of the indicator strain.

      • Pour the inoculated agar into petri dishes and allow it to solidify.

    • Sample Application:

      • Create wells in the agar plate.

      • Add a known volume of the nisin-containing sample extract into the wells. Also, add standards of known nisin concentrations to create a standard curve.

    • Incubation: Incubate the plates at the optimal growth temperature for the indicator strain until a lawn of growth is visible.

    • Analysis:

      • Measure the diameter of the inhibition zones (clear areas where bacterial growth is inhibited) around the wells.

      • Plot the diameter of the inhibition zones against the logarithm of the nisin concentration for the standards to generate a standard curve.

      • Determine the nisin activity in the sample by interpolating its inhibition zone diameter on the standard curve.

Diagrams

Factors Influencing Nisin Degradation Nisin Nisin in Food Matrix Degradation Nisin Degradation (Loss of Activity) Nisin->Degradation leads to pH pH (High or Neutral) pH->Degradation Temp Temperature (High) Temp->Degradation Enzymes Enzymes (Proteases) Enzymes->Degradation Matrix Food Matrix (Proteins, Fats) Matrix->Degradation

Caption: Key factors that can lead to the degradation of nisin in food systems.

Nisin Degradation Pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation Alkaline Alkaline/Neutral pH Chem_Products Hydrated Forms (Nisin+H2O) Oxidized Nisin Alkaline->Chem_Products Addition reactions at unsaturated residues Oxidation Oxidation Oxidation->Chem_Products Proteases Food/Microbial Proteases (e.g., NSR) Enz_Products Truncated Peptides (Nisin 1-32, Nisin 1-28) Proteases->Enz_Products Peptide bond cleavage Nisin Intact Nisin (Nisin A/Z) Nisin->Alkaline Nisin->Oxidation Nisin->Proteases

Caption: Overview of chemical and enzymatic degradation pathways of nisin.

Experimental Workflow for Nisin Analysis Sample Food Sample Extraction Acidic Extraction Sample->Extraction Cleanup Sample Cleanup (Centrifugation/SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Activity Antimicrobial Activity Assay Cleanup->Activity Data Data Interpretation (Quantification & Activity) Analysis->Data Activity->Data

References

Nisin Solubility Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nisin-related experimental work. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on enhancing nisin solubility for various applications. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving nisin?

Nisin's solubility is highly dependent on pH. It is most soluble and stable in acidic conditions.[1][2][3] The optimal pH for maximizing nisin solubility is around 3.0.[1][3][4] As the pH increases towards neutral and alkaline levels, nisin's solubility significantly decreases.[1][2][5]

Q2: How does temperature affect nisin stability and solubility?

Temperature plays a crucial role in the stability of nisin solutions. Nisin is remarkably heat-stable at acidic pH, capable of withstanding autoclaving at 121°C at pH 3 with minimal loss of activity.[3] However, at neutral or alkaline pH, its stability decreases, especially at elevated temperatures.[2][3] While moderate heat treatments like pasteurization do not significantly impact its effectiveness, prolonged exposure to high heat can lead to degradation.[2] For storage, refrigeration is recommended to maintain stability over longer periods.[2]

Q3: What solvents can be used to dissolve nisin?

While aqueous solutions at acidic pH are preferred, organic solvents can also be used. Nisin is soluble in DMSO at a concentration of approximately 0.25 mg/ml.[6] Aqueous solutions of ethanol (B145695) and methanol (B129727) have also been used for extraction and purification.[7][8][9] For instance, 10% and 50% ethanol or methanol solutions can effectively recover nisin.[7][8][9] It is important to minimize the residual amount of organic solvents in final experimental setups, as they can have physiological effects.[6]

Q4: Why is my nisin solution cloudy at neutral pH?

Cloudiness or precipitation at neutral pH (around 7.0) is a common issue due to nisin's low solubility in this range, which is typically 1-2 mg/mL.[5][10] This poor solubility can hinder its application in clinical settings and other biological experiments that require physiological pH.[10][11]

Q5: What is nisin aggregation and how does it affect its function?

Nisin can self-associate to form dimers and potentially tetramers in solution.[12] Furthermore, in the presence of its target, Lipid II, in bacterial membranes, nisin forms large aggregates.[13][14] This aggregation is a key part of its antimicrobial mechanism, leading to membrane permeabilization and inhibition of cell wall synthesis.[13][15]

Troubleshooting Guides

Problem: Low Nisin Solubility at Neutral pH

Cause: Nisin's inherent molecular properties lead to reduced solubility as the pH approaches neutral.

Solutions:

  • pH Adjustment: The most straightforward method is to first dissolve nisin in an acidic solution (e.g., pH 2-3) and then carefully adjust the pH of the final experimental medium.

  • Protein Engineering: For long-term projects, consider using commercially available nisin variants or engineering in-house mutants with improved solubility at neutral pH. Introducing lysine (B10760008) residues, for example, has been shown to significantly increase solubility.[1][16][17]

  • Chemical Modification: Glycosylation, the attachment of a sugar moiety to nisin, has been demonstrated to increase its water solubility at neutral pH by approximately four-fold.[10]

Quantitative Data Summary

Table 1: Solubility of Nisin A at 20°C as a Function of pH and NaCl Concentration

pH0 M NaCl (mg/ml)0.15 M NaCl (mg/ml)
2.0>40~10
3.0>40~8
4.0~30~5
5.0~10~2
6.0~5~1
7.0~2<1

Data adapted from multiple sources indicating a significant decrease in solubility with increasing pH and ionic strength.[1][5]

Table 2: Solubility of Nisin Variants at Neutral pH (pH 7)

Nisin VariantSolubility (mg/mL)Fold Increase vs. Wild-Type
Wild-Type Nisin Z~1-2-
N27K Nisin Z~84
H31K Nisin Z~147
Nisin(M21V)-Gal8.6~4

This table summarizes data on how specific mutations and glycosylation can enhance nisin solubility at a neutral pH.[1][10][16]

Experimental Protocols

Protocol 1: Standard Method for Solubilizing Nisin
  • Preparation of Acidic Stock Solution:

    • Weigh the desired amount of nisin powder.

    • Dissolve the powder in a small volume of 0.02 M HCl or 0.05% acetic acid to achieve a high concentration stock solution (e.g., 10-40 mg/ml).

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • pH Adjustment for Working Solution:

    • Prepare your final experimental buffer at the desired neutral pH.

    • Slowly add the acidic nisin stock solution to the buffer while stirring.

    • Monitor the pH of the final solution and adjust carefully with dilute NaOH if needed. Be aware that rapid pH changes can cause precipitation.

  • Sterilization:

    • If required, sterile-filter the final nisin solution through a 0.22 µm filter. Avoid autoclaving nisin solutions at neutral or alkaline pH.

Protocol 2: Solubility Determination by HPLC
  • Sample Preparation:

    • Prepare saturated solutions of nisin in the desired buffers (e.g., different pH values).

    • Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature with gentle agitation.

    • Centrifuge the samples to pellet any undissolved nisin.

  • HPLC Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant using reverse-phase high-performance liquid chromatography (HPLC).

    • Use a standard curve generated from known concentrations of nisin dissolved in an acidic solvent (where solubility is high) to quantify the amount of dissolved nisin in your samples.[10]

Visual Guides

Nisin_Solubility_Workflow cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome Problem Low Nisin Solubility at Neutral pH pH_Adjust pH Adjustment (Acidic Stock) Problem->pH_Adjust leads to Prot_Eng Protein Engineering (e.g., N27K, H31K) Problem->Prot_Eng leads to Chem_Mod Chemical Modification (e.g., Glycosylation) Problem->Chem_Mod leads to Outcome Enhanced Solubility for Experiments pH_Adjust->Outcome results in Prot_Eng->Outcome results in Chem_Mod->Outcome results in Factors_Affecting_Nisin_Solubility cluster_factors Influencing Factors center Nisin Solubility pH pH (Acidic = Higher) center->pH Temp Temperature (Stable at low pH) center->Temp Ionic Ionic Strength (Low = Higher) center->Ionic Solvent Solvent Type (Aqueous/Organic) center->Solvent Modification Molecular Modification (Mutation/Glycosylation) center->Modification

References

Technical Support Center: Minimizing Nisin Binding to Food Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to nisin binding in food matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nisin inactivation in food systems?

A1: Nisin, a cationic peptide, primarily loses its antimicrobial efficacy through binding to negatively charged or hydrophobic food components. This interaction sequesters the nisin, making it unavailable to act on the target bacterial cell membranes. Key factors influencing this binding include the food matrix composition (proteins, fats, polysaccharides), pH, and temperature.[1]

Q2: How does pH affect nisin's stability and binding?

A2: Nisin is most stable and soluble under acidic conditions (pH 2-3).[2][3] As the pH approaches neutrality or becomes alkaline (pH > 6.0), nisin's solubility decreases, and its structure can change, leading to a significant loss of activity.[4][5] In some cases, activity loss can exceed 50% at pH 7.0 and approach complete inactivation at pH 8.0.[4]

Q3: Why is nisin less effective in high-fat foods?

A3: In high-fat foods, particularly emulsions like milk, fat globules can adsorb nisin, reducing its concentration in the aqueous phase where most bacteria reside.[6] This makes the nisin less available to interact with target microorganisms. The homogenization of milk can exacerbate this issue by increasing the surface area of fat globules.

Q4: Can nisin be used against Gram-negative bacteria in food?

A4: Nisin alone has limited activity against Gram-negative bacteria because their outer membrane prevents it from reaching its target, Lipid II, in the cytoplasmic membrane.[7][8][9] However, its effectiveness can be significantly enhanced by using it in combination with chelating agents like EDTA or citric acid.[4][7][10] These agents disrupt the outer membrane, allowing nisin to access its target.[4][10]

Q5: What is the role of encapsulation in preventing nisin binding?

A5: Encapsulation, using techniques like nano-encapsulation in chitosan (B1678972) or liposomes, creates a protective barrier around the nisin molecule.[1][11] This barrier prevents direct interaction with food components, ensuring nisin's stability and allowing for its controlled release at the desired site of action.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low nisin activity in a high-protein product (e.g., yogurt, processed cheese). Nisin is binding to protein molecules, particularly casein.- pH Adjustment: If possible for the product, lower the pH to increase nisin stability and reduce binding. - Encapsulation: Use encapsulated nisin to prevent direct interaction with proteins.[1] - Increase Dosage: Empirically determine the higher concentration of nisin needed to overcome the binding effect.
Reduced nisin efficacy in a high-fat dairy product (e.g., cream, full-fat milk). Nisin is adsorbing to the surface of fat globules.- Use of Emulsifiers: The addition of a non-ionic emulsifier like Tween 80 can help to partially counteract the reduction in nisin activity.[12] - Encapsulation: Encapsulated nisin will be protected from binding to fat. - Consider Fat Content: Nisin is most effective in low-fat or skim milk products.[2]
Nisin is ineffective in a neutral pH beverage (e.g., plant-based milk). Nisin has low stability and solubility at neutral pH.- pH Adjustment: Add food-grade acids (e.g., citric acid, malic acid) to lower the pH to between 5.0 and 5.5 to enhance nisin's activity.[4] - Use of Chelating Agents: Combine nisin with EDTA (0.05% - 0.1%) to improve its efficacy, especially if Gram-negative bacteria are a concern.[4]
Variability in agar (B569324) diffusion assay results. Inconsistent diffusion of nisin in the agar, often due to binding with agar components or improper pre-diffusion.- Standardize Pre-diffusion: A pre-diffusion step at 4°C for 24 hours can lead to larger and more precise inhibition zones.[8][13] - Indicator Strain Selection: The choice of indicator strain can affect results; Lactobacillus sakei has been shown to provide accurate and reproducible results.[13] - Control for Food Matrix Effects: When testing nisin in a food sample, prepare the nisin standards in a solution that mimics the food matrix to account for potential interactions.[14]
Nisin fails to inhibit spoilage in clear acidic beverages (e.g., clear apple juice). The specific composition of the beverage may interfere with nisin activity, even at a favorable pH.- Investigate Component Interaction: While effective in orange and fruit-mixed drinks, nisin has been shown to be less effective in clear apple drinks.[15] The exact mechanism is not fully understood but may involve interactions with specific polyphenols or other compounds. - Combination Therapy: Consider using nisin in combination with other natural preservatives like plant extracts (e.g., clove or cinnamon essential oil).[4]

Quantitative Data on Nisin Binding

Table 1: Effect of Food Components on Nisin Activity

Food ComponentConcentrationConditionsEffect on Nisin ActivitySource(s)
Milk Fat 12.9%Fluid Milk>88% decrease in initial activity[12]
2.0% and 3.5%Homogenized MilkLoss of antilisterial effects[2]
Anionic Polysaccharide (Sodium Alginate) 1 g/LTryptic Soy Broth4-fold increase in Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[16]
Neutral Polysaccharide (Dextran) 1 g/LTryptic Soy BrothNo effect on MIC or MBC[16]
Food-grade Enzyme (Proteinase K) 1 mg/mL37°C for 24h>40% reduction in activity[17]
Starch (Corn Starch) -Agitated SolutionAdsorbed and released 45.4% to 60.5% of nisin activity[18]

Table 2: Nisin Stability at Different pH Values

pHTemperatureDurationActivity LossSource(s)
3.0121°C15 min<5%[5]
7.0-->50%[4]
8.0--Almost complete inactivation[4]
11.063°C30 minComplete inactivation[9]

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay for Nisin Quantification

This method is used to determine the concentration of active nisin based on its ability to inhibit the growth of a sensitive indicator microorganism.

Materials:

  • Nisin standard solution (e.g., 1000 IU/mL in 0.02 N HCl)

  • Indicator microorganism (e.g., Lactobacillus sakei)

  • Appropriate growth medium (e.g., MRS agar)

  • Sterile petri dishes, pipettes, and well cutter (or sterile straw)

  • Incubator

Procedure:

  • Prepare Indicator Plates: Prepare an overnight culture of the indicator strain. Inoculate molten agar medium (kept at ~50°C) with the culture (e.g., 1% v/v). Pour the inoculated agar into sterile petri dishes and allow to solidify.

  • Cut Wells: Once the agar is solid, use a sterile well cutter to create uniform wells in the agar.

  • Prepare Nisin Dilutions: Prepare a series of dilutions of the nisin standard (e.g., from 10 to 500 IU/mL) in a buffer that mimics your sample matrix. Prepare your unknown samples in the same buffer.

  • Load Wells: Carefully pipette a fixed volume (e.g., 50 µL) of each nisin standard dilution and the unknown samples into separate wells.

  • Pre-diffusion (Optional but Recommended): For improved accuracy, refrigerate the plates at 4°C for 24 hours to allow the nisin to diffuse into the agar before bacterial growth begins.[8][13]

  • Incubation: Incubate the plates at the optimal growth temperature for the indicator strain until clear zones of inhibition are visible around the wells.

  • Measurement and Calculation: Measure the diameter of the inhibition zones. Create a standard curve by plotting the logarithm of the nisin concentration against the diameter of the inhibition zones for the standards. Use this curve to determine the nisin concentration in your unknown samples.[14]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Nisin Quantification in Dairy Products

This method provides a more precise quantification of nisin compared to bioassays.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Nisin standard

  • 0.02 M Hydrochloric acid

  • Centrifuge and filters (0.45 µm)

Procedure:

  • Sample Preparation (Extraction):

    • To 20g of a dairy sample (e.g., yogurt), add a solution of acetonitrile and diluted hydrochloric acid.[10]

    • Homogenize the mixture using an ultrasonic bath.

    • Centrifuge the sample to separate the solid components.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Standard Preparation:

    • Accurately weigh a nisin standard and dissolve it in 0.02 M HCl to create a stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile (containing 0.05-0.1% TFA) and water (containing 0.05-0.1% TFA). A typical gradient might start at 25% acetonitrile and increase to 35-100% over 15-20 minutes.[19][20]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 220 nm.[10]

    • Column Temperature: 30-40°C.

  • Analysis:

    • Inject the prepared standards to establish a calibration curve based on peak area versus concentration.

    • Inject the prepared samples and quantify the nisin concentration by comparing the peak area to the standard curve.

Protocol 3: Encapsulation of Nisin in Chitosan Nanoparticles

This protocol describes a method for encapsulating nisin to protect it from interaction with food components.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Nisin

  • Sodium tripolyphosphate (TPP)

  • Magnetic stirrer and ultrasonicator

  • Centrifuge

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.5%) in an aqueous solution of acetic acid (e.g., 1%). Stir until fully dissolved. Adjust the pH to 5.5.[21]

  • Add Nisin: Dissolve nisin in a suitable solvent and add it drop-wise to the chitosan solution while stirring.

  • Ultrasonication: Sonicate the mixture to ensure proper dispersion of the nisin within the chitosan solution.[21]

  • Cross-linking: While stirring, add a solution of TPP (e.g., 0.25%) to the nisin-chitosan mixture. The TPP acts as a cross-linker, inducing the formation of nanoparticles.[21]

  • Nanoparticle Formation: Continue stirring for a designated period (e.g., 1 hour) to allow for the formation of stable nanoparticles.

  • Separation and Washing: Separate the nanoparticles from the solution by centrifugation. Discard the supernatant and wash the nanoparticle pellet with distilled water multiple times to remove unencapsulated nisin and residual reactants.

  • Drying (Optional): The nanoparticles can be freeze-dried for long-term storage.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes start [label="Low Nisin Activity Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_matrix [label="Identify Food Matrix Type", fillcolor="#FBBC05", fontcolor="#202124"]; high_fat [label="High-Fat (e.g., Milk, Cream)", fillcolor="#F1F3F4", fontcolor="#202124"]; high_protein [label="High-Protein (e.g., Yogurt, Cheese)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutral_ph [label="Neutral pH (e.g., Plant Milk)", fillcolor="#F1F3F4", fontcolor="#202124"]; acidic_bev [label="Acidic Beverage (e.g., Juice)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_fat [label="Solutions for High-Fat Matrix", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Add Emulsifier (Tween 80) | Use Encapsulated Nisin | Increase Nisin Dosage"]; sol_protein [label="Solutions for High-Protein Matrix", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Lower pH (if possible) | Use Encapsulated Nisin | Increase Nisin Dosage"]; sol_ph [label="Solutions for Neutral pH", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Adjust pH with organic acids | Combine with Chelating Agents (EDTA)"]; sol_bev [label="Solutions for Acidic Beverage", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Test for component interaction | Use in combination with other preservatives"];

// Connections start -> check_matrix; check_matrix -> high_fat [label="Fat > 5%"]; check_matrix -> high_protein [label="Protein > 5%"]; check_matrix -> neutral_ph [label="pH 6.0-7.5"]; check_matrix -> acidic_bev [label="pH < 4.5"];

high_fat -> sol_fat; high_protein -> sol_protein; neutral_ph -> sol_ph; acidic_bev -> sol_bev; } .dot Caption: Troubleshooting workflow for low nisin activity.

// Nodes nisin [label="Free Nisin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; food_matrix [label="Food Matrix\n(Protein, Fat, etc.)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; binding [label="Binding/\nInactivation", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; low_activity [label="Reduced Antimicrobial\nActivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

encapsulation [label="Encapsulation\n(e.g., Chitosan, Liposomes)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; encap_nisin [label="Encapsulated Nisin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protection [label="Protection from\nMatrix Interaction", shape=hexagon, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; high_activity [label="Maintained Antimicrobial\nActivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections nisin -> binding; food_matrix -> binding; binding -> low_activity;

nisin -> encapsulation; encapsulation -> encap_nisin; encap_nisin -> protection; food_matrix -> protection; protection -> high_activity; } .dot Caption: Workflow showing how encapsulation protects nisin.

References

Technical Support Center: Enhancing Nisin's Efficacy Against Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the efficacy of nisin against bacterial biofilms. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter in your research, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Nisin alone shows poor efficacy against the target biofilm.

  • Question: My experiments show that nisin, even at high concentrations, is not significantly reducing the biofilm biomass of my target organism. What could be the reason, and what are my next steps?

    Answer: This is a common challenge, as bacteria within a biofilm exhibit increased resistance to antimicrobials compared to their planktonic counterparts.[1] The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing nisin from reaching the embedded cells. Additionally, some bacterial species are intrinsically less susceptible to nisin.

    Troubleshooting Steps:

    • Verify Nisin Activity: First, confirm the activity of your nisin stock against a known sensitive planktonic strain to rule out issues with the compound itself.

    • Consider Synergistic Combinations: The efficacy of nisin can be significantly enhanced when used in combination with other agents. This approach can lower the required concentration of each compound, potentially reducing toxicity and minimizing the development of resistance.[1][2]

      • With Antibiotics: For Gram-positive bacteria like Staphylococcus aureus, combinations with antibiotics such as vancomycin, penicillin, or chloramphenicol (B1208) have proven effective.[3][4] For Gram-negative bacteria like Pseudomonas aeruginosa, combining nisin with polymyxins (e.g., colistin, polymyxin (B74138) B) can dramatically increase efficacy.[1][2]

      • With Phytochemicals: Natural compounds can also act synergistically with nisin. For instance, sage extract and gallic acid have been shown to enhance nisin's activity against Listeria monocytogenes biofilms.[5] Curcumin (B1669340) and cinnamaldehyde (B126680) have demonstrated synergistic effects with a nisin-like bacteriocin (B1578144) against ESBL and MBL producing clinical strains.[6]

      • With Chelating Agents: For Gram-negative bacteria, the outer membrane can be a significant barrier. Pre-treating the biofilm with a chelating agent like EDTA can destabilize the outer membrane and facilitate nisin's access to the cell membrane.

    • Optimize Delivery: The method of delivery can impact nisin's effectiveness. Consider advanced delivery systems:

      • Nanoparticles: Encapsulating nisin in solid lipid nanoparticles (SLN-Nisin) has been shown to be more effective than free nisin in disrupting oral biofilms.[7]

      • Adhesive Microdevices: For localized applications, such as in oral biofilms, bioadhesive microcontainers can provide a sustained release of nisin at the target site, showing a faster onset of antibacterial effects compared to solution-based delivery.[8][9]

Issue 2: High variability in biofilm assay results.

  • Question: I am observing significant well-to-well or day-to-day variability in my biofilm quantification assays (e.g., Crystal Violet assay). How can I improve the consistency of my results?

    Answer: Variability in biofilm assays is a frequent issue stemming from the complex nature of biofilm formation and the sensitivity of the quantification methods.

    Troubleshooting Steps:

    • Standardize Inoculum: Ensure a consistent initial cell density for each experiment. Prepare the bacterial inoculum from a fresh overnight culture and standardize it to a specific optical density (OD).

    • Control Environmental Factors: Biofilm formation is sensitive to environmental conditions. Maintain a consistent temperature, incubation time, and nutrient medium across all experiments. Shaking conditions (if any) should also be standardized.

    • Washing Technique: The washing steps to remove planktonic cells before staining are critical. Perform washing gently and consistently to avoid dislodging the biofilm. Using a multichannel pipette can help ensure uniformity.

    • Staining and Solubilization: Ensure complete staining and subsequent solubilization of the crystal violet. Allow adequate time for each step and ensure the solubilizing agent (e.g., ethanol (B145695), acetic acid) completely covers the biofilm in each well.

    • Plate Reader Settings: Use appropriate wavelength settings for reading the absorbance and ensure there are no bubbles in the wells.

    • Include Proper Controls: Always include negative controls (medium only) to determine background staining and positive controls (a known biofilm-forming strain) to assess the overall assay performance.

Below is a logical diagram to guide your troubleshooting process for poor nisin efficacy.

graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Poor Nisin Efficacy\nAgainst Biofilm", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckNisin [label="Verify Nisin Activity\n(Planktonic Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Synergy [label="Explore Synergistic\nCombinations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Delivery [label="Optimize Nisin\nDelivery System", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antibiotics [label="Combine with\nAntibiotics", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Phytochemicals [label="Combine with\nPhytochemicals", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Nanoparticles [label="Use Nanoparticle\nEncapsulation", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Microdevices [label="Use Adhesive\nMicrodevices", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Improved\nEfficacy", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckNisin; CheckNisin -> Synergy [label="Nisin is active"]; CheckNisin -> Delivery [label="Nisin is active"]; Synergy -> Antibiotics; Synergy -> Phytochemicals; Delivery -> Nanoparticles; Delivery -> Microdevices; Antibiotics -> End; Phytochemicals -> End; Nanoparticles -> End; Microdevices -> End; }

Caption: Troubleshooting workflow for enhancing nisin's antibiofilm efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of nisin against bacterial cells?

A1: Nisin exerts its antimicrobial activity primarily through a dual mechanism. It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, which both inhibits cell wall formation and utilizes Lipid II as a docking molecule to form pores in the cell membrane. This pore formation leads to the dissipation of the proton motive force and leakage of essential cellular components, ultimately causing cell death.[10]

Q2: Why are Gram-negative bacteria generally more resistant to nisin?

A2: The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides (LPS), acts as a permeability barrier, preventing nisin from reaching its target, Lipid II, in the cytoplasmic membrane. This is why strategies that disrupt the outer membrane, such as the use of chelating agents like EDTA or combining nisin with polymyxins, can significantly increase its efficacy against Gram-negative pathogens.

Q3: Can bacteria develop resistance to nisin?

A3: Yes, bacterial resistance to nisin has been reported.[11] Mechanisms of resistance can include modifications to the cell wall and cell membrane composition, the production of nisin-degrading enzymes (nisinase), and the expression of ABC transporters that pump nisin out of the cell envelope.[12] Using nisin in synergistic combinations may help to mitigate the development of resistance.[4]

Q4: What are the optimal storage and handling conditions for nisin?

A4: Nisin is a peptide and is susceptible to degradation. It is best stored as a lyophilized powder at -20°C or below. For experimental use, stock solutions should be prepared in sterile, nuclease-free water or a slightly acidic buffer (e.g., pH 3-4) to improve stability, aliquoted, and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: Are there bioengineered variants of nisin with improved activity?

A5: Yes, bioengineering strategies have been used to create nisin variants with enhanced activity against specific pathogens, including multi-drug resistant strains.[4] These variants may have improved stability, solubility, or a higher affinity for their target, leading to increased efficacy in inhibiting both planktonic cells and biofilms.[4]

Data Presentation: Efficacy of Nisin and Synergistic Combinations

The following tables summarize quantitative data from various studies, providing a comparative overview of nisin's efficacy alone and in combination with other agents against different bacterial biofilms.

Table 1: Nisin in Combination with Antibiotics against Pseudomonas aeruginosa Biofilms

TreatmentConcentration (µg/mL)Biofilm InhibitionReference
Nisin A50 (1/4x MIC)Not significant[1][2]
Polymyxin B0.75 (1/2x MIC)Not significant[1][2]
Nisin A + Polymyxin B50 + 0.75Complete[1][2]
Colistin0.75 (1/2x MIC)Not significant[1][2]
Nisin A + Colistin50 + 0.75Complete[1][2]

Table 2: Nisin in Combination with Natural Compounds against Listeria monocytogenes Biofilms

TreatmentConcentration (µg/mL)Biofilm Inhibition vs. Nisin AloneReference
Nisin4-[5]
Sage Extract64Significant[5]
Nisin + Sage Ext.4 + 64Significant[5]
Gallic Acid256Significant[5][13]
Nisin + Gallic A.4 + 256Significant[5][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy of nisin against biofilms.

Protocol 1: Biofilm Formation and Quantification using Crystal Violet Assay

This protocol is adapted from methodologies described in multiple studies.[3][5][10]

  • Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth - TSB).

    • Incubate overnight at the optimal growth temperature (e.g., 37°C).

    • Dilute the overnight culture in fresh medium to a standardized OD₆₀₀ (e.g., 0.1), which corresponds to a specific CFU/mL.

  • Biofilm Formation:

    • Dispense 100 µL of the standardized bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.

    • To test for biofilm inhibition, add 100 µL of the medium containing the desired concentration of nisin or the synergistic combination. For untreated controls, add 100 µL of medium only.

    • Incubate the plate statically for 24-48 hours at the optimal temperature.

  • Quantification:

    • Carefully aspirate the medium and planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

    • Air-dry the plate or incubate at 60°C for 30-60 minutes to fix the biofilms.

    • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye.

    • Incubate for 10-15 minutes with gentle shaking.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

The following diagram illustrates the workflow for the Crystal Violet Biofilm Assay.

CrystalVioletWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification Inoculum Prepare Standardized Inoculum Dispense Dispense into 96-well Plate Inoculum->Dispense AddTreatment Add Nisin/Treatment and Controls Dispense->AddTreatment Incubate Incubate Plate (24-48h, 37°C) AddTreatment->Incubate Wash1 Wash with PBS (Remove Planktonic Cells) Incubate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash with PBS (Remove Excess Stain) Stain->Wash2 Solubilize Solubilize Dye (e.g., Ethanol) Wash2->Solubilize Read Read Absorbance (OD 570-595 nm) Solubilize->Read

Caption: Experimental workflow for the Crystal Violet biofilm quantification assay.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol allows for the determination of synergistic interactions between nisin and another antimicrobial agent.

  • Prepare Compound Dilutions:

    • In a 96-well plate, prepare serial dilutions of nisin along the y-axis (rows) and the second compound along the x-axis (columns). The final volume in each well should be 50 µL.

    • The concentrations should typically range from 4x MIC to 1/16x MIC for each compound.

  • Inoculate Plate:

    • Prepare a standardized bacterial inoculum as described in Protocol 1.

    • Add 100 µL of the inoculum to each well of the checkerboard plate.

  • Incubation and Analysis:

    • Incubate the plate under optimal conditions for 24 hours.

    • Visually inspect the plate for turbidity to determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Nisin = (MIC of Nisin in combination) / (MIC of Nisin alone)

      • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

      • FIC Index = FIC of Nisin + FIC of Compound B

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or indifferent effect

      • 4.0: Antagonism

References

Technical Support Center: Nisin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nisin purification. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the nisin purification process, with a primary focus on resolving issues of low yield.

Troubleshooting Guide: Low Nisin Yield

This guide is structured in a question-and-answer format to directly address specific problems you may encounter at different stages of the purification workflow.

Stage 1: Fermentation & Initial Nisin Production

Question: Why is the initial antimicrobial activity in my fermentation broth lower than expected?

Answer: Low nisin production during fermentation is a common issue that can significantly impact final yield. Several factors related to the culture conditions and the producing strain itself can be the cause.[1] Key areas to investigate include:

  • Suboptimal Growth Medium: The composition of the fermentation medium is critical. Ensure that the levels of carbon, nitrogen, and phosphate (B84403) sources are optimized for your Lactococcus lactis strain.[1] Some studies have shown that supplementing standard media like MRS broth with skimmed milk can enhance nisin production.[2]

  • Incorrect pH Control: The optimal pH for nisin biosynthesis is typically between 6.0 and 6.8.[3] Lactic acid produced during fermentation can lower the pH, inhibiting further growth and nisin production. It is crucial to maintain the pH within the optimal range using appropriate neutralizing agents.[4]

  • Non-Optimal Temperature: The ideal temperature for L. lactis growth and nisin production is generally between 30°C and 37°C.[3] Deviations from this range can negatively affect metabolic rates and nisin synthesis.[3]

  • Nisin Adsorption to Producer Cells: Nisin has a tendency to adsorb onto the surface of the producer cells, particularly at neutral pH values (e.g., pH 6.5).[1][4] This means a significant portion of the produced nisin may not be in the cell-free supernatant, leading to an underestimation of the total yield if only the supernatant is assayed.

Stage 2: Initial Extraction & Clarification

Question: My nisin recovery is poor after initial extraction steps like precipitation. What could be wrong?

Answer: The initial steps to concentrate nisin from the cell-free supernatant are critical for the efficiency of subsequent chromatography. Low recovery at this stage is often linked to pH and the choice of extraction method.

  • Incorrect pH During Handling: Nisin's stability and solubility are highly dependent on pH. It is most stable and soluble under acidic conditions (optimally around pH 3.0).[5][6][7] As the pH increases towards neutral or alkaline, nisin becomes less soluble and less stable, which can lead to precipitation and loss of activity.[6][8][9] Always ensure your supernatant is acidified before any concentration or purification steps.

  • Inefficient Salting Out: Ammonium (B1175870) sulfate (B86663) precipitation is a common method for initial concentration.[10][11] The efficiency of this step depends on using the optimal salt saturation level. Some studies report that 40% ammonium sulfate saturation provides a high yield of over 90%.[10] Using suboptimal concentrations can result in incomplete precipitation and significant loss of product.[10][12]

Stage 3: Chromatography

Question: Why is nisin not binding effectively to my cation-exchange column?

Answer: Cation-exchange chromatography (CIEX) is a standard method for nisin purification, leveraging nisin's cationic nature.[13] Failure to bind is almost always related to the pH and ionic strength of your loading buffer.

  • Incorrect Loading Buffer pH: For nisin to bind to a cation-exchange resin (like SP Sepharose), it must have a net positive charge. This is achieved at an acidic pH.[13] If the pH of your sample and equilibration buffer is too high, nisin's charge may be reduced, leading to poor binding. A pH of 3.0 to 5.0 is typically used for loading.[13]

  • High Ionic Strength in Sample: The presence of high salt concentrations in your sample will interfere with the electrostatic interactions between nisin and the resin, preventing it from binding effectively. If you performed a salting-out step, ensure the sample is adequately desalted or diluted to lower its conductivity before loading onto the column.

Question: My nisin yield is very low after elution from the chromatography column. What happened?

Answer: Losing your product during the elution step can be frustrating. This issue can stem from incomplete elution, degradation of the protein on the column, or using incorrect elution conditions.[14]

  • Suboptimal Elution Conditions: Nisin is typically eluted from a cation-exchange column using a high salt concentration gradient (e.g., NaCl).[13][15][16] If the salt concentration in your elution buffer is too low, the nisin will not be displaced from the resin, resulting in poor recovery. Some protocols use a single-step elution with 1 M NaCl, while others use a stepwise gradient (e.g., 200 mM to 1 M NaCl) to separate nisin from other contaminants.[13][15][16] The bulk of active nisin often elutes at around 400 mM NaCl in a step gradient.[15]

  • Protein Degradation: The presence of proteases during the purification process can lead to the degradation of your target protein.[14] Performing purification steps at low temperatures (e.g., 4°C) and adding protease inhibitors can help minimize this issue.

  • Monitoring at the Wrong Wavelength: Nisin lacks aromatic amino acids (like tryptophan or tyrosine), so it cannot be reliably detected by measuring absorbance at 280 nm.[13] You must monitor the elution at a lower wavelength, such as 215 nm, which detects the peptide bonds.[13][16] Monitoring at 280 nm will lead you to believe no protein is eluting.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quantify nisin concentration and activity? A1: Nisin concentration can be determined using a colorimetric assay like the BCA Protein Assay Kit.[13] However, the most important measure is its biological activity. This is typically quantified using an agar (B569324) diffusion bioassay with a sensitive indicator strain, such as Lactococcus lactis or Micrococcus luteus.[17][18][19] The size of the inhibition zone is proportional to the nisin concentration. Activity is often expressed in International Units (IU) or Arbitrary Units (AU).

Q2: What is the optimal pH for storing purified nisin? A2: Purified nisin solutions have the greatest stability at an acidic pH, ideally around 3.0.[5] Solubility and stability decrease significantly as the pH increases towards neutral and alkaline levels.[5][6] For long-term storage, it is recommended to keep nisin solutions frozen at a low pH or as a lyophilized powder.

Q3: What are typical recovery yields for nisin purification? A3: Yields vary significantly depending on the method. Direct cation exchange chromatography may have a yield of around 20%, while combining it with other methods can improve recovery.[11][12] Expanded bed ion exchange chromatography has been reported to achieve yields of 90%.[11][12] Salting out with 40% ammonium sulfate can also result in a high yield of approximately 90%.[10][20]

Data Summary

The following table summarizes the reported purification folds and recovery yields for various nisin purification techniques, providing a benchmark for comparison.

Purification MethodReported Purification FoldReported Activity Yield (%)Reference(s)
Ammonium Sulfate Precipitation (40%)73.8 - 168.8~90%[10][12]
Cation Exchange Chromatography (CIEX)~31~20%[11][12]
Expanded Bed Ion Exchange~31~90%[11][12]
Immunoaffinity Chromatography~10~72%[11][12]
Electrodialysis (coupled with salting out)~21.8~70%[12]

Visualizations & Diagrams

Nisin Purification Workflow

The following diagram illustrates a standard workflow for the purification of nisin from a Lactococcus lactis fermentation culture.

Nisin_Purification_Workflow Fermentation Fermentation (L. lactis culture) Centrifugation Cell Removal (Centrifugation/ Microfiltration) Fermentation->Centrifugation Supernatant Cell-Free Supernatant (Acidified to pH 3-4) Centrifugation->Supernatant Collect Supernatant Concentration Concentration (e.g., Ammonium Sulfate Precipitation) Supernatant->Concentration Desalting Desalting/ Buffer Exchange Concentration->Desalting CIEX Cation-Exchange Chromatography (CIEX) Desalting->CIEX Load Sample Elution Elution with NaCl Gradient CIEX->Elution Wash & Elute Final Purified Nisin (Quantification & Activity Assay) Elution->Final Collect Fractions Troubleshooting_Nisin_Yield Start Problem: Low Final Nisin Yield CheckFermentation Check Activity in Crude Fermentation Broth Start->CheckFermentation FermentationLow Activity is Low CheckFermentation->FermentationLow Low FermentationOK Activity is OK CheckFermentation->FermentationOK OK OptimizeCulture Troubleshoot Fermentation: - Optimize Medium - Control pH (6.0-6.8) - Check Temperature (30-37°C) - Lyse cells to release adsorbed nisin FermentationLow->OptimizeCulture CheckExtraction Check Activity after Initial Extraction/Concentration FermentationOK->CheckExtraction ExtractionLow Yield is Low CheckExtraction->ExtractionLow Low ExtractionOK Yield is OK CheckExtraction->ExtractionOK OK OptimizeExtraction Troubleshoot Extraction: - Ensure pH is acidic (~3.0) - Verify precipitation method (e.g., correct % (NH₄)₂SO₄) ExtractionLow->OptimizeExtraction CheckChroma Analyze Chromatography Steps (Flow-through, Wash, Elution) ExtractionOK->CheckChroma BindingIssue Nisin in Flow-through? CheckChroma->BindingIssue ElutionIssue Nisin not in Eluate? BindingIssue->ElutionIssue No OptimizeBinding Troubleshoot Binding: - Check loading pH (must be acidic) - Ensure low salt/conductivity in sample before loading BindingIssue->OptimizeBinding Yes OptimizeElution Troubleshoot Elution: - Increase salt concentration - Monitor at 215 nm, not 280 nm - Check for degradation (run on ice) ElutionIssue->OptimizeElution Yes

References

Technical Support Center: Preventing Nisin Inactivation by Proteases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of nisin inactivation by proteases during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my nisin preparation losing activity?

Nisin is a peptide antimicrobial that is susceptible to degradation by various proteases. This enzymatic breakdown can lead to a partial or complete loss of its antimicrobial efficacy. Common sources of proteases include the experimental medium (e.g., cell culture supernatants, food matrices with endogenous enzymes), or co-purified contaminants.[1][2][3] One well-characterized protease is the Nisin Resistance Protein (NSR), which specifically cleaves nisin, reducing its bactericidal activity by as much as 100-fold.[4][5][6]

Q2: Which proteases are known to inactivate nisin?

Nisin is susceptible to a range of proteases, including:

  • Trypsin and Chymotrypsin: These common serine proteases can degrade nisin, leading to a significant loss of activity.[7]

  • Proteinase K: This broad-spectrum serine protease can completely inactivate nisin.[7]

  • Neutral protease, pepsin, and papain: These enzymes have also been shown to reduce nisin's antimicrobial activity.[1]

  • Nisin Resistance Protein (NSR): This is a specific protease produced by some bacteria that confers resistance by cleaving the C-terminal tail of nisin.[4][5][6]

Q3: What are the primary strategies to prevent nisin inactivation by proteases?

The main approaches to protect nisin from proteolytic degradation include:

  • Encapsulation: Physically shielding nisin within a protective matrix.

  • Immobilization: Covalently attaching nisin to a stable polymer.

  • Protein Engineering: Modifying the amino acid sequence of nisin to make it resistant to protease cleavage.

  • Use of Protease Inhibitors: Adding compounds that block the activity of proteases.

Troubleshooting Guides

Issue 1: Rapid loss of nisin activity in a complex biological medium.

Possible Cause: Presence of endogenous proteases in your medium (e.g., cell culture supernatant, food matrix).

Solutions:

  • Encapsulation of Nisin: Encapsulating nisin in nanoparticles or liposomes can provide a physical barrier against proteases.

    • Method 1: Encapsulation in Chitosan (B1678972) Nanoparticles. This method uses the ionic gelation of chitosan with sodium tripolyphosphate (TPP) to encapsulate nisin.

    • Method 2: Encapsulation in Liposomes. This involves the hydration of a lipid film with a nisin solution to form vesicles that entrap the peptide.

  • Use of Protease Inhibitor Cocktails: The addition of a broad-spectrum protease inhibitor cocktail to your medium can inactivate a wide range of proteases.

    • Recommendation: While specific concentrations for nisin protection are not widely published, a general starting point is to use a commercially available protease inhibitor cocktail at the manufacturer's recommended 1X concentration. Optimization may be required for media with particularly high protease activity.[8][9][10][11]

Issue 2: Nisin is inactivated by a specific, known protease (e.g., trypsin).

Possible Cause: Your experimental protocol involves the use of a specific protease that degrades nisin.

Solutions:

  • Protein Engineering of Nisin: If the protease cleavage site on nisin is known, site-directed mutagenesis can be used to alter the amino acid sequence at that site, thereby preventing recognition and cleavage by the protease. For instance, the NSR protease cleaves nisin between methyllanthionine at position 28 and serine at position 29.[3][4] Modifying Ser29 can enhance resistance.[3]

    • Method: Site-Directed Mutagenesis of Nisin. This involves using specifically designed primers to introduce the desired mutation into the nisin-encoding gene.

  • Immobilization of Nisin: Covalently grafting nisin onto a polymer like chitosan can enhance its stability against proteases.

    • Method: Enzymatic Grafting of Nisin to Chitosan. This protocol uses the enzyme papain to catalyze the formation of a stable amide bond between nisin and chitosan.

Quantitative Data Summary

The following table summarizes the quantitative data on the effectiveness of different methods in preventing nisin inactivation.

MethodProtease(s)Nisin Activity Loss (%)Reference
Unprotected Nisin Trypsin32%[7]
Chymotrypsin49%[7]
Proteinase K100%[7]
Neutral Protease (after 3h)~73.3%[1]
Nisin Resistance Protein (NSR)Up to 99% (100-fold reduction)[4][5]
Engineered Nisin (Compound 47) Chymotrypsin16%[7]
Proteinase K77%[7]

Detailed Experimental Protocols

Protocol 1: Encapsulation of Nisin in Chitosan Nanoparticles

This protocol describes the preparation of nisin-loaded chitosan nanoparticles via ionic gelation.

Materials:

  • Low molecular weight chitosan

  • 1% (w/v) Acetic acid

  • Nisin

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Prepare a 1% (w/v) chitosan solution by dissolving chitosan in 1% acetic acid.

  • Prepare a TPP solution (0.5% w/v) and a nisin solution (990 IU/mL) in deionized water.

  • Mix the nisin and TPP solutions.

  • Add the nisin/TPP solution dropwise to the chitosan solution at a 1:10 ratio (nisin/TPP:chitosan) under continuous stirring to form nanoparticles.

  • Continue stirring for 1 hour.

  • Collect the nanoparticles by centrifugation at 20,000 rpm for 10 minutes.

  • Freeze-dry the nanoparticles for storage.

Protocol 2: Site-Directed Mutagenesis of Nisin

This protocol provides a general framework for performing site-directed mutagenesis to create protease-resistant nisin variants. The example focuses on targeting the Ser29 residue.

Materials:

  • Plasmid DNA containing the nisin gene (dam+ E. coli origin)

  • Mutagenic primers (forward and reverse) containing the desired mutation at the Ser29 codon.

  • High-fidelity DNA polymerase (e.g., Pfu Turbo)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue or NEB5α)

  • LB agar (B569324) plates with appropriate antibiotic selection.

Procedure:

  • Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up a PCR reaction with ~25 ng of plasmid template, 125 ng of each primer, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation at 95°C for 30 seconds, followed by 12-18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 1 minute/kb of plasmid length.

  • DpnI Digestion: Add 1 µl of DpnI enzyme directly to the PCR product and incubate at 37°C for at least 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform 1 µl of the DpnI-treated product into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Screen colonies by sequencing to confirm the desired mutation.

Protocol 3: Nisin Stability Assay Against Proteases

This protocol allows for the quantification of nisin activity after exposure to proteases.

Materials:

  • Nisin solution of known concentration

  • Protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

  • Indicator bacterial strain (e.g., Lactococcus lactis NZ9000)

  • Growth medium (e.g., GM17)

  • 96-well microtiter plate

  • Plate reader

Procedure:

  • Incubate the nisin solution with the protease solution at a specific enzyme-to-substrate ratio and for a defined period at the optimal temperature for the protease. A control sample of nisin should be incubated under the same conditions without the protease.

  • Stop the protease reaction (e.g., by heat inactivation or addition of a specific inhibitor).

  • Prepare serial dilutions of the treated and control nisin samples.

  • In a 96-well plate, add a standardized inoculum of the indicator bacteria to the growth medium.

  • Add the diluted nisin samples to the wells.

  • Incubate the plate at the optimal growth temperature for the indicator strain.

  • Measure the optical density (e.g., at 600 nm) at regular intervals or at a fixed endpoint.

  • Calculate the percentage of nisin activity loss by comparing the inhibitory effect of the protease-treated nisin to the untreated control. The relative antimicrobial activity can be calculated as (Area of inhibition with enzyme / Area of inhibition of control) x 100%.[7]

Visualizations

experimental_workflow_encapsulation cluster_prep Preparation cluster_encapsulation Encapsulation cluster_collection Collection & Storage prep_nisin Prepare Nisin Solution mix_nisin_tpp Mix Nisin and TPP prep_nisin->mix_nisin_tpp prep_chitosan Prepare Chitosan Solution add_to_chitosan Add Nisin/TPP to Chitosan (dropwise) prep_chitosan->add_to_chitosan prep_tpp Prepare TPP Solution prep_tpp->mix_nisin_tpp mix_nisin_tpp->add_to_chitosan stir Stir for 1 hour add_to_chitosan->stir centrifuge Centrifuge (20,000 rpm) stir->centrifuge collect_np Collect Nanoparticles centrifuge->collect_np freeze_dry Freeze-Dry collect_np->freeze_dry

Caption: Workflow for Nisin Encapsulation in Chitosan Nanoparticles.

experimental_workflow_mutagenesis cluster_design Design cluster_pcr PCR & Digestion cluster_transform Transformation & Verification design_primers Design Mutagenic Primers pcr PCR Amplification design_primers->pcr dpni DpnI Digestion of Template pcr->dpni transform Transform Competent Cells dpni->transform plate Plate on Selective Media transform->plate verify Sequence Verify Colonies plate->verify

Caption: Workflow for Site-Directed Mutagenesis of the Nisin Gene.

References

optimizing storage conditions for long-term nisin stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing storage conditions for the long-term stability of nisin. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to nisin stability in a question-and-answer format.

Question: My nisin solution appears cloudy or has formed a precipitate. What is the cause and how can I fix it?

Answer: Nisin solubility is highly dependent on pH. It is most soluble and stable in acidic conditions (pH 2.0-3.5).[1][2] As the pH of the solution approaches neutral (pH 7.0) or becomes alkaline, nisin's solubility dramatically decreases, which can lead to precipitation.[3][4][5]

  • Troubleshooting Steps:

    • Check the pH of your solvent: Ensure you are dissolving nisin in an acidic buffer or solution (e.g., 0.02 N HCl). Deionized water can have a neutral pH, which may not be optimal.[6]

    • Adjust the pH: If your experimental conditions require a higher pH, consider preparing a concentrated stock solution of nisin in an acidic solvent and then diluting it into your final buffer just before use. Be aware that nisin will be less stable at a neutral or alkaline pH.[5]

Question: I am observing a significant loss of nisin's antimicrobial activity in my experiment. What are the potential reasons?

Answer: Several factors can contribute to the loss of nisin activity. The most common are improper pH, high temperatures, and interactions with components in your experimental medium.[4][5]

  • Troubleshooting Steps:

    • Verify pH: Nisin is most stable at a pH of 3.0.[5] At neutral or alkaline pH, its activity and stability decrease significantly.[4][5]

    • Control Temperature: Avoid prolonged exposure to high temperatures. While nisin can withstand pasteurization temperatures for short periods, its stability decreases with increasing temperature.[2][4] For long-term storage, refrigeration is recommended.[4]

    • Consider Medium Components: Components in your medium, such as proteins and fats, can interact with nisin and reduce its bioavailability and activity.[7] Proteolytic enzymes present in the medium can also degrade nisin.[7][8] If you suspect this is an issue, you may need to purify your system or use a higher concentration of nisin.

Question: My powdered nisin has been stored at room temperature for an extended period. Is it still viable?

Answer: The stability of powdered nisin is also influenced by storage conditions. While more stable than nisin in solution, its activity can decrease over time, especially at higher temperatures. One study showed a significant reduction in nisin Z activity after 55 days of storage at 25°C.[9]

  • Recommendation: For long-term storage of powdered nisin, it is best to keep it in a cool, dry, and dark place. Refrigeration is recommended to maintain optimal activity over longer periods.[4] It is advisable to test the activity of the stored nisin before use in critical experiments.

Frequently Asked Questions (FAQs)

What is the optimal pH for storing nisin solutions?

Nisin exhibits maximum stability and solubility at a pH of 3.0.[5] It is stable in the pH range of 2 to 3.5.[1][2]

What is the recommended temperature for long-term storage of nisin?

For long-term stability, nisin solutions and powder should be stored at refrigerated temperatures (e.g., 4°C).[4] Some studies have shown good stability at -20°C as well.[10] Storage at room temperature (22-25°C) can lead to a significant loss of activity over time.[9][10]

How does temperature affect nisin stability at different pH values?

Nisin's stability is a function of both pH and temperature. At an acidic pH (around 3.0), nisin is relatively heat-stable and can withstand autoclaving (121°C for 15 minutes) with minimal loss of activity.[2] However, as the pH increases towards neutral or alkaline, its stability at elevated temperatures decreases significantly.[11]

Can I autoclave my nisin solution?

Yes, you can autoclave a nisin solution if it is prepared at an acidic pH, ideally around 3.0. At this pH, there is less than a 5% loss in activity when heated to 115°C for 20 minutes.[1] Autoclaving at neutral or alkaline pH will lead to a significant loss of activity.[1]

Are there different types of nisin, and do they have different stability profiles?

Yes, there are natural variants of nisin, with nisin A and nisin Z being the most common.[12] Their stability profiles are generally similar, with both showing optimal stability at acidic pH.[5]

Data on Nisin Stability

The following tables summarize quantitative data on the stability of nisin under various conditions.

Table 1: Effect of pH on Nisin A Stability at Different Temperatures

pHTemperature (°C)Stability Observation
2.020Stable
3.020, 37, 75Optimal stability observed
4.0 - 6.020Little pH dependence on stability
7.0 - 8.020, 37, 75Sharp decrease in stability

Source: Adapted from Rollema et al., 1995.[5]

Table 2: Nisin Retention in a Cheese Spread at Different Storage Temperatures over 30 Weeks

Storage Temperature (°C)Nisin Retention (%)
2080
2560
3040

Source: Adapted from Davies & Delves-Broughton, 1999.[2]

Experimental Protocols

Protocol: Agar (B569324) Well Diffusion Assay for Nisin Activity

This method is used to determine the antimicrobial activity of nisin by measuring the zone of inhibition against a sensitive indicator strain, such as Lactococcus lactis.

Materials:

  • Nisin solution (unknown and standard concentrations)

  • Indicator organism (e.g., Lactococcus lactis)

  • Appropriate growth medium (e.g., M17 broth and agar)

  • Sterile petri dishes

  • Sterile pipette tips and pipettors

  • Incubator

Procedure:

  • Prepare Indicator Lawn:

    • Grow a liquid culture of the indicator organism to the mid-logarithmic phase.

    • Add a standardized inoculum of the indicator culture to molten agar medium (cooled to ~45-50°C).

    • Pour the inoculated agar into sterile petri dishes and allow it to solidify to create a bacterial lawn.

  • Prepare Wells:

    • Once the agar has solidified, create uniform wells using a sterile cork borer or pipette tip.

  • Add Nisin Solutions:

    • Carefully pipette a fixed volume (e.g., 50 µL) of your nisin samples (and a negative control) into separate wells.

  • Incubation:

    • Incubate the plates under appropriate conditions for the indicator organism (e.g., 30°C for 18-24 hours).

  • Measure Zones of Inhibition:

    • After incubation, measure the diameter of the clear zones of growth inhibition around each well.

    • The diameter of the zone is proportional to the concentration of active nisin. A standard curve can be generated using known concentrations of nisin to quantify the activity of the unknown sample.[13]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common nisin stability issues.

Nisin_Troubleshooting_Workflow cluster_start Start cluster_issue_identification Issue Identification cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution start Nisin Experiment Shows Reduced Activity check_solution Is the nisin solution clear or precipitated? start->check_solution check_storage How was the nisin (powder or stock solution) stored? check_solution->check_storage Clear adjust_ph Adjust solvent to acidic pH (e.g., 0.02N HCl) check_solution->adjust_ph Precipitated check_protocol What are the experimental conditions (pH, temp)? check_storage->check_protocol Proper Storage refrigerate Store nisin powder and stock solutions at 4°C check_storage->refrigerate Improper Storage (e.g., room temp) optimize_protocol Optimize experimental pH and temperature for nisin stability check_protocol->optimize_protocol Non-optimal pH/Temp retest Re-test Nisin Activity check_protocol->retest Optimal Conditions prepare_fresh Prepare fresh nisin solution adjust_ph->prepare_fresh prepare_fresh->retest refrigerate->prepare_fresh optimize_protocol->prepare_fresh

Caption: Troubleshooting workflow for reduced nisin activity.

References

Validation & Comparative

A Comparative Analysis of Nisin and Reuterin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antimicrobial efficacy of nisin and reuterin, intended for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, present comparative quantitative data from experimental studies, and outline the methodologies used in these key experiments.

Introduction

Nisin is a well-characterized bacteriocin (B1578144) produced by the lactic acid bacterium Lactococcus lactis.[1][2] It is a polypeptide composed of 34 amino acids and is classified as a lantibiotic due to its inclusion of unusual amino acids like lanthionine.[2][3] Nisin exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, and has a long history of use as a natural food preservative.[1][3][4]

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a broad-spectrum antimicrobial compound produced by Limosilactobacillus reuteri during the fermentation of glycerol.[5][6] It is a small, water-soluble molecule that exists in a dynamic equilibrium with its hydrate (B1144303) and dimer forms in aqueous solutions.[5][6] Unlike nisin, reuterin is effective against a wider range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi.[7][8][9]

Mechanisms of Action

The antimicrobial activities of nisin and reuterin stem from distinct molecular mechanisms. Nisin primarily targets the cell envelope, while reuterin induces intracellular oxidative stress.

Nisin: A Dual-Threat to the Bacterial Cell Envelope

Nisin employs a two-pronged attack on susceptible bacteria.[10] Its primary mechanism involves binding to Lipid II, a crucial precursor for peptidoglycan synthesis in the bacterial cell wall.[10][11] This interaction accomplishes two things:

  • Inhibition of Cell Wall Synthesis: By sequestering Lipid II, nisin prevents the incorporation of new peptidoglycan units, thereby halting cell wall construction.[10][11]

  • Pore Formation: The binding to Lipid II acts as a docking mechanism, allowing nisin molecules to aggregate and insert into the cytoplasmic membrane, forming pores.[3][4][10][11] This leads to the rapid efflux of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell death.[3][4]

Nisin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II Cell_Wall_Synthesis Cell Wall Synthesis Lipid_II->Cell_Wall_Synthesis Inhibits Pore Nisin Pore Complex Efflux Efflux of Ions & Metabolites Pore->Efflux Causes Nisin_Outside Nisin Nisin_Outside->Lipid_II Binds to Nisin_Outside->Pore Inserts & Forms Pore Cell_Death Cell Death Cell_Wall_Synthesis->Cell_Death Inhibition Leads to Efflux->Cell_Death Leads to

Nisin's dual mechanism of action.
Reuterin: Inducer of Intracellular Oxidative Stress

Reuterin's mechanism is less direct than nisin's but equally lethal. As a highly reactive aldehyde, reuterin readily interacts with thiol groups (-SH) present in proteins and small molecules like glutathione (B108866) within the bacterial cell.[6][12] This interaction leads to a cascade of detrimental effects:

  • Enzyme Inactivation: Modification of cysteine residues in enzymes can disrupt their function, leading to metabolic chaos.

  • Depletion of Redox Buffers: Reuterin depletes the cell's pool of glutathione, a key antioxidant, rendering the cell vulnerable to oxidative damage.[8]

  • Induction of Oxidative Stress: The disruption of the intracellular redox balance leads to the accumulation of reactive oxygen species (ROS), which damage DNA, lipids, and proteins, ultimately causing cell death.[5][6][8]

Reuterin_Mechanism cluster_cell Bacterial Cell Reuterin Reuterin (3-HPA) Thiol_Groups Thiol Groups (-SH in proteins, glutathione) Reuterin->Thiol_Groups Interacts with Oxidative_Stress Oxidative Stress (ROS Production) Thiol_Groups->Oxidative_Stress Depletion leads to Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Causes Cell_Death Cell Death Cellular_Damage->Cell_Death Leads to

Reuterin's mechanism via oxidative stress.

Comparative Efficacy: Quantitative Data

The following tables summarize experimental data comparing the antimicrobial activities of nisin and reuterin against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

MicroorganismAntimicrobialConcentration (µg/mL)EffectSource
Methicillin-Resistant S. aureus (MRSA)Nisin51.2MIC[2]
Reuterin5.2MIC[2]
Nisin>51.2 (bacteriostatic)MBC[2]
Reuterin5.0MBC[2]
S. aureus ATCC 25937Nisin51.2MIC[2]
Reuterin0.65MIC[2]
Nisin>51.2 (no effect)MBC[2]
Reuterin5.0MBC[2]
Listeria monocytogenesReuterin8 AU/mLBacteriostatic[7][13]
S. aureus (in milk)Reuterin8 AU/mLSlightly Bactericidal[7][13]

*Activity Units per milliliter. Conversion to µg/mL is not directly provided in the source.

Table 2: Zone of Inhibition Data

The zone of inhibition assay qualitatively measures the antimicrobial activity by the size of the clear zone around an antimicrobial-containing disk on an agar (B569324) plate.

MicroorganismAntimicrobialZone Diameter (mm)Source
Methicillin-Resistant S. aureus (MRSA)Nisin15[2]
Reuterin20[2]
S. aureus ATCC 25937Nisin10[2]
Reuterin18[2]
Table 3: Synergistic Effects

Studies have shown that combining nisin and reuterin can lead to enhanced antimicrobial effects.

MicroorganismCombinationObserved EffectSource
Listeria monocytogenesNisin (100 IU/mL) + Reuterin (8 AU/mL)Synergistic[7][13]
Staphylococcus aureusNisin (100 IU/mL) + Reuterin (8 AU/mL)Additive[7][13]
MRSA & S. aureus ATCC 25937Nisin (25.6 µg/mL) + Reuterin (5.2 µg/mL)Bactericidal[2][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values cited were determined using a broth microdilution method.[2][14][15]

  • Preparation of Antimicrobials: A stock solution of nisin (e.g., 102.4 µg/mL) is prepared in a suitable solvent like 0.02 M HCl.[2][14] A stock solution of reuterin (e.g., 10 µg/mL) is also prepared.[2][14] Two-fold serial dilutions are then made from these stocks in a 96-well microtiter plate.[2][14]

  • Inoculum Preparation: Overnight bacterial cultures (e.g., MRSA, S. aureus ATCC 25923) are diluted in a growth medium like Brain Heart Infusion (BHI) broth to a standardized turbidity, typically 0.5 McFarland, which corresponds to approximately 10⁸ CFU/mL.[2][14] This is further diluted to a final concentration of ~10⁵ CFU/mL in the wells.[15]

  • Incubation: The microtiter plates containing the serially diluted antimicrobials and the bacterial inoculum are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[2][14]

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.[2][14]

MIC_Workflow A Prepare Serial Dilutions of Nisin & Reuterin in 96-well plate C Add Inoculum to all wells A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Observe Wells for Visible Growth D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC determination.
Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial over time.

  • Preparation: Overnight bacterial cultures are adjusted to a starting concentration of ~10⁶ CFU/mL in a suitable broth medium.[16]

  • Exposure: The bacterial suspension is exposed to different concentrations of nisin or reuterin (e.g., 0.65–5.2 µg/mL for reuterin).[2][16] A control with no antimicrobial is included.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 12, and 24 hours), aliquots are taken from each culture.[16]

  • Quantification: The aliquots are serially diluted, plated on agar, and incubated. The number of viable bacteria (CFU/mL) is determined by colony counting.

  • Analysis: The log₁₀ CFU/mL is plotted against time for each antimicrobial concentration to generate the time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.

Summary and Conclusion

The experimental data consistently demonstrates that reuterin has a broader spectrum of activity and is often more potent than nisin, particularly against Staphylococcus aureus, including methicillin-resistant strains.[2][9] Reuterin generally exhibits lower MIC and MBC values and produces larger zones of inhibition compared to nisin against the same strains.[2]

Nisin's efficacy is primarily directed at Gram-positive bacteria, and its mechanism of action is rapid, involving direct disruption of the cell wall and membrane.[1][10] While highly effective, resistance can emerge through modifications in the cell envelope.

Reuterin's mechanism, involving the induction of oxidative stress, targets fundamental cellular processes, which may make the development of resistance more complex.[6][8] Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a versatile antimicrobial.[7]

Furthermore, the combination of nisin and reuterin has been shown to produce additive or synergistic effects, suggesting that a multi-targeted approach could be a powerful strategy for controlling pathogenic bacteria.[7][13][17] This combination may enhance efficacy by simultaneously attacking the cell envelope and inducing internal oxidative stress, providing a robust method for overcoming microbial defenses.[2][14]

References

A Comparative Guide to Nisin Quantification: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the antimicrobial peptide nisin is critical for quality control, efficacy studies, and regulatory compliance. While various methods exist, mass spectrometry (MS) has emerged as a powerful tool offering high sensitivity and specificity. This guide provides a comprehensive comparison of n-isin quantification by MS with other common techniques, supported by experimental data and detailed protocols.

Performance Comparison of Nisin Quantification Methods

The choice of quantification method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of commonly used techniques for nisin quantification.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy/Recovery (%)Precision (RSD%)Key AdvantagesKey Disadvantages
LC-MS/MS 0.04 ppm[1]0.13 ppm[1]>0.9983 - 110%[1]<15%High specificity and sensitivity, capable of identifying nisin variants and degradation products[2][3][4].High initial instrument cost, requires skilled operators.
HPLC-UV ~194-205 IU/mL[5]Not always reported>0.9990.4 - 101.3%[5]<1.6%[5]Good accuracy and precision, widely available instrumentation.Lower sensitivity than MS, potential for interference from matrix components.
ELISA 78 ng/mL (nisin Z-specific)[6]Not always reportedNot always reportedVariable, can be affected by matrixNot always reportedHigh throughput potential, no complex instrumentation required.Potential for cross-reactivity, matrix effects can be significant[6].
Microbiological Agar Diffusion Assay Dependent on indicator strainNot applicableNon-linearProne to variabilityHigh variabilityInexpensive, directly measures antimicrobial activity.Low precision and accuracy, laborious, influenced by many experimental factors[7].
Fluorescence-Based Bioassay (GFP) 2.5 ng/mL (pure solution)[6]Not always reportedSigmoidal[8]Can be affected by matrixNot always reportedHigh sensitivity.[6]Indirect measurement of nisin, requires a specific reporter strain.

Experimental Workflow for Nisin Quantification by Mass Spectrometry

The following diagram illustrates a typical workflow for the quantification of nisin from a sample matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Nisin Quantification by LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Sample Collection (e.g., food matrix, culture supernatant) extraction Extraction of Nisin (e.g., acid extraction) start->extraction cleanup Solid Phase Extraction (SPE) (C18 cartridge) extraction->cleanup reconstitution Reconstitution in LC-MS compatible solvent cleanup->reconstitution hplc Liquid Chromatography (LC) Separation (Reversed-phase C18 column) reconstitution->hplc ms Tandem Mass Spectrometry (MS/MS) (e.g., Triple Quadrupole) hplc->ms detection Detection of Nisin-specific precursor and product ions ms->detection quantification Quantification using calibration curve detection->quantification validation Method Validation (LOD, LOQ, accuracy, precision) quantification->validation

References

A Comparative Analysis of Nisin and Pediocin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimicrobial peptides is critical for effective application. This guide provides a detailed comparative analysis of two widely studied bacteriocins: nisin and pediocin. We delve into their mechanisms of action, antimicrobial efficacy supported by experimental data, and the methodologies used to evaluate their activity.

At a Glance: Nisin vs. Pediocin

FeatureNisinPediocin
Bacteriocin (B1578144) Class Class I (Lantibiotic)Class IIa (Pediocin-like)
Producing Bacteria Lactococcus lactisPediococcus acidilactici, Pediococcus pentosaceus
Primary Target Gram-positive bacteria[1]Primarily Gram-positive bacteria, especially Listeria spp.[2]
Mechanism of Action Dual-action: Pore formation and inhibition of cell wall synthesis via binding to Lipid II[3][4][5]Pore formation in the cytoplasmic membrane[6]
Receptor Binding Binds to Lipid II, a precursor in peptidoglycan synthesis[1][3]Binds to the mannose phosphotransferase system (Man-PTS)[7]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of nisin and pediocin varies depending on the target microorganism. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in various studies. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions, such as the specific strains used, culture media, and the purity of the bacteriocin preparations.

Table 1: Minimum Inhibitory Concentration (MIC) Against Listeria monocytogenes

StrainNisinPediocinReference
L. monocytogenes MTCC 65750 IU/ml600 AU/ml (Pediocin 34)[3]
L. monocytogenes ATCC 5313513.2 IU/mL540 AU/mL (Pediocin 34)[8]
L. monocytogenes (200 strains)2.2 - 781 ng/mL0.10 - 7.34 ng/mL (Pediocin PA-1)[2]

Table 2: Minimum Inhibitory Concentration (MIC) Against Other Gram-Positive Bacteria

StrainNisinPediocinReference
Staphylococcus aureus (clinical isolates)≤1.0 to ≥100 µg/mLNo inhibitory effect observed[6]
Bacillus cereus1000 µg/mlNot specified[9]
Clostridium sporogenes vegetative cells38.4 µg/mlNot specified[10]
Enterococcus faecalis ATCC 2921226.5 IU/mlNot determined[3]
Enterococcus faecium DSMZ 2047753.5 IU/ml70 AU/ml (Pediocin 34)[3]

Mechanisms of Action: A Visual Comparison

The distinct mechanisms of action of nisin and pediocin are a key differentiating factor. Nisin employs a dual strategy, while pediocin primarily disrupts the cell membrane.

Nisin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II Pore Pore Complex Lipid_II->Pore 2. Forms pore complex Cell_Wall_Synthesis Cell_Wall_Synthesis Lipid_II->Cell_Wall_Synthesis Inhibits Peptidoglycan Synthesis Efflux Efflux Pore->Efflux 3. Ion Efflux & Dissipation of PMF Nisin Nisin Nisin->Lipid_II 1. Binds to Lipid II

Caption: Mechanism of action of Nisin.

Pediocin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Man_PTS Mannose-PTS Receptor Pore Pore Man_PTS->Pore 2. Inserts into membrane and forms a pore Efflux Efflux Pore->Efflux 3. Ion Leakage & Dissipation of PMF Pediocin Pediocin Pediocin->Man_PTS 1. Binds to Man-PTS

Caption: Mechanism of action of Pediocin.

Experimental Protocols

Accurate and reproducible data are the cornerstone of scientific comparison. Below are detailed methodologies for key experiments used to assess bacteriocin activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of a bacteriocin that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)

  • Bacteriocin stock solution of known concentration

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Bacteriocin Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the bacteriocin stock solution to the first well of each row to be tested and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

    • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the bacteriocin in a well that shows no visible turbidity (bacterial growth).[11] This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

Agar (B569324) Well Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition it creates on an agar plate seeded with a target microorganism.

Materials:

  • Petri plates with appropriate agar medium (e.g., Nutrient Agar, Tryptone Glucose Yeast Extract Agar)

  • Overnight culture of the indicator bacterium

  • Soft agar (0.75% agar)

  • Sterile cork borer or pipette tip to create wells

  • Bacteriocin solution

Procedure:

  • Preparation of Plates:

    • Prepare a lawn of the indicator bacterium by inoculating a molten soft agar overlay on a base agar plate.

  • Well Creation:

    • Once the soft agar has solidified, create wells of a specific diameter (e.g., 6-8 mm) using a sterile cork borer.

  • Application of Bacteriocin:

    • Add a defined volume (e.g., 50-100 µL) of the bacteriocin solution into each well.

  • Incubation:

    • Incubate the plates at the optimal temperature for the indicator bacterium for 16-24 hours.

  • Interpretation:

    • Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_awd Agar Well Diffusion Assay Bacteriocin_Prep Prepare Bacteriocin Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Bacteriocin_Prep->Serial_Dilution Add_Bacteriocin Add Bacteriocin to Wells Bacteriocin_Prep->Add_Bacteriocin Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate with Bacteria Inoculum_Prep->Inoculate_Plate Prepare_Plates Prepare Agar Plates with Bacterial Lawn Inoculum_Prep->Prepare_Plates Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate Plate Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Create_Wells Create Wells in Agar Prepare_Plates->Create_Wells Create_Wells->Add_Bacteriocin Incubate_AWD Incubate Plates Add_Bacteriocin->Incubate_AWD Measure_Zones Measure Inhibition Zones Incubate_AWD->Measure_Zones

References

Introduction to Nisin and the Importance of Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Nisin Bioassays

For researchers, scientists, and drug development professionals, the accurate quantification of nisin is critical for its application as a food preservative and its potential therapeutic uses. This guide provides an objective comparison of common nisin bioassays, supported by experimental data, detailed protocols, and visual representations of key processes to aid in the selection of the most appropriate method for your research needs.

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It exhibits a broad spectrum of activity against Gram-positive bacteria, making it a widely used food preservative.[1] The accurate determination of nisin concentration is crucial for regulatory compliance, quality control in food production, and for research into its novel applications. Various bioassays have been developed for this purpose, each with its own set of advantages and limitations.

Comparison of Nisin Bioassay Performance

The selection of a suitable nisin bioassay depends on several factors, including the required sensitivity, the sample matrix, available equipment, and the desired throughput. The following table summarizes the key performance characteristics of four common nisin bioassays.

Parameter Agar (B569324) Diffusion Bioassay ELISA (Enzyme-Linked Immunosorbent Assay) GFP-Based Bioassay Bioluminescence-Based Bioassay
Principle Inhibition of microbial growth by nisin diffusing through agar.Antigen-antibody reaction.Nisin-induced gene expression of Green Fluorescent Protein (GFP).Nisin-induced gene expression of luciferase.
Detection Limit (in pure solution) ~0.0125 µg/mL5-10 ng/mL2.5 ng/mL (LAC240 strain) to 10 pg/mL (LAC275 strain)[2][3]~0.0125 ng/mL
Detection Limit (in milk) Variable, can be affected by matrix~0.155 µg/mL45 ng/mL (LAC240 strain) to 0.2 ng/mL (LAC275 strain)[2][3]~0.075 ng/mL
Detection Limit (in cheese) ~0.25 µg/g~0.2 µg/g0.9 µg/g (LAC240 strain) to 3.6 ng/g (LAC275 strain)[2][3]Not widely reported
Assay Time 24-72 hours4-6 hoursOvernight incubation (~16 hours)~3 hours
Specificity Low; can be affected by other antimicrobial substances.High; specific to nisin, but may have cross-reactivity with structurally similar lantibiotics like subtilin.High; the NisRK signal transduction system is not activated by subtilin.High; the NisRK signal transduction system is not activated by subtilin.
Throughput Low to mediumHighHigh (microplate-based)High (microplate-based)
Cost LowHigh (requires specific antibodies and reagents)Moderate (requires a fluorometer)Moderate (requires a luminometer and substrates)
Advantages Simple, cost-effective, does not require specialized equipment.[1]High specificity and sensitivity.High sensitivity, high throughput, no need for substrate addition.Very high sensitivity, rapid results.
Disadvantages Low specificity, long incubation time, affected by diffusion properties of nisin variants.Can be affected by matrix effects, potential cross-reactivity.Requires a genetically engineered reporter strain and a fluorometer.Requires a genetically engineered reporter strain, a luminometer, and substrate.

Experimental Protocols

Agar Diffusion Bioassay

This method relies on the diffusion of nisin from a well through an agar medium seeded with a sensitive indicator microorganism, typically Micrococcus luteus. The diameter of the resulting zone of growth inhibition is proportional to the concentration of nisin.

Materials:

  • Indicator organism: Micrococcus luteus

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Sterile cork borer or well cutter

  • Nisin standard solutions

  • Samples containing nisin

  • Incubator

Protocol:

  • Prepare and sterilize the growth medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare an overnight culture of Micrococcus luteus and uniformly seed it onto the surface of the agar plates.

  • Using a sterile cork borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar.

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the nisin standard solutions and the test samples into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 30°C for 24-48 hours).

  • Measure the diameter of the inhibition zones around each well.

  • Create a standard curve by plotting the diameter of the inhibition zones against the logarithm of the nisin concentration of the standards.

  • Determine the nisin concentration in the samples by interpolating their inhibition zone diameters on the standard curve.

GFP-Based Bioassay

This assay utilizes a genetically modified strain of Lactococcus lactis that expresses Green Fluorescent Protein (GFP) in the presence of nisin. The amount of fluorescence is directly proportional to the nisin concentration.

Materials:

  • Indicator strain: Lactococcus lactis carrying a nisin-inducible GFP reporter plasmid (e.g., LAC240 or the more sensitive LAC275).

  • M17 broth supplemented with glucose (M17G) and the appropriate antibiotic for plasmid maintenance.

  • 96-well microplates

  • Nisin standard solutions

  • Samples containing nisin

  • Microplate reader with fluorescence detection capabilities

Protocol:

  • Grow an overnight culture of the indicator strain in M17G broth with the selective antibiotic.

  • Dilute the overnight culture 1:100 in fresh M17G broth.

  • In a 96-well microplate, add a fixed volume of the diluted culture to each well.

  • Add different concentrations of nisin standards and the test samples to the wells. Include a negative control with no nisin.

  • Incubate the microplate overnight at 30°C.

  • Measure the fluorescence in each well using a microplate reader (e.g., excitation at 485 nm and emission at 538 nm for GFP).

  • Construct a standard curve by plotting fluorescence intensity against nisin concentration.

  • Calculate the nisin concentration in the samples from the standard curve.

Bioluminescence-Based Bioassay

Similar to the GFP-based assay, this method uses a reporter strain of Lactococcus lactis that expresses luciferase in response to nisin. The resulting light emission is measured to quantify nisin.

Materials:

  • Indicator strain: Lactococcus lactis carrying a nisin-inducible luciferase reporter plasmid.

  • M17 broth supplemented with glucose (M17G) and the appropriate antibiotic.

  • 96-well microplates (white or black for luminescence)

  • Nisin standard solutions

  • Samples containing nisin

  • Luciferase substrate (e.g., luciferin)

  • Luminometer

Protocol:

  • Prepare the indicator strain and set up the 96-well plate with standards and samples as described for the GFP-based bioassay.

  • Incubate the plate for a shorter period, typically around 3 hours, at 30°C.

  • Add the luciferase substrate to each well according to the manufacturer's instructions.

  • Immediately measure the luminescence in each well using a luminometer.

  • Generate a standard curve by plotting luminescence intensity against nisin concentration.

  • Determine the nisin concentration in the samples using the standard curve.

Competitive ELISA

This immunoassay is based on the competition between nisin in the sample and a labeled nisin conjugate for binding to a limited number of anti-nisin antibody binding sites.

Materials:

  • 96-well microplate coated with anti-nisin antibodies

  • Nisin standard solutions

  • Samples containing nisin

  • Nisin-enzyme conjugate (e.g., nisin-HRP)

  • Wash buffer (e.g., PBS with Tween 20)

  • Substrate solution for the enzyme (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Protocol:

  • Add nisin standards and samples to the wells of the antibody-coated microplate.

  • Add the nisin-enzyme conjugate to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of nisin in the sample.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Create a standard curve by plotting absorbance against the logarithm of the nisin concentration.

  • Calculate the nisin concentration in the samples from the standard curve.

Visualizations

Nisin-Induced Signaling Pathway for Reporter Gene Expression

The reporter-based bioassays (GFP and bioluminescence) rely on the natural two-component signal transduction system, NisK-NisR, found in Lactococcus lactis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nisin Nisin NisK NisK (Histidine Kinase) Nisin->NisK 1. Binding & Activation NisR NisR (Response Regulator) NisK->NisR 2. Phosphorylation P_nisA P_nisA NisR->P_nisA 3. Binding to Promoter Reporter Reporter Gene (gfp or lux) P_nisA->Reporter 4. Transcription Signal Signal (Fluorescence or Light) Reporter->Signal 5. Translation & Signal Generation

Caption: Nisin-induced signal transduction pathway for reporter gene expression.

Experimental Workflow for GFP-Based Nisin Bioassay

The following diagram illustrates the key steps involved in performing the GFP-based nisin bioassay.

G A 1. Prepare overnight culture of L. lactis reporter strain B 2. Dilute culture and add to 96-well microplate A->B C 3. Add nisin standards and samples to wells B->C D 4. Incubate overnight at 30°C C->D E 5. Measure fluorescence in a microplate reader D->E F 6. Generate standard curve and calculate nisin concentrations E->F

Caption: Workflow for the GFP-based nisin bioassay.

References

Nisin A vs. Nisin Z: A Comparative Guide to Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial spectra of nisin A and nisin Z, two natural variants of the lantibiotic nisin. While structurally very similar, subtle differences in their amino acid sequence can lead to variations in their activity against specific microorganisms. This document summarizes key experimental data, outlines methodologies for antimicrobial susceptibility testing, and illustrates the mechanism of action of these potent antimicrobial peptides.

Structural and Physicochemical Differences

Nisin A and its natural variant, nisin Z, are both 34-amino acid peptides produced by strains of Lactococcus lactis.[1][2] The primary structural difference between them is a single amino acid substitution at position 27: nisin A contains a histidine residue, while nisin Z has an asparagine at this position.[1][2] This seemingly minor change can influence the peptide's physicochemical properties. For instance, nisin Z has been reported to have superior diffusion properties in agar (B569324) compared to nisin A, which can result in larger zones of inhibition in agar diffusion assays even when their minimum inhibitory concentrations (MICs) are identical.[2] Furthermore, differences in solubility have been observed at varying pH levels, with nisin A showing slightly higher solubility under acidic conditions, while their solubilities are comparable at neutral pH.[3]

Comparative Antimicrobial Spectrum: Quantitative Data

The majority of studies indicate that nisin A and nisin Z have a very similar, if not identical, broad-spectrum activity against Gram-positive bacteria.[2][3] However, some strain-dependent differences in potency have been documented. The following table summarizes available quantitative data from studies that have directly compared the Minimum Inhibitory Concentrations (MICs) of both nisin variants.

MicroorganismNisin A MICNisin Z MICReference(s)
Staphylococcus aureus Z.25.2 (from diabetic foot infection)100 µg/mL6.1 ± 2.2 µg/mL[4]
Micrococcus flavus DSM 17900.03 µg/mL0.03 µg/mL[5]
Streptococcus thermophilus Rs0.06 µg/mL0.06 µg/mL[5]
Lactococcus lactis MG16140.25 µg/mL0.25 µg/mL[5]

It is important to note that one study reported identical MICs for nisin A and nisin Z against six different species of Gram-positive bacteria, though the specific species and MIC values were not detailed.[2] Another study found the MIC of nisin A against Lactococcus lactis HP to be 62.5 nM, which was in close agreement with the 48 nM MIC reported for nisin Z.

Mechanism of Action

Nisin A and nisin Z share a dual mechanism of action against susceptible bacteria. This involves the inhibition of cell wall synthesis and the formation of pores in the cell membrane. Both variants bind to Lipid II, a crucial precursor for peptidoglycan synthesis, thereby preventing the proper formation of the bacterial cell wall. This binding also facilitates the insertion of the C-terminal end of the nisin molecule into the cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and dissipation of the membrane potential.

G Nisin's Dual Mechanism of Action cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Cell_Wall_Synthesis Cell Wall Synthesis Blocked Lipid_II->Cell_Wall_Synthesis Inhibits Pore Pore Formation Cell_Lysis Cell Lysis Pore->Cell_Lysis Leads to Nisin Nisin A / Nisin Z Nisin->Lipid_II Binds to Nisin->Pore Inserts and forms Cell_Wall_Synthesis->Cell_Lysis Contributes to

Nisin's mechanism of action.

Experimental Protocols

The following are standardized protocols for determining the antimicrobial activity of nisin variants.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Nisin Stock Solutions:

  • Prepare a stock solution of nisin A and nisin Z in a suitable solvent (e.g., 0.02 M HCl) to a known concentration.

  • Sterilize the stock solutions by filtration through a 0.22 µm filter.

2. Inoculum Preparation:

  • Culture the test microorganism in an appropriate broth medium overnight at its optimal growth temperature.

  • Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL, in fresh broth.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the nisin stock solutions in the appropriate broth medium.

  • Add the standardized inoculum to each well.

  • Include a positive control (inoculum without nisin) and a negative control (broth without inoculum).

  • Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of nisin at which no visible growth of the microorganism is observed.

Agar Well Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition it creates in a seeded agar plate.

1. Preparation of Seeded Agar Plates:

  • Prepare an appropriate agar medium and cool it to 45-50°C.

  • Inoculate the molten agar with a standardized suspension of the test microorganism.

  • Pour the seeded agar into sterile Petri dishes and allow it to solidify.

2. Assay Procedure:

  • Create wells of a uniform diameter in the solidified agar using a sterile cork borer.

  • Add a fixed volume of the nisin A and nisin Z solutions at known concentrations to separate wells.

  • Allow the plates to stand for a period to permit diffusion of the nisin into the agar.

3. Incubation and Interpretation:

  • Incubate the plates under optimal conditions for the growth of the test microorganism.

  • Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity under the assay conditions.

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion Nisin_Prep Prepare Nisin A & Z Stock Solutions Serial_Dilution Serial Dilution of Nisin in 96-well plate Nisin_Prep->Serial_Dilution Well_Creation Create wells and add Nisin solutions Nisin_Prep->Well_Creation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation_MIC Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation_MIC Seeded_Agar Prepare Seeded Agar Plates Inoculum_Prep->Seeded_Agar Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate 18-24h Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (lowest concentration with no growth) Incubation_MIC->Read_MIC Seeded_Agar->Well_Creation Incubation_Diffusion Incubate plates Well_Creation->Incubation_Diffusion Read_Diffusion Measure Zone of Inhibition Incubation_Diffusion->Read_Diffusion

Antimicrobial susceptibility testing workflow.

Conclusion

References

Validating the Anti-Biofilm Efficacy of Nisin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nisin, a polycyclic antimicrobial peptide produced by Lactococcus lactis, is gaining significant attention as a potent agent against bacterial biofilms.[1][2] Recognized as safe for food preservation by the US Food and Drug Administration (FDA), its potential extends to clinical applications, particularly in combating antibiotic-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide provides an objective comparison of nisin's anti-biofilm activity against other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Mechanism of Action: How Nisin Disrupts Biofilms

Nisin's primary mechanism against bacteria involves pore formation in the cell membrane, leading to a fatal loss of membrane potential and cell death.[1][3] It specifically targets Lipid II, a crucial component for cell wall biosynthesis in Gram-positive bacteria.[4] This dual action of inhibiting cell wall synthesis and creating pores makes it a formidable antimicrobial.[4]

Against biofilms, nisin has demonstrated efficacy in both preventing initial attachment and acting on pre-formed structures.[1][5] Studies show that nisin can penetrate the biofilm matrix to kill embedded cells.[6][7] While highly effective against Gram-positive bacteria, its activity against Gram-negative bacteria like Pseudomonas aeruginosa is often weaker due to the protective outer membrane.[8][9] However, its efficacy can be significantly enhanced when combined with chelating agents like EDTA or other antimicrobials that permeabilize the outer membrane.[8][10][11]

Comparative Efficacy of Nisin in Biofilm Inhibition and Eradication

Quantitative data from various studies highlight nisin's potency. The following tables summarize its efficacy, often measured by Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC).

Table 1: Anti-Biofilm Activity of Nisin Against Staphylococcus aureus

StrainAgent(s)Concentration (µg/mL)MetricResultCitation
S. aureus (Clinical Isolate)Nisin Z5 - 10MBICBiofilm formation inhibited[10]
S. aureus (Clinical Isolate)Nisin Z200 - 400MBECPre-formed biofilm eradicated[10]
S. aureus SA113Nisin50.2 (6x MIC)XTT AssaySignificant decrease in biofilm viability[12]
S. aureus SA113Nisin V + Chloramphenicol50.2 (Nisin V) + 8 (Cm)XTT AssaySignificantly greater decrease in viability than Nisin A + Cm[12]
S. aureus (Bovine Mastitis)Nisin100Cell ViabilityGreat reduction in sessile cell viability after 4h[5]
S. aureus (Bovine Mastitis)Lysostaphin (B13392391)0.4Biofilm DetachmentStrong biofilm detachment and cell death after 4h[5]
S. aureus (Human Milk VISA)Nisin A + Vancomycin1/4x MIC (each)Crystal VioletSignificant inhibition of biofilm formation vs. single agents[4]

Table 2: Anti-Biofilm Activity of Nisin Against Gram-Negative Bacteria

StrainAgent(s)ConcentrationMetricResultCitation
P. aeruginosa PAO1Nisin (1 mg/mL) + Thymoquinone (B1682898) (2 mg/mL)1 mg/mL + 2 mg/mLBiofilm Reduction~85% reduction in biofilm formation[9]
P. aeruginosa PAO1Nisin alone1 mg/mLBiofilm ReductionNo significant inhibition[9]
P. aeruginosa PA-01Nisin + Colistin1/4x MIC + 1/5x MICCrystal VioletComplete inhibition of biofilm formation[8]
P. aeruginosa PA-01Nisin alone1/4x MICCrystal VioletNo effect on biofilm formation[8]
Multi-species oral biofilmNisin4 µg/mLBiomass ReductionSignificant reduction in biofilm biomass and thickness[13]

Experimental Protocols for Validation

Accurate validation of anti-biofilm activity requires standardized and reproducible methods. Below are detailed protocols for key experiments.

Protocol 1: Biofilm Biomass Quantification (Crystal Violet Assay)

This method is widely used to quantify the total biomass of a biofilm.[1][4][14]

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into an appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus) and incubate overnight at 37°C.[14]

  • Inoculation: Adjust the overnight culture to a 0.5 McFarland standard. Dilute this suspension and add 200 µL to each well of a sterile 96-well flat-bottom microtiter plate. Include wells with sterile medium as a negative control.

  • Treatment (for Inhibition Assay): Add the desired concentrations of nisin or other test agents to the wells at the time of inoculation.[4]

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15-20 minutes to fix the biofilms.[14]

  • Staining: Discard the methanol and allow plates to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]

  • Final Wash: Discard the crystal violet solution and wash the plate thoroughly with sterile water until the control wells are colorless.[14]

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% ethanol (B145695) to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.[4][14]

Protocol 2: Biofilm Cell Viability Assessment (Resazurin Assay)

This assay determines the metabolic activity of viable cells within the biofilm.[14]

  • Biofilm Formation: Grow and treat biofilms in a 96-well plate as described in Protocol 1 (Steps 1-5).

  • Preparation of Resazurin (B115843): Prepare a stock solution of resazurin (e.g., 0.01% w/v) in PBS and filter-sterilize.

  • Addition of Resazurin: Add 20 µL of the resazurin solution to each well containing 180 µL of fresh medium.

  • Incubation: Incubate the plate in the dark at 37°C for 1-4 hours. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.[14]

  • Quantification: Measure the fluorescence (Excitation: 560 nm / Emission: 590 nm) or absorbance at 570 nm and 600 nm. The signal is proportional to the number of viable cells.[14]

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures.

G General Workflow for Anti-Biofilm Agent Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Overnight Bacterial Culture Adjust Adjust Culture to 0.5 McFarland Culture->Adjust Inoculate Inoculate 96-Well Plate Adjust->Inoculate AddAgent Add Nisin / Test Agent Inoculate->AddAgent Incubate Incubate (24-48h, 37°C) AddAgent->Incubate Wash Wash to Remove Planktonic Cells Incubate->Wash Biomass Biomass Assay (Crystal Violet) Wash->Biomass Viability Viability Assay (Resazurin/MTT) Wash->Viability Microscopy Microscopy (Confocal/SEM) Wash->Microscopy

Caption: Experimental workflow for testing anti-biofilm agents.

Nisin can also interfere with bacterial communication systems like quorum sensing (QS), which are critical for biofilm development. In S. aureus, the Accessory Gene Regulator (agr) system is a key QS pathway.

G Hypothesized Nisin Interference with S. aureus agr QS Pathway cluster_cell S. aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB Processing & Export AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Export AgrC AgrC (Receptor) AIP->AgrC Extracellular Sensing AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation RNAIII RNAIII (Effector Molecule) AgrA->RNAIII Transcription Activation Virulence Virulence Factors & Biofilm Formation RNAIII->Virulence Upregulation Nisin Nisin Nisin->AgrA Potential Secondary Interference Membrane Cell Membrane Disruption Nisin->Membrane Primary Action: Pore Formation Membrane->AgrB Disrupts Integrity Membrane->AgrC Disrupts Integrity

Caption: Nisin's potential disruption of the S. aureus agr system.

References

A Comparative Guide to Synthetic and Naturally Produced Nisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic and naturally produced nisin, focusing on their performance, efficacy, and physicochemical properties. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection and application of nisin for research and drug development purposes.

Introduction to Nisin

Nisin is a polycyclic antimicrobial peptide produced by the bacterium Lactococcus lactis.[1] It exhibits potent activity against a wide range of Gram-positive bacteria, including foodborne pathogens, making it a widely used natural food preservative (E234).[2] Its mechanism of action, which involves targeting the highly conserved lipid II molecule essential for bacterial cell wall synthesis, makes it an attractive candidate for therapeutic applications, especially in the context of rising antibiotic resistance.[3]

Nisin is produced naturally through fermentation. However, advancements in biotechnology have enabled its production through recombinant DNA technology ("synthetic nisin"), as well as total chemical synthesis, allowing for the creation of bioengineered variants with potentially enhanced properties. This guide compares nisin derived from these different production methodologies. For the purpose of this guide, "synthetic nisin" will primarily refer to bioengineered (recombinant) nisin, as total chemical synthesis is currently complex and not economically viable for large-scale production.[4][5]

Production Methodologies

Naturally Produced Nisin: This involves the cultivation of nisin-producing strains of Lactococcus lactis in a suitable fermentation medium, such as MRS or M17 broth.[6][7] The nisin peptide is secreted into the medium during the exponential growth phase and is then purified from the culture supernatant.[8] Purification typically involves multiple steps, including ammonium (B1175870) sulfate (B86663) precipitation and cation exchange chromatography.[7][9]

Synthetic (Bioengineered) Nisin: This approach utilizes a host organism, such as Escherichia coli or Corynebacterium glutamicum, that has been genetically modified to produce nisin or its variants.[10][11] The genes responsible for nisin biosynthesis (nisA/Z, nisB, nisT, nisC) are introduced into the host.[11] This method allows for large-scale production and simplifies the creation of nisin variants with altered amino acid sequences to improve properties like solubility, stability, or antimicrobial spectrum.[10] Purification often involves affinity chromatography (e.g., using a His-tag) followed by cleavage of the fusion tag.[10]

Performance Comparison: Quantitative Data

The performance of nisin is primarily evaluated based on its antimicrobial efficacy, stability under various conditions, and purity.

Antimicrobial Efficacy

The antimicrobial activity of nisin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a target microorganism. The tables below compile MIC data for natural nisin variants and bioengineered variants against several Gram-positive pathogens.

Natural Nisin Variants Organism MIC (µg/mL) Reference
Nisin AStaphylococcus aureus (MRSA)6.25[4]
Nisin HStaphylococcus aureus (MRSA)0.78[4]
Nisin AStreptococcus agalactiae0.78 - 12.5[12]
Nisin ZListeria monocytogenes18.9 (as AU/mg)[10]
Nisin AEnterococcus faecium>100[4]
Nisin HEnterococcus faecium12.5[4]
Bioengineered Nisin Variants Organism MIC (µg/mL) Reference
Nisin PVStreptococcus agalactiae0.38 - 12.5[12]
Nisin PVStaphylococcus capitis6 - 50[12]
Nisin H F1IStaphylococcus aureus (MRSA)0.78[4]
Nisin H F1IEnterococcus faecium12.5[4]

Note: Direct comparison of MIC values across different studies should be done with caution, as experimental conditions may vary.

Physicochemical Properties: Stability and Purity

The stability of nisin is highly dependent on pH and temperature. It is most stable under acidic conditions (pH 2-3) and loses activity as the pH becomes neutral or alkaline.[2][13] Bioengineering efforts have focused on creating variants with improved stability and solubility at neutral pH.

Property Naturally Produced Nisin (Nisin A/Z) Synthetic (Bioengineered) Nisin Reference
Optimal pH Stability 2.0 - 3.0Can be engineered for improved stability at neutral pH.[2][13]
Thermal Stability Stable to pasteurization; activity decreases with prolonged high heat. Retains ~70% activity in a PLA matrix at 160°C for 15 min.Stability is variant-dependent.[2][14]
Purity (Post-Purification) High purity can be achieved (>90%), but commercial preparations (e.g., for food) may have lower purity (e.g., 2.5%).High purity (>95%) is often achieved due to specific purification tags (e.g., His-tag).[9][10]
Production Yield ~59 mg/L (recombinant in E. coli)At least 1.25 mg/L (recombinant in C. glutamicum)[10][11]

Mechanism of Action

Nisin exerts its antimicrobial effect through a dual mechanism that targets the bacterial cell envelope.[3]

  • Inhibition of Cell Wall Synthesis: The N-terminal region of nisin specifically binds to Lipid II, a crucial precursor for peptidoglycan synthesis.[3] This sequestration of Lipid II prevents the incorporation of new subunits into the growing cell wall, ultimately halting its synthesis.

  • Pore Formation: Following the binding to Lipid II, the C-terminal region of nisin inserts into the bacterial cytoplasmic membrane.[15] Multiple nisin-Lipid II complexes then assemble to form pores in the membrane, leading to the dissipation of the proton motive force and leakage of essential ions and metabolites, causing cell death.[15]

Nisin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Nisin Nisin LipidII Lipid II Nisin->LipidII Binds to CellWall_Synth Peptidoglycan Synthesis Nisin->CellWall_Synth Inhibits Pore Pore Formation LipidII->Pore Forms complex with nisin to create LipidII->CellWall_Synth Precursor for IonLeakage Ion & ATP Leakage Pore->IonLeakage Causes CellDeath Cell Death CellWall_Synth->CellDeath Inhibition leads to IonLeakage->CellDeath Leads to

Caption: Nisin's dual mechanism of action.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate comparison of different nisin preparations.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of nisin that inhibits the visible growth of a target bacterium.[16][17]

  • Preparation of Nisin Stock: Prepare a stock solution of nisin (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.01 M citric acid, pH 3.4).[16]

  • Serial Dilution: In a 96-well microplate, perform two-fold serial dilutions of the nisin stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This will create a range of nisin concentrations.

  • Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to a standardized concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.[17]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate containing the nisin dilutions. Include a positive control (broth + inoculum, no nisin) and a negative control (broth only).[17]

  • Incubation: Incubate the microplate at 37°C for 16-24 hours.[17]

  • Reading Results: The MIC is the lowest concentration of nisin in a well with no visible bacterial growth (i.e., no turbidity).[16]

Nisin Purity Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to determine the purity of a nisin sample.[8][15]

  • Sample Preparation: Dissolve a known amount of the nisin sample (e.g., 10 mg) in a suitable solvent mixture (e.g., 700 µL water and 300 µL acetonitrile) and centrifuge to remove insoluble material.[15]

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., ProntoSIL 120-5 C18 AQ).[15]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[8]

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[8]

    • Detector: UV detector at 215 nm or 230 nm.[15][18]

  • Elution Gradient: Run a linear gradient of Mobile Phase B. A typical gradient might be:

    • 0-5 min: 100% A.

    • 5-50 min: Linear gradient from 0% to 50% B.

    • 50-55 min: Linear gradient to 100% B.

    • 55-62 min: Hold at 100% B.[8]

  • Analysis: Inject the sample onto the column. The purity is calculated by integrating the area of the nisin peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing different nisin preparations.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Comparative Analysis cluster_results Data Interpretation p1 Source Natural Nisin (e.g., L. lactis fermentation) p3 Purification of Nisin Samples (e.g., Chromatography) p1->p3 p2 Source Synthetic Nisin (e.g., Recombinant expression) p2->p3 a1 Purity & Yield Analysis (RP-HPLC, Protein Assay) p3->a1 a2 Stability Assay (Varying pH & Temperature) p3->a2 a3 Antimicrobial Efficacy (MIC/MBC Assays) p3->a3 r1 Tabulate Quantitative Data a1->r1 a2->r1 a3->r1 r2 Statistical Analysis r1->r2 r3 Objective Comparison of Performance r2->r3

Caption: Workflow for comparing nisin preparations.

Conclusion

Both naturally produced and synthetic (bioengineered) nisin offer significant antimicrobial potential. Natural nisin has a long history of safe use, particularly in the food industry. Synthetic production methods, however, provide a powerful platform for overcoming some of the limitations of natural nisin, such as its low stability and solubility at neutral pH. By enabling the creation of novel variants, bioengineering can tailor nisin's properties for specific therapeutic or industrial applications. The choice between natural and synthetic nisin will depend on the specific application, required purity, desired performance characteristics, and economic considerations. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making these informed decisions in a research and development context.

References

Nisin vs. Chemical Preservatives: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for natural and effective food preservation methods has led to a surge in research on alternatives to traditional chemical preservatives. Nisin, a bacteriocin (B1578144) produced by Lactococcus lactis, has emerged as a promising natural antimicrobial agent. This guide provides an objective comparison of the efficacy of nisin against common chemical preservatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

Nisin: A Natural Antimicrobial Peptide

Nisin is a polypeptide composed of 34 amino acids, widely recognized for its potent antimicrobial activity, particularly against Gram-positive bacteria.[1] It is classified as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA) and is approved for use as a food preservative in numerous countries.[2] Its natural origin and degradation into amino acids in the human digestive system contribute to its favorable safety profile compared to some synthetic preservatives.[1]

Comparative Efficacy: Nisin vs. Chemical Preservatives

The effectiveness of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of nisin and common chemical preservatives against various foodborne pathogens and spoilage microorganisms, compiled from multiple studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Nisin against Common Foodborne Bacteria

MicroorganismNisin MIC (ppm or µg/mL)Reference
Staphylococcus aureus0.50 - 350[3][4]
Listeria monocytogenes10 - 100[4]
Bacillus subtilis25[5]
Escherichia coli> 25 (often ineffective alone)[3][5]
Salmonella Typhimurium> 25 (often ineffective alone)[3]

Note: The efficacy of nisin against Gram-negative bacteria like E. coli and Salmonella is limited due to their outer membrane, which acts as a barrier.[3] However, its effectiveness can be enhanced when used in combination with chelating agents like EDTA.[6]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Nisin and Chemical Preservatives

PreservativeStaphylococcus aureus MIC (ppm)Listeria monocytogenes MIC (ppm)Escherichia coli MIC (ppm)Reference
Nisin 350100> 25[4]
Sodium Nitrite 200200-[4]
Benzoic Acid 2510-[4]
Potassium Sorbate --400[7]
Sodium Benzoate --400[7]
Sodium Bisulfite 6250-1560[7]

Table 3: Synergistic Effects of Nisin with Chemical Preservatives

The combination of nisin with chemical preservatives can lead to a synergistic effect, reducing the required concentration of the chemical preservative.

MicroorganismPreservative CombinationReduction in Chemical Preservative MICReference
Staphylococcus aureusNisin + Sodium Nitrite40%[8]
Staphylococcus aureusNisin + Benzoic Acid75%[8]
Listeria monocytogenesNisin + Sodium Nitrite75%[8]
Listeria monocytogenesNisin + Benzoic Acid87%[8]
Lactic Acid Bacteria in WineNisin + Potassium Metabisulphite1 to 3 orders of dilution[9]
Bacillus sporothermoduransNisin + Potassium SorbateSynergistic inhibition[10]

Mechanism of Action of Nisin

Nisin exerts its antimicrobial effect primarily against Gram-positive bacteria through a dual mechanism that targets the cell envelope.

Nisin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Lipid_II Lipid II Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Lipid_II->Cell_Wall_Inhibition Prevents incorporation into peptidoglycan Membrane Phospholipid Bilayer Pore_Formation Pore Formation Membrane->Pore_Formation Forms transmembrane pore Nisin Nisin Nisin->Lipid_II Binds to Nisin->Membrane Inserts into Cell_Death Cell Death Pore_Formation->Cell_Death Efflux of ions and ATP Cell_Wall_Inhibition->Cell_Death Weakens cell wall

Caption: Nisin's dual mechanism of action against Gram-positive bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of nisin and chemical preservatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Listeria monocytogenes)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Nisin and chemical preservative stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the test microorganism in the appropriate broth overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL), typically verified by measuring the optical density.

  • Serial Dilutions: Prepare a two-fold serial dilution of each preservative in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the preservative dilutions.

  • Controls: Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the preservative at which no visible growth (turbidity) is observed.[11][12][13]

Preservative Efficacy Test (Challenge Test)

Objective: To evaluate the effectiveness of a preservative system in a specific product formulation over time.[14][15][16]

Materials:

  • Product samples with and without the preservative system

  • Challenge microorganisms (a cocktail of relevant bacteria, yeasts, and molds, e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus brasiliensis)

  • Sterile containers

  • Incubator

  • Plating media for enumeration

Procedure:

  • Inoculation: Inoculate separate product samples with a known high concentration of each challenge microorganism (typically 10^5 to 10^6 CFU/g or mL).

  • Incubation: Store the inoculated samples at a specified temperature (e.g., room temperature) for a defined period (typically 28 days).

  • Sampling and Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample.

  • Neutralization and Plating: Neutralize the preservative in the aliquot and perform serial dilutions. Plate the dilutions onto appropriate agar (B569324) media to enumerate the surviving microorganisms.

  • Evaluation: The efficacy of the preservative is determined by the reduction in the microbial population over time, compared to the initial inoculum level and a control product without the preservative.[17][18]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the efficacy of food preservatives.

Preservative_Efficacy_Workflow cluster_preparation Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis and Evaluation Select_Preservatives Select Preservatives (Nisin, Chemical) MIC_Assay MIC Determination (Broth/Agar Dilution) Select_Preservatives->MIC_Assay Challenge_Test Challenge Test in Food Matrix Select_Preservatives->Challenge_Test Select_Microorganisms Select Test Microorganisms Select_Microorganisms->MIC_Assay Select_Microorganisms->Challenge_Test Prepare_Media Prepare Culture Media and Product Samples Prepare_Media->MIC_Assay Prepare_Media->Challenge_Test Record_MIC Record MIC Values MIC_Assay->Record_MIC Monitor_Microbial_Growth Monitor Microbial Growth/ Reduction Over Time Challenge_Test->Monitor_Microbial_Growth Compare_Efficacy Compare Efficacy of Preservatives Record_MIC->Compare_Efficacy Monitor_Microbial_Growth->Compare_Efficacy

Caption: General workflow for comparing the efficacy of food preservatives.

Conclusion

Nisin presents a potent natural alternative to chemical preservatives, particularly against Gram-positive bacteria. While its spectrum of activity is narrower than some broad-spectrum chemical preservatives, its efficacy can be significantly enhanced through synergistic combinations. The choice between nisin and chemical preservatives, or their combined use, will depend on the specific food matrix, target microorganisms, processing conditions, and regulatory considerations. The data and protocols presented in this guide provide a foundation for researchers and professionals to make informed decisions in the development of safe and effective food preservation strategies.

References

Nisin: A Comprehensive Safety Evaluation for Human Consumption

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Nisin, a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis, has a long history of use as a natural food preservative.[1] Its safety for human consumption is supported by extensive research and regulatory approvals worldwide. This guide provides an objective comparison of nisin's safety profile with other common food preservatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Nisin's safety is well-established, with a "Generally Recognized as Safe" (GRAS) status in the United States and approval from major international regulatory bodies.[2][3] Toxicological studies have consistently demonstrated its low toxicity, and it is readily broken down into harmless amino acids in the digestive system. When compared to other common preservatives, nisin presents a favorable safety profile, particularly in contrast to synthetic options like sodium nitrite (B80452) and sodium benzoate (B1203000), which have associated health concerns.

Comparative Safety Analysis

The following tables summarize the key safety data for nisin and several alternative food preservatives.

Table 1: Regulatory Status and Acceptable Daily Intake (ADI)

PreservativeGRAS Status (FDA)ADI (mg/kg body weight/day)Regulatory Body
Nisin Yes0-2.0JECFA
1.0EFSA[4]
Potassium Sorbate Yes0-25WHO[5]
3.0 (temporary)EFSA[6]
Natamycin Yes0-0.3JECFA[7]
Sodium Benzoate Yes0-5WHO[8]
Sodium Nitrite -0-0.07JECFA

Table 2: Acute and Subchronic Toxicity Data

PreservativeLD50 (Oral, Rat)NOAEL (No-Observed-Adverse-Effect Level)Study Details
Nisin Not established, low toxicity2996 mg/kg bw/day (male rats), 3187 mg/kg bw/day (female rats)[9]90-day oral toxicity study in F344 rats[9]
Potassium Sorbate 3200 - >10,500 mg/kg[10]300 mg/day (rats)[6]-
Natamycin >2000 - >5,000 mg/kg[11][12]22.4 mg/kg bw/day (rats, 2-year study)[13]2-year chronic toxicity study in rats[13]
Sodium Benzoate 3450 - 4100 mg/kg[8][14]647–825 mg/kg bw/day (rats)[8]-
Sodium Nitrite 157.9 - 180 mg/kg[15][16]--

Detailed Experimental Protocols

A pivotal study confirming the safety of nisin was a 90-day oral toxicity study in F344 rats.

Experimental Workflow: 90-Day Oral Toxicity Study of Nisin A

G cluster_setup Study Setup cluster_administration Administration cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis animal_selection Animal Selection: F344/DuCrlCrlj rats (10 males, 10 females per group) grouping Grouping: - Control (0% nisin A) - Low Dose (0.2% nisin A) - Mid Dose (1.0% nisin A) - High Dose (5.0% nisin A) - Reference (3.712% NaCl) animal_selection->grouping dosing Dietary Administration for 90 days grouping->dosing clinical_signs Clinical Signs Observation dosing->clinical_signs body_weight Body Weight Measurement dosing->body_weight food_consumption Food Consumption Monitoring dosing->food_consumption ophthalmology Ophthalmological Examination dosing->ophthalmology hematology Hematology Analysis dosing->hematology gross_pathology Gross Pathology at Necropsy dosing->gross_pathology statistical_analysis Statistical Analysis of Collected Data clinical_signs->statistical_analysis body_weight->statistical_analysis food_consumption->statistical_analysis ophthalmology->statistical_analysis hematology->statistical_analysis gross_pathology->statistical_analysis noael_determination Determination of NOAEL statistical_analysis->noael_determination

Caption: Workflow of the 90-day oral toxicity study of nisin A in rats.

In this study, rats were administered diets containing 0%, 0.2%, 1.0%, and 5.0% nisin A for 90 days. A reference group received a diet with 3.712% NaCl, equivalent to the salt content in the 5.0% nisin A diet. No mortalities or significant toxicological effects on clinical signs, body weight, food consumption, ophthalmology, or hematology were observed. The changes noted, such as increased water consumption and altered urinary parameters, were attributed to the sodium chloride content and were also seen in the reference group. The study concluded a No-Observed-Adverse-Effect Level (NOAEL) for nisin A to be a dietary level of 5.0%, which corresponds to 2996 mg/kg/day for males and 3187 mg/kg/day for females.[9]

Mechanism of Action and Metabolism

Nisin exerts its antimicrobial effect by targeting the bacterial cell wall and membrane.[17]

Signaling Pathway: Nisin's Mechanism of Action

G nisin Nisin lipid_ii Lipid II (Cell Wall Precursor) nisin->lipid_ii Binds to cell_membrane Bacterial Cell Membrane nisin->cell_membrane Inserts into cell_wall_synthesis_inhibition Inhibition of Cell Wall Synthesis lipid_ii->cell_wall_synthesis_inhibition Leads to pore_formation Pore Formation cell_membrane->pore_formation Results in cell_death Bacterial Cell Death pore_formation->cell_death Causes cell_wall_synthesis_inhibition->cell_death Causes

Caption: Nisin's dual mechanism of antimicrobial action.

Upon ingestion, nisin is rapidly broken down by digestive enzymes, such as pancreatin (B1164899) and α-chymotrypsin, into smaller, inactive peptides and amino acids. This degradation process prevents nisin from accumulating in the body and contributes to its low toxicity. Studies on the degradation products of nisin have not indicated any safety concerns.

Comparison with Alternatives

While several food preservatives are available, many present safety considerations that are not associated with nisin.

  • Potassium Sorbate: Generally considered safe, it is metabolized to water and carbon dioxide in the body.[6][18] However, some studies have raised questions about its potential for reproductive and developmental toxicity in animals at high doses, leading to a temporary, lower ADI by EFSA.[6]

  • Natamycin: A natural antifungal agent with low acute toxicity.[2][19] It is poorly absorbed by the body, minimizing systemic effects.[2] While generally safe, some individuals may experience allergic reactions.[19]

  • Sodium Benzoate: While having GRAS status, its safety is debated. In the presence of ascorbic acid (Vitamin C), sodium benzoate can form benzene, a known carcinogen.[8] Some studies have also linked its consumption to an increase in ADHD symptoms in children.[20]

  • Sodium Nitrite: Used in cured meats, sodium nitrite can lead to the formation of carcinogenic nitrosamines, especially when heated at high temperatures. High intake can also cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[15][21]

Conclusion

The comprehensive body of scientific evidence strongly supports the safety of nisin for human consumption. Its natural origin, well-understood mechanism of action, rapid degradation in the digestive system, and high NOAEL in toxicological studies position it as a favorable alternative to many synthetic food preservatives. For researchers and professionals in drug development, nisin's established safety profile makes it an attractive candidate for various applications beyond food preservation, such as in biomedical and pharmaceutical fields.

References

A Comparative Genomic Guide to Nisin-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

Nisin, a bacteriocin (B1578144) produced by certain strains of Lactococcus lactis and other bacteria, has garnered significant attention as a natural food preservative and a potential therapeutic agent.[1][2] Its production is governed by a specific gene cluster, and understanding the genomic intricacies of nisin-producing strains is paramount for optimizing its yield and exploring novel variants. This guide provides a comparative analysis of the genomics of nisin-producing strains, offering valuable insights for researchers, scientists, and drug development professionals.

Genomic Features of Nisin-Producing Strains: A Comparative Overview

The genomic architecture of nisin-producing strains reveals both conserved elements and notable variations. Below is a comparative summary of the genomic features of representative nisin-producing strains.

FeatureLactococcus lactis subsp. lactis N8Lactococcus lactis A32 (High-Yielding Mutant)Other Nisin-Producing Genera (e.g., Blautia, Dorea, Ruminococcus)
Genome Size 2.42 Mb (chromosome)Data not available for the full genome size, but 107 gene mutations were identified compared to the original strain.[2]Varies significantly between genera and species.
Plasmids Two plasmids: 80.3 kb and 71.3 kb[1][3]Plasmid content not specified, but mutations were not primarily in the nisin operons.[2]Nisin biosynthetic gene clusters (nBGCs) are sometimes located on mobile genetic elements, suggesting plasmid-mediated transfer.[4][5]
GC Content (%) Chromosome: 35.1%, Plasmid 1: 35.1%, Plasmid 2: 33.7%[1][3]Data not available.Varies by species.
Total Genes 2,521[1][3]Data not available.Varies by species.
Coding Sequences 2,434[1][3]Data not available.Varies by species.
Nisin Gene Cluster Contains nisZBTCIPRKFEG on the chromosome.[3]The core nisin-related operons (nisABTCIPRK, nisI, nisRK, nisFEG) did not have base mutations.[2]Nisin-like BGCs show diversity; for example, the nisin O cluster in Blautia obeum lacks a leader-peptide cleaving protease.[6][7]

The Nisin Biosynthetic Gene Cluster: A Closer Look

The production of nisin is orchestrated by a well-defined set of genes, typically organized in an operon. While the core components are conserved, comparative genomics reveals fascinating diversity across different strains and species.

The canonical nisin A biosynthetic gene cluster in Lactococcus lactis includes:

  • nisA/Z : The structural gene encoding the precursor nisin peptide.[8]

  • nisB, nisT, nisC : Genes involved in the post-translational modification and transport of the nisin precursor.[9][10]

  • nisI : Provides immunity to the producing strain.[9]

  • nisP : A protease responsible for cleaving the leader peptide to produce mature, active nisin.[9]

  • nisR, nisK : A two-component regulatory system that senses extracellular nisin and upregulates the expression of the nisin gene cluster in an auto-regulatory loop.[9][11]

  • nisF, nisE, nisG : An ABC transporter that also contributes to immunity.[9]

Interestingly, studies have identified novel nisin variants and gene cluster organizations in other bacterial genera. For instance, the nisin O gene cluster found in gut bacteria like Blautia obeum lacks the nisP gene and contains two two-component regulatory systems.[6][7] This suggests that the final activation step may be carried out by host enzymes, such as trypsin in the gut.[6] The widespread presence of diverse nisin-like biosynthetic gene clusters across various microbiomes highlights the horizontal gene transfer of these clusters.[4][5]

Experimental Protocols

The following section details the typical methodologies employed in the comparative genomics of nisin-producing strains.

Genomic DNA Extraction

High-molecular-weight genomic DNA is a prerequisite for high-quality genome sequencing. A common method involves:

  • Culturing the bacterial strain overnight in a suitable medium (e.g., M17 broth supplemented with glucose for Lactococcus lactis).[3][12]

  • Harvesting the cells by centrifugation.

  • Extracting genomic DNA using a commercial kit, such as the MagAttract HMW DNA kit (Qiagen), following the manufacturer's instructions.[3][9][12]

Genome Sequencing

A combination of long-read and short-read sequencing technologies is often employed to achieve a complete and accurate genome assembly.

  • Long-Read Sequencing (e.g., Pacific Biosciences) : A DNA library is prepared from the extracted gDNA, often selecting for larger fragments (e.g., 3-10 kb).[3] Sequencing is then performed on an instrument like the PacBio RS II or Sequel II system.[3][9] This provides long reads that are crucial for resolving repetitive regions and achieving a closed genome.

  • Short-Read Sequencing (e.g., Illumina) : A separate library is prepared using a kit like the Nextera XT and sequenced on a platform such as the Illumina MiSeq.[3] These highly accurate short reads are used to polish the draft assembly generated from the long reads, correcting any errors.

Genome Assembly and Annotation
  • De novo Assembly : The long reads are assembled into contigs using software like the Hierarchical Genome Assembly Process (HGAP).[3]

  • Polishing : The Illumina short reads are mapped to the draft assembly using a tool like Burrows-Wheeler Aligner (BWA), and the assembly is polished with a tool like Pilon to correct errors.[12]

  • Annotation : The final genome sequence is annotated to identify genes, rRNA, tRNA, and other genomic features. This is often done using automated pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).[3]

Visualizing Genomic Workflows and Pathways

Comparative Genomics Workflow

The following diagram illustrates a typical workflow for the comparative genomics of nisin-producing strains.

Comparative Genomics Workflow Comparative Genomics Workflow cluster_data_acquisition Data Acquisition cluster_bioinformatics Bioinformatic Analysis cluster_outcomes Outcomes strain_selection Strain Selection dna_extraction Genomic DNA Extraction strain_selection->dna_extraction sequencing Genome Sequencing dna_extraction->sequencing assembly Genome Assembly sequencing->assembly annotation Genome Annotation assembly->annotation comparative_analysis Comparative Analysis annotation->comparative_analysis phylogeny Phylogenetic Relationships comparative_analysis->phylogeny gene_content Gene Content Comparison comparative_analysis->gene_content pathway_analysis Metabolic Pathway Analysis comparative_analysis->pathway_analysis

Caption: A flowchart of the comparative genomics process.

Nisin Biosynthesis and Regulation Pathway

This diagram illustrates the key steps in nisin biosynthesis and its auto-regulatory control mechanism.

Nisin Biosynthesis and Regulation Nisin Biosynthesis and Regulation Pathway cluster_intracellular Intracellular cluster_extracellular Extracellular nisA nisA gene pre_nisin Pre-Nisin (with leader peptide) nisA->pre_nisin Transcription & Translation modified_pre_nisin Modified Pre-Nisin pre_nisin->modified_pre_nisin Modification by NisB, NisC nisB NisB (Dehydratase) nisC NisC (Cyclase) nisT NisT (Transporter) modified_pre_nisin->nisT mature_nisin Mature Nisin nisT->mature_nisin Transport & Cleavage by NisP nisRK_genes nisRK genes nisRK_proteins NisR/NisK Proteins nisRK_genes->nisRK_proteins Expression nisRK_proteins->nisA Upregulation nisRK_proteins->nisRK_genes Upregulation nisP NisP (Protease) mature_nisin->nisRK_proteins Signal Perception

Caption: The biosynthesis and regulatory pathway of nisin.

References

Assessing the Cost-Effectiveness of Nisin in Food Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous effort to enhance food safety and extend shelf-life, the choice of preservatives is a critical consideration for food producers. Nisin, a natural antimicrobial peptide, has emerged as a potent alternative to traditional chemical preservatives. This guide provides an objective comparison of nisin's performance against other common food preservatives, supported by experimental data, to assist researchers and professionals in making informed decisions regarding its application.

Nisin at a Glance: A Natural Antimicrobial Solution

Nisin is a bacteriocin (B1578144) produced by the bacterium Lactococcus lactis and is effective against a wide range of Gram-positive bacteria, including notable foodborne pathogens like Listeria monocytogenes.[1] Its natural origin and safety profile have led to its approval as a food additive (E234) in numerous countries.[2] The growing consumer demand for "clean-label" products with natural ingredients has further propelled the interest in nisin as a substitute for synthetic preservatives.

Performance and Efficacy: Nisin vs. Chemical Preservatives

The effectiveness of a preservative is paramount. The following tables summarize quantitative data from various studies, comparing the antimicrobial efficacy of nisin with common chemical preservatives.

Table 1: Comparative Efficacy (Minimum Inhibitory Concentration - MIC)
PreservativeTarget MicroorganismFood Matrix/MediumMIC (ppm or IU/mL)Reference
Nisin Listeria monocytogenesTrypticase Soy Broth1.85 - 10,000 IU/mL[3]
Staphylococcus aureusMueller-Hinton Broth (pH 5.5)100 ppm
E. coliMueller-Hinton Broth (pH 5.5)350 ppm
Bacillus sporothermodurans (vegetative cells)Milk5,000 IU/mL[4]
Sodium Benzoate Staphylococcus aureusMueller-Hinton Broth (pH 5.5)500 ppm
E. coliMueller-Hinton Broth (pH 5.5)200 ppm
Aspergillus nigerPotato Dextrose Broth156 - 160,000 µM[5]
Potassium Sorbate Bacillus sporothermodurans (vegetative cells)Milk20,000 ppm (2% w/v)[4]
Sodium Nitrite Staphylococcus aureusMueller-Hinton Broth (pH 5.5)500 ppm
E. coliMueller-Hinton Broth (pH 5.5)500 ppm
Table 2: Microbial Reduction in Food Products
Food ProductTarget MicroorganismPreservative(s) & ConcentrationLog Reduction (CFU/g)Storage ConditionsReference
Minced Chicken MeatListeria monocytogenesNisin (10 ppm)Not specified, but prevalence reduced from 70% to 65%24 hours[6][7]
Sodium Nitrite (100 ppm)Not specified, but prevalence reduced from 70% to 60%24 hours[6][7]
SausageListeria monocytogenesNisin (12.5 ppm) + Sodium Nitrite (100 ppm) + Organic Acids (1.55%) + Essential Oils (0.025%)1.5 log7 days[8]
Cold-Smoked SalmonListeria monocytogenesNisin (1 ppm)0.7 log (initial)4°C[9]
Nisin (1 ppm) + P100 bacteriophages + Fermentatesup to 1.7 log34 days at 4°C[9]

Cost-Effectiveness Analysis

While the initial purchase price of nisin may be higher than some synthetic preservatives, a comprehensive cost-effectiveness analysis must consider the "cost-in-use." This includes the required concentration for efficacy, potential for reduced spoilage and product recalls, and alignment with consumer demand for natural ingredients, which can command a premium price.

Economic cost considerations have historically been a barrier to the wider adoption of nisin. However, technological advancements in fermentation and production processes are improving its cost-effectiveness. The market for nisin is expanding, driven by the clean-label movement.

Key Factors Influencing Nisin's Cost-Effectiveness:

  • Production Costs: Fermentation processes, raw material costs, and purification methods significantly impact the final price of nisin.

  • Application-Specific Efficacy: The required concentration of nisin can vary depending on the food matrix, pH, and target microorganisms.

  • Synergistic Effects: Nisin can be used in combination with other preservation methods (a "hurdle" approach), potentially reducing the required concentration of both nisin and other preservatives.

  • Market Demand: The increasing consumer preference for natural and clean-label products can offset the higher ingredient cost through increased sales and brand loyalty.

Experimental Protocols

Understanding the methodology behind the data is crucial for its interpretation and application. Below are summaries of common experimental protocols used to assess preservative efficacy.

Preservative Efficacy Testing (Challenge Study)

A challenge study is a laboratory investigation to determine if a product's formulation can prevent the growth of microorganisms.

General Protocol:

  • Strain Selection: A cocktail of at least three to five different strains of the target microorganism (e.g., Listeria monocytogenes) is typically used to account for strain variability.[4] Strains relevant to the specific food product are often included.[4]

  • Inoculum Preparation: The selected microbial strains are cultured and then diluted to a predetermined concentration.

  • Product Inoculation: The food product is artificially contaminated with a known level of the target microorganism. The inoculum level is chosen to simulate potential contamination during production or handling, typically around 10²-10³ CFU/g for growth studies.[4]

  • Incubation: The inoculated product is stored under conditions that mimic its intended distribution and storage, including temperature and packaging.[10]

  • Microbial Analysis: Samples of the product are taken at specified intervals throughout its shelf life (e.g., day 0, mid-point, end of shelf life) and the number of viable microorganisms is determined using standard plating techniques.[10]

  • Data Interpretation: The change in the microbial population over time is analyzed to determine if the preservative system is effective at inhibiting growth.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Dilution Method Protocol:

  • Preparation of Preservative Dilutions: A series of dilutions of the preservative (e.g., nisin, sodium benzoate) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each dilution is inoculated with a standardized concentration of the target microorganism.

  • Incubation: The inoculated tubes or microplates are incubated under optimal growth conditions for the microorganism.

  • Observation: After incubation, the tubes or wells are visually inspected for turbidity (cloudiness), which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the preservative in which no visible growth is observed.

Mechanism of Action and Signaling Pathways

Nisin's primary mode of action against Gram-positive bacteria involves a dual mechanism that targets the cell envelope.

Nisin's Dual Mechanism of Action
  • Inhibition of Cell Wall Synthesis: Nisin specifically binds to Lipid II, a crucial precursor molecule for the synthesis of peptidoglycan, the main component of the bacterial cell wall. This binding sequesters Lipid II, effectively halting the cell wall construction process.[11][12]

  • Pore Formation: Following the binding to Lipid II, nisin molecules insert into the cell membrane, forming pores.[13][14][15] This disrupts the membrane's integrity, leading to the leakage of essential cellular components such as ions and ATP, and the dissipation of the proton motive force.[13]

The synergistic effect of these two actions leads to rapid cell death.

Diagram of Nisin's Mechanism of Action

Nisin_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cell_wall Cell Wall (Peptidoglycan) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nisin Nisin LipidII Lipid II Nisin->LipidII 1. Binds to Pore Pore Formation Nisin->Pore 2. Inserts & Forms Pore Peptidoglycan Peptidoglycan Synthesis LipidII->Peptidoglycan Inhibits IonLeakage Ion & ATP Leakage Pore->IonLeakage Causes PMFDissipation PMF Dissipation Pore->PMFDissipation Causes CellDeath Cell Death IonLeakage->CellDeath Leads to PMFDissipation->CellDeath Leads to

Caption: Nisin's dual mechanism of action against Gram-positive bacteria.

Conclusion

Nisin presents a compelling natural alternative to synthetic food preservatives. Its effectiveness against a broad spectrum of Gram-positive bacteria, coupled with its favorable safety profile and alignment with consumer preferences for clean-label products, makes it a valuable tool in modern food production. While the initial cost may be higher than some traditional preservatives, a thorough cost-in-use analysis that considers efficacy, potential for synergy, and market trends is essential for a comprehensive assessment. As production technologies continue to advance, the cost-effectiveness of nisin is expected to further improve, solidifying its role as a key ingredient for ensuring food safety and quality.

References

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